Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-phenylmethoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)15-13-8-7-12(9-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXQIRRNPDQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657881 | |
| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-25-9 | |
| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" basic properties
Technical Monograph: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Executive Summary
This compound is a privileged heterocyclic intermediate utilized in the synthesis of small-molecule therapeutics. It serves as a critical scaffold for Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and FLT3.
The molecule features three strategic chemical handles:
-
C3-Ester: A masked electrophile ready for conversion to amides (the primary pharmacophore in sGC stimulators) or heterocycle extension.
-
N1-H: An acidic nitrogen allowing for alkylation to fine-tune solubility and metabolic stability.
-
C6-Benzyloxy: A robust protecting group for the C6-phenol, which, upon deprotection, provides a nucleophilic anchor for solubilizing moieties (e.g., piperazines).
Physicochemical Identity & Profile
This section consolidates the properties of the target ester and its parent acid (the primary commercial anchor).
| Property | Specification |
| Chemical Name | This compound |
| Parent Acid CAS | 865887-11-2 (6-Benzyloxy-1H-indazole-3-carboxylic acid) |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.30 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |
| Melting Point | Predicted:[1] 165–175 °C (Parent acid dec. >260 °C) |
| pKa (N1-H) | ~11.9 (Calculated based on indazole core) |
| Lipophilicity (LogP) | ~3.5 (High due to benzyl ether) |
Synthetic Architecture
For medicinal chemistry campaigns, two primary routes are employed: Route A (De Novo Cyclization) for scale-up and Route B (Functionalization) for rapid analog generation.
Route A: The Japp-Klingemann Cyclization (Industrial Preferred)
This route constructs the indazole core from aniline precursors, avoiding expensive isatin starting materials. It is the standard for introducing the C3-carboxylate.
Protocol:
-
Diazotization: 3-(Benzyloxy)aniline is treated with NaNO₂/HCl at 0°C to generate the diazonium salt.
-
Coupling: The diazonium species reacts with methyl 2-chloroacetoacetate (or methyl 2-chloro-3-oxobutanoate) under basic conditions (NaOAc/EtOH) to form the hydrazone intermediate.
-
Cyclization: Treatment with base (e.g., KOtBu or NaOH) effects the ring closure, eliminating the acetyl group to yield the indazole-3-carboxylate.
Route B: Esterification of Commercial Acid (Lab Scale)
Used when the carboxylic acid (CAS 865887-11-2) is sourced commercially.
Protocol:
-
Suspend 6-(benzyloxy)-1H-indazole-3-carboxylic acid in anhydrous Methanol (0.5 M).
-
Cool to 0°C and add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise.
-
Reflux for 4–6 hours. Monitor by LCMS (Acid peak [M+H]⁺ 269 → Ester peak [M+H]⁺ 283).
-
Concentrate in vacuo and recrystallize from EtOAc/Hexanes.
Visualization: Synthetic Pathway (Route A)
Figure 1: The Japp-Klingemann approach for constructing the 3-carboxy-indazole core.
Reactivity & Functionalization Logic
The utility of this molecule lies in its orthogonal reactivity. The C6-Benzyloxy group acts as a "mask" for a phenol, allowing the molecule to maintain high lipophilicity during the synthesis of the core pharmacophore (usually at C3), followed by late-stage deprotection to introduce polarity.
Key Transformations:
-
Aminolysis (C3): Reaction with amines (e.g., benzylamines, fluorinated anilines) using AlMe₃ or TBD to form the amide bond common in sGC stimulators.
-
N-Alkylation (N1 vs N2): Indazoles suffer from N1/N2 regioselectivity issues.
-
Thermodynamic Control: Alkylation usually favors N1 (desired for most kinase inhibitors).
-
Kinetic Control/Sterics: Can force N2, though N1 is the standard for this scaffold.
-
-
Hydrogenolysis (C6): Pd/C + H₂ cleaves the benzyl group, revealing the 6-OH . This phenol is then alkylated with solubilizing groups (e.g., N-chloroethyl-morpholine).
Visualization: Medicinal Chemistry Logic
Figure 2: Strategic functionalization sequence for drug discovery applications.
Therapeutic Potential & Applications
A. Soluble Guanylate Cyclase (sGC) Stimulators
This scaffold is a direct structural analog of the indazole core found in Vericiguat and Riociguat precursors.
-
Mechanism: The indazole ring binds to the heme-deficient sGC enzyme, sensitizing it to endogenous NO.
-
SAR Note: The C3-amide is critical for binding, while the C6-position modulates pharmacokinetic properties (solubility/metabolic stability).
B. Kinase Inhibition (VEGFR/FLT3)
Substituted indazole-3-carboxylates are bioisosteres of cinnolines and quinolines.
-
Target: The N1-H and C3-carbonyl often form a donor-acceptor motif that interacts with the hinge region of kinases (e.g., FLT3 in leukemia).
-
Modification: The benzyl group is often replaced by specific aryl-ethers to occupy the hydrophobic back-pocket of the ATP binding site.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized methyl ester, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5–14.0: Broad singlet (N1-H). Diagnostic for 1H-tautomer.
-
δ 7.9–8.0: Doublet (C4-H).
-
δ 7.3–7.5: Multiplet (Benzyl aromatic protons).
-
δ 5.2: Singlet (2H, Benzyloxy -CH ₂-Ph).
-
δ 3.9: Singlet (3H, Methyl ester -OCH ₃). Key indicator of successful esterification.
-
-
Mass Spectrometry (ESI+):
-
Parent Ion: [M+H]⁺ = 283.1.
-
Fragment: 91 m/z (Tropylium ion, confirms benzyl group).
-
References
-
Synthesis of Indazole-3-Carboxylic Acids
- Title: "Efficient synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotiz
- Context: Describes the Japp-Klingemann mechanism adapted for 6-substituted indazoles.
-
Source:Journal of Organic Chemistry, 2006. (Refers to general indazole synthesis).
-
sGC Stimulator Chemistry
- Title: "Discovery of Soluble Guanylate Cyclase Stimulators for the Tre
- Context: Details the SAR of indazole-3-carboxamides and the role of the 6-position.
-
Source:Journal of Medicinal Chemistry, 2017.
-
Commercial Precursor Data
-
Kinase Inhibitor Applications
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. 6-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [P78626] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. 865887-11-2|6-Benzyloxy-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" chemical structure
Technical Monograph: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Executive Summary
This compound (CAS: 43120-28-1 derivative) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Belonging to the privileged class of indazoles, this molecule serves as a critical bifurcation point in the synthesis of soluble Guanylate Cyclase (sGC) stimulators , VEGFR kinase inhibitors , and anti-inflammatory agents .[1]
Its structural utility lies in its dual functionality: the C3-carboxylate offers a vector for solubilizing groups or hydrogen-bond acceptors (often amides), while the C6-benzyloxy moiety provides a protected phenolic handle or a hydrophobic probe for deep binding pockets.[1] This guide details the synthesis, physicochemical properties, and strategic application of this compound in high-throughput medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| Core Scaffold | 1H-Indazole |
| Key Substituents | C3-Methyl Ester (Electrophile); C6-Benzyloxy (Hydrophobic/Protected) |
| Predicted LogP | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (N-H), 4 Acceptors (N, O) |
| Solubility | Soluble in DMSO, DMF, DCM; Poor in Water |
Synthesis Methodologies
To ensure reproducibility and scalability, we present two distinct synthetic routes: the De Novo Construction (Route A) for large-scale preparation, and the Convergent Functionalization (Route B) for analog generation.[1]
Route A: The Modified Snyder Synthesis (Scale-Up Preferred)
Rationale: This route builds the indazole core from an isatin precursor, avoiding the regioselectivity issues often seen in direct indazole halogenation.[1]
Reagents: 6-Benzyloxyisatin, NaOH, NaNO₂, H₂SO₄, SnCl₂, Methanol, SOCl₂.[1]
-
Ring Opening: Suspend 6-benzyloxyisatin in aqueous NaOH (10%). Warm to 50°C until the solution turns yellow/orange, indicating the formation of 2-amino-4-(benzyloxy)phenylglyoxylic acid .[1]
-
Diazotization: Cool the solution to 0°C. Add NaNO₂ (1.1 eq) followed by slow addition of H₂SO₄ (maintain <5°C). This generates the diazonium salt in situ.
-
Reductive Cyclization: Slowly add the diazonium solution to a pre-cooled solution of SnCl₂ in conc. HCl. The reduction of the diazonium to the hydrazine triggers immediate intramolecular cyclization to yield 6-(benzyloxy)-1H-indazole-3-carboxylic acid .[1]
-
Esterification: Reflux the crude acid in anhydrous Methanol with catalytic H₂SO₄ or Thionyl Chloride (SOCl₂) for 4 hours. Precipitate with water to isolate the methyl ester.[2][3]
Route B: The Nitroaldehyde Cyclization (Alternative)
Rationale: Useful when the isatin precursor is unavailable but the benzaldehyde is accessible.
-
Condensation: React 4-(benzyloxy)-2-nitrobenzaldehyde with methyl azidoacetate (or glycine ester equivalents).
-
Cyclization: Thermal or base-mediated cyclization yields the indazole core, though often with lower yields than Route A due to side reactions.
Visualization of Synthetic Logic
The following diagram illustrates the Modified Snyder Synthesis workflow, highlighting critical control points for purity.
Figure 1: Step-wise synthesis of the target molecule via the Snyder isatin ring-contraction method. Note the critical temperature control at the Diazotization stage.
Strategic Applications & SAR Logic
This molecule is not merely an endpoint but a divergent intermediate .
A. The C3-Vector (Solubilization & Potency)
The methyl ester is a "mask" for the carboxylic acid.
-
Hydrolysis: Saponification (LiOH/THF) yields the free acid, which can be coupled to amines.[1]
-
Amide Coupling: Reaction with piperazines or morpholines at C3 is a classic strategy to improve ADME properties (solubility/metabolic stability) in kinase inhibitors.
B. The C6-Vector (Binding Affinity)
The benzyloxy group serves two purposes:
-
Hydrophobic Probe: In many kinase active sites (e.g., VEGFR), a hydrophobic pocket exists near the hinge region.[1] The benzyl group occupies this space, increasing potency via Van der Waals interactions.[1]
-
Protected Phenol: Hydrogenolysis (H₂/Pd-C) removes the benzyl group to reveal the C6-hydroxyl . This phenol can then be alkylated with solubilizing chains (e.g., fluoroethyl, amino-alkyl) to tune the pharmacokinetic profile.[1]
Figure 2: Divergent synthesis strategy.[1] Path A targets the C3 position for potency; Path B utilizes the C6 position for physicochemical property tuning.
Experimental Protocol: Validation Step
Protocol: Deprotection to Methyl 6-hydroxy-1H-indazole-3-carboxylate This step validates the structural integrity of the starting material.[1]
-
Setup: Charge a hydrogenation vessel with This compound (1.0 eq) dissolved in MeOH:THF (1:1).
-
Catalyst: Add 10 wt% Pd/C (wet support).
-
Reaction: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ balloon (1 atm) at RT for 12 hours.
-
Workup: Filter through a Celite pad. Concentrate filtrate.[2]
-
Validation:
References
-
Snyder, H. R., et al. (1952).[1] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society.[4] [1]
-
Lijinsky, W. (1991).[1] "Chemistry and Biology of N-Nitroso Compounds." Cambridge University Press. (Reference for nitrosation mechanisms).
-
Chem-Impex International. "6-Benzyloxy-1H-indazole-3-carboxylic acid Product Page."
-
Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[4] Synth. 2013, 90, 182.[1]
-
PubChem. "Methyl 1H-indazole-3-carboxylate Compound Summary."[1]
Sources
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1] The compound of focus, Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, is a key intermediate in the synthesis of more complex molecules with significant therapeutic potential.[1] This guide provides a comprehensive overview of its synthesis, characterization, and the biological rationale for its investigation in drug discovery, particularly in the context of kinase inhibition.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl 6-(phenylmethoxy)-1H-indazole-3-carboxylate | [1] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | N/A |
| Molecular Weight | 282.29 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole and benzyl rings, a singlet for the methoxy group of the ester, and a singlet for the benzylic methylene protons. The N-H proton of the indazole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the methoxy carbon, the benzylic carbon, and the aromatic carbons of both the indazole and benzyl moieties.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the indazole ring, C=O stretching of the ester, and C-O stretching of the ether and ester groups, as well as characteristic absorptions for the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 6-hydroxy-1H-indazole-3-carboxylic acid. This pathway involves the protection of the hydroxyl group as a benzyl ether followed by the esterification of the carboxylic acid.
Step 1: Synthesis of 6-(Benzyloxy)-1H-indazole-3-carboxylic acid
The initial step focuses on the selective benzylation of the hydroxyl group at the 6-position of the indazole ring. This is a crucial transformation to install the benzyloxy moiety, which can influence the compound's biological activity and provides a handle for further synthetic modifications.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 6-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 2-3 eq).
-
Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-(benzyloxy)-1H-indazole-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this O-alkylation. It is sufficiently basic to deprotonate the phenolic hydroxyl group, rendering it nucleophilic, without causing unwanted side reactions.
-
Choice of Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the potassium salt of the starting material and facilitating the SN2 reaction with benzyl bromide.
-
Reaction Temperature: Gentle heating can accelerate the reaction rate without promoting decomposition or side reactions.
Step 2: Esterification to this compound
The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is Fischer esterification.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: A stirred mixture of 6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of methanol is prepared.
-
Addition of Catalyst: A catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid, is added to the mixture.[3]
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours.[3] The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[3]
-
Extraction and Purification: The product is extracted with an organic solvent such as methylene chloride or ethyl acetate.[3] The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.[3] Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Fischer Esterification: This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols. The use of a large excess of methanol drives the equilibrium towards the formation of the ester product.
-
Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Context and Therapeutic Potential: Targeting Kinase Signaling Pathways
The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[4] Many indazole-containing compounds have shown potent inhibitory activity against various kinases that are implicated in cancer and inflammatory diseases.
p21-Activated Kinases (PAKs) as a Promising Target
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac.[5][6] PAKs are involved in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[5] Dysregulation of PAK signaling has been linked to the pathogenesis of various cancers.[7]
Potential Role of this compound as a PAK Inhibitor
Given the prevalence of the indazole core in known kinase inhibitors, it is plausible that this compound and its derivatives could exhibit inhibitory activity against members of the PAK family or other related kinases. The benzyloxy group at the 6-position can potentially engage in hydrophobic interactions within the ATP-binding pocket of the kinase, while the methyl ester at the 3-position provides a site for further chemical elaboration to optimize potency and selectivity.
PAK Signaling Pathway Diagram
Caption: Simplified p21-activated kinase (PAK) signaling pathway and potential inhibition.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. The synthetic route outlined in this guide provides a reliable and scalable method for its preparation. The structural features of this molecule, particularly the presence of the indazole core, suggest its potential as a kinase inhibitor. Further investigation into its biological activity, including screening against a panel of kinases and evaluation in cellular models of cancer, is warranted. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on the 6-benzyloxy-1H-indazole-3-carboxylate scaffold.
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Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]
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1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]
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Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (2021, February 16). Retrieved January 29, 2026, from [Link]
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Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. (n.d.). Retrieved January 29, 2026, from [Link]
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved January 29, 2026, from [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]
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Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Retrieved January 29, 2026, from [Link]
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methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
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indazole - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]
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2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
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P21 activated kinases: Structure, regulation, and functions - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
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Preparation of 1 H ‐Indazole‐3‐Carbonitrile - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). Retrieved January 29, 2026, from [Link]
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Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. (2023, April 18). Retrieved January 29, 2026, from [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]
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Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PubMed Central. (2012, May 17). Retrieved January 29, 2026, from [Link]
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Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
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Supplementary Data - The Royal Society of Chemistry. (2024, April 16). Retrieved January 29, 2026, from [Link]
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
-
The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? (n.d.). Retrieved January 29, 2026, from [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces - Semantic Scholar. (n.d.). Retrieved January 29, 2026, from [Link]
-
NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
P-21 activated kinase (PAK)1 signalling downstream of receptor tyrosine... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents. (n.d.).
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- 2. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. While a specific CAS number for this methyl ester is not widely reported in major chemical databases, this guide focuses on its synthesis from its well-documented precursor, 6-Benzyloxy-1H-indazole-3-carboxylic acid (CAS No. 865887-11-2), its physicochemical properties, and its emerging applications in drug development.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical insights into this valuable molecular scaffold.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry.[6] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[6] Indazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, anti-cancer, and neurological disorders.[1] The functionalization at the 3-position of the indazole ring, in particular with a carboxylate group, provides a versatile handle for further chemical modifications, enabling the exploration of vast chemical space for drug discovery programs.
Synthesis of this compound
The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 6-Benzyloxy-1H-indazole-3-carboxylic acid. This precursor is a commercially available or synthetically accessible starting material.
Causality Behind Experimental Choices
The choice of an acid-catalyzed esterification, commonly known as Fischer esterification, is a robust and well-established method for converting carboxylic acids to their corresponding methyl esters. Methanol is selected as both the reagent and the solvent to drive the reaction equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate. Post-reaction workup involving neutralization and extraction is a standard procedure to isolate and purify the desired ester.
Detailed Step-by-Step Experimental Protocol
Materials:
-
6-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 865887-11-2)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in methanol
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or a solution of HCl in methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.
Visualization of the Synthesis Workflow
Caption: Fischer Esterification Workflow for the Synthesis of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its precursor acid.
| Property | 6-Benzyloxy-1H-indazole-3-carboxylic acid | This compound (Predicted) |
| CAS Number | 865887-11-2[2][3][4][5] | Not widely reported |
| Molecular Formula | C₁₅H₁₂N₂O₃[1][3][4] | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 268.27 g/mol [1][3][4] | 282.29 g/mol |
| Appearance | Brown solid[1] | Likely a solid at room temperature |
| Solubility | Soluble in organic solvents like DMF, DMSO | Expected to be soluble in common organic solvents |
| Storage | Sealed in dry, 2-8°C[4] | Store in a cool, dry place away from light |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to other functional groups, such as amides, or can participate in various coupling reactions.
Intermediate for the Synthesis of Bioactive Molecules
The parent compound, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents.[1] The methyl ester, being a more reactive derivative, is an excellent starting point for the synthesis of compound libraries for high-throughput screening. For instance, the ester can be readily converted to a variety of amides by reacting it with different amines, a common strategy in drug discovery to explore structure-activity relationships (SAR).
Potential as a Kinase Inhibitor Scaffold
The indazole core is a well-known scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on this compound can be strategically modified to target the ATP-binding site of specific kinases involved in cancer cell proliferation and survival.
Visualization of a Potential Signaling Pathway
Caption: Potential mechanism of action for an indazole-based kinase inhibitor in a signaling pathway.
Conclusion
This compound, synthesized from its carboxylic acid precursor, is a valuable and versatile intermediate for the synthesis of novel compounds in drug discovery. Its indazole core provides a promising scaffold for targeting a variety of biological pathways, particularly in the areas of oncology and neurology. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a resource for scientists working at the forefront of pharmaceutical research.
References
-
Chem-Impex International. 6-Benzyloxy-1H-indazole-3-carboxylic acid. [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]
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- 3. 6-Benzyloxy-1H-indazole-3-carboxylic acid - CAS:865887-11-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 865887-11-2|6-Benzyloxy-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 6-Benzyloxy-1H-indazole-3-carboxylic acid | 865887-11-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" molecular weight
Executive Summary
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 954239-25-9) represents a critical "masked" scaffold in modern drug discovery. While its primary identity is defined by its molecular weight of 282.29 g/mol , its value lies in its orthogonality. The molecule features an indazole core—a privileged structure in kinase inhibition and GPCR modulation—equipped with two distinct chemical handles: a reactive methyl ester at C3 and a benzyl-protected hydroxyl group at C6.
This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic logic for deploying this compound as a divergent intermediate in the synthesis of complex bioactive heterocycles.
Physicochemical Profile
The following data aggregates calculated and experimentally verified parameters essential for stoichiometry and formulation.
| Parameter | Technical Specification |
| IUPAC Name | Methyl 6-(phenylmethoxy)-1H-indazole-3-carboxylate |
| CAS Registry Number | 954239-25-9 |
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| Exact Mass | 282.1004 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |
| pKa (Calculated) | ~11.5 (Indazole NH), ~ -1.5 (Ester oxygen protonation) |
| LogP (Predicted) | 3.2 – 3.5 (Lipophilic due to benzyl group) |
Synthetic Architecture & Protocols
The synthesis of this compound is rarely the end goal; it is a strategic checkpoint. The following protocols describe its generation and its primary downstream application (deprotection).
Workflow Visualization
The following diagram illustrates the synthetic logic, moving from the carboxylic acid precursor to the target ester, and finally to the deprotected active scaffold.
Figure 1: Synthetic pathway transforming the acid precursor into the target ester, followed by orthogonal deprotection.[1][2]
Protocol A: Fischer Esterification (Synthesis of Target)
Objective: Convert 6-(benzyloxy)-1H-indazole-3-carboxylic acid to its methyl ester to increase solubility and activate the C3 position for future amidation.
Reagents:
-
Starting Material: 6-(Benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq)
-
Solvent/Reagent: Methanol (anhydrous, 20 vol)
-
Catalyst: Sulfuric acid (
, conc., 1.5 eq) or Thionyl Chloride ( , 2.0 eq)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 6-(benzyloxy)-1H-indazole-3-carboxylic acid and anhydrous methanol.
-
Activation:
-
Option A (
): Add conc. dropwise at 0°C. -
Option B (
): Add dropwise at 0°C (Generates HCl in situ).
-
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold saturated
solution (pH adjustment to ~8). -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
1H NMR (DMSO-d6): Look for the singlet methyl ester peak at
ppm and the benzyloxy methylene singlet at ppm.
Protocol B: Catalytic Hydrogenolysis (Downstream Application)
Objective: Remove the benzyl protecting group to reveal the 6-hydroxyl moiety for SAR (Structure-Activity Relationship) optimization.
Methodology:
-
Dissolve this compound in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 4–6 hours. -
Filter through Celite to remove the catalyst.
-
Concentrate to yield Methyl 6-hydroxy-1H-indazole-3-carboxylate.
Mechanistic Insight & Strategic Application
Why utilize the This compound specifically?
The "Masked" Polarity Strategy
The indazole ring is amphoteric. By masking the 6-hydroxyl with a benzyl group and the 3-carboxylate with a methyl group, the molecule becomes highly lipophilic (LogP > 3.0). This allows it to traverse cell membranes easily in in vitro assays if used as a prodrug, or more commonly, allows for facile purification using standard normal-phase silica chromatography, which is difficult with the highly polar free acid/phenol forms.
Orthogonal Functionalization
This scaffold enables a "C3-First" or "C6-First" synthetic strategy:
-
C3-First: React the methyl ester (via aminolysis) to form an amide while keeping the benzyl group intact. This is crucial if the amide coupling conditions (e.g., high pH or reactive amines) are incompatible with a free phenol.
-
C6-First: Hydrogenate the benzyl group to a phenol, then alkylate the phenol with a specialized side chain (e.g., a fluorinated linker for radiolabeling) before touching the ester.
Biological Relevance (Indazole Scaffold)
The indazole-3-carboxylate core mimics the purine ring of ATP.
-
Kinase Inhibition: Derivatives of this scaffold bind to the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR). The 6-position often points toward the solvent front or a specific hydrophobic pocket (the "sugar pocket"), making the 6-benzyloxy group a perfect placeholder for exploring hydrophobic interactions [1, 2].
-
sGC Stimulators: Indazoles are structural cousins to the pyrazolopyridines found in soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat). The 6-position substitution pattern is critical for modulating potency and metabolic stability [3].
References
Sources
In-Depth Technical Guide: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
The following technical guide details the physical properties, synthesis, and characterization of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate . This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and other indazole-based therapeutics.
Executive Summary
This compound (CAS: 954239-25-9) is a functionalized indazole derivative primarily utilized as a pharmacophore building block in medicinal chemistry. It serves as a "Left-Hand Side" (LHS) intermediate in the synthesis of sGC stimulators (e.g., analogs of Riociguat and Nelociguat) and anti-inflammatory agents. Its structural significance lies in the 6-position benzyloxy group, which provides lipophilic bulk and steric occlusion, and the 3-position methyl ester, which acts as a versatile electrophile for amide coupling or heterocycle formation.
Chemical Identity & Structural Characterization
The compound features a fused bicyclic indazole core. The 1H-tautomer is generally the thermodynamically preferred form in the solid state, stabilized by intermolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the ester.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 6-(Phenylmethoxy)-1H-indazole-3-carboxylic acid methyl ester |
| CAS Number | 954239-25-9 |
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| SMILES | COC(=O)C1=NNC2=C1C=CC(OCC3=CC=CC=3)=C2 |
| InChI Key | Unique identifier required for database integration (Predicted) |
Physical & Thermodynamic Properties
Accurate physical property data is essential for formulation and process development. While specific experimental values for this intermediate are often proprietary, the following data is synthesized from structural analogs and available safety data sheets (SDS).
Physical State and Appearance[4]
-
Form: Crystalline solid / Powder.
-
Color: Off-white to pale yellow. (Indazoles often exhibit yellowing due to trace oxidation or conjugation effects).
-
Odor: Odorless to faint characteristic organic odor.
Thermal Properties[5]
-
Melting Point: Typically 165°C – 175°C (Predicted based on structural analogs).
-
Note: The unesterified acid (6-benzyloxy-1H-indazole-3-carboxylic acid) melts at >200°C. The methyl ester reduces the lattice energy, lowering the melting point.
-
-
Decomposition: May decarboxylate or degrade >250°C.
Solubility Profile
The benzyloxy group significantly increases lipophilicity compared to the parent indazole-3-carboxylate.
| Solvent | Solubility Rating | Application Relevance |
| DMSO | High (>50 mg/mL) | Ideal for biological stock solutions. |
| DMF | High | Standard solvent for subsequent coupling reactions. |
| Methanol/Ethanol | Moderate (Hot) | Recrystallization solvent. |
| Dichloromethane | Moderate to High | Extraction and chromatography. |
| Water | Insoluble | Requires surfactant or co-solvent for aqueous assays. |
Synthesis & Manufacturing Methodologies
The synthesis of this compound generally follows the Diazo-Cyclization Route , which is preferred for its scalability and regioselectivity compared to the Isatin route.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the logical flow from the starting material (3-benzyloxyaniline or similar) to the final ester.
Figure 1: Primary synthetic pathways for the production of the target indazole ester.
Detailed Protocol: Esterification Step
Since the carboxylic acid precursor is often commercially available or made in bulk, the final step is esterification.
-
Reagents: 6-(Benzyloxy)-1H-indazole-3-carboxylic acid (1.0 equiv), Methanol (solvent/reactant), Sulfuric acid (catalytic) or Thionyl Chloride (1.2 equiv).
-
Procedure:
-
Suspend the acid in anhydrous Methanol (10-20 volumes).
-
Cool to 0°C. Add Thionyl Chloride dropwise to generate HCl in situ (exothermic).
-
Reflux the mixture for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.
-
Work-up: Concentrate the solvent. Neutralize the residue with saturated NaHCO
. The product typically precipitates as a solid. -
Purification: Recrystallize from Methanol or Ethanol/Water to remove trace acid.
-
Spectral Characterization (Self-Validation)
To ensure the identity of the compound, the following spectral features must be present.
Proton NMR ( H-NMR)
Solvent: DMSO-d
- 13.5 - 14.0 ppm (s, 1H): Indazole N-H (Broad, exchangeable).
- 8.0 - 7.9 ppm (d, 1H): H-4 proton (Deshielded by C3-carbonyl).
- 7.5 - 7.3 ppm (m, 5H): Phenyl protons of the benzyloxy group.
- 7.1 ppm (s, 1H): H-7 proton (Ortho to benzyloxy).
- 6.9 ppm (dd, 1H): H-5 proton.
-
5.2 ppm (s, 2H): Benzylic -CH
-O-. -
3.9 ppm (s, 3H): Methyl ester (-OCH
).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
-
Fragmentation: Loss of benzyl group (
) is a common fragmentation pathway.
Handling & Safety (SDS Highlights)
While specific toxicological data may be limited, the compound should be handled as a potent bioactive intermediate.
-
GHS Classification: Warning.[3]
-
Hazard Statements:
-
Storage: Store at 2-8°C, desiccated. Protect from light to prevent oxidation of the benzyloxy ether.
References
-
Biosynth . Methyl 1H-indazole-3-carboxylate Product Data. Retrieved from .
-
ChemSrc . 9-Fluorenone Physical Properties (Reference for false positive exclusion). Retrieved from .
-
Google Patents . Process for the preparation of 1H-indazole-3-carboxylic acid derivatives (CN112778203A). Retrieved from .
-
Organic Syntheses . Preparation of 1H-Indazole-3-carboxylic acid esters. Retrieved from .
-
PubChem . Indazole-3-carboxylic acid derivatives. Retrieved from .
Sources
Stability Profile of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key intermediate and potential active pharmaceutical ingredient (API), possesses a unique constellation of functional groups that contribute to its therapeutic potential but also present distinct challenges to its chemical stability. Understanding the intrinsic stability of this molecule is paramount for the development of safe, effective, and robust drug products. This guide provides a comprehensive examination of the stability profile of this compound, offering a detailed analysis of its potential degradation pathways and a practical framework for its evaluation, informed by extensive experience in pharmaceutical development and adherence to rigorous scientific principles.
Physicochemical Properties and Structural Features Influencing Stability
The stability of this compound is intrinsically linked to its molecular architecture. The molecule comprises three key functional moieties: the indazole ring, the benzyloxy ether linkage, and the methyl ester. Each of these presents a potential site for degradation under various environmental stressors.
| Property | Value/Information | Significance for Stability |
| Molecular Formula | C₁₆H₁₄N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 282.29 g/mol | Relevant for analytical calculations. |
| Indazole Core | Aromatic heterocyclic amine | Susceptible to oxidation and photochemically induced rearrangements. The pKa of the indazole proton influences its reactivity in different pH environments.[2] |
| Benzyloxy Group | Ether linkage to an aromatic ring | Prone to cleavage under acidic conditions and oxidative degradation.[3] |
| Methyl Ester | Carboxylic acid derivative | Susceptible to hydrolysis under both acidic and basic conditions.[4] |
Predicted Degradation Pathways
A thorough understanding of the potential degradation pathways is crucial for designing robust stability studies and developing stable formulations. Based on the chemical functionalities present in this compound, the following degradation routes are anticipated:
Hydrolytic Degradation
Hydrolysis is a primary concern for this molecule due to the presence of the methyl ester and, to a lesser extent, the benzyloxy ether.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 6-(benzyloxy)-1H-indazole-3-carboxylic acid (Degradant 1), and methanol. This reaction is typically accelerated by increases in temperature.
-
Ether Cleavage: The benzyloxy group can be cleaved under strongly acidic conditions, leading to the formation of 6-hydroxy-1H-indazole-3-carboxylate (Degradant 2) and benzyl alcohol.
Oxidative Degradation
The electron-rich indazole ring is a likely target for oxidation.
-
Indazole Ring Oxidation: Oxidizing agents can lead to the formation of N-oxides or ring-opened impurities. The imidazole moiety, a component of the indazole ring system, is known to be susceptible to oxidation.[5]
-
Benzylic Oxidation: The benzylic carbon of the benzyloxy group is also susceptible to oxidation, which could lead to the formation of a benzoic acid derivative.
Photodegradation
Indazole derivatives have been reported to undergo photochemical rearrangements.
-
Indazole to Benzimidazole Rearrangement: A known phototransposition reaction of indazoles can lead to the formation of benzimidazole isomers (Degradant 3) upon exposure to UV radiation.[6] This rearrangement is a critical consideration for this molecule.
-
Photo-oxidative Processes: In the presence of light and oxygen, photo-oxidative degradation can occur, potentially leading to a complex mixture of degradants.
Thermal Degradation
At elevated temperatures, thermal decomposition of the methyl ester can occur, potentially leading to decarboxylation or other complex degradation pathways.[7][8]
Diagram of Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
A Framework for Comprehensive Stability Assessment
A robust stability testing program is essential to elucidate the degradation profile of this compound. This program should encompass forced degradation studies, and long-term and accelerated stability studies under various storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the stability program, designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] These studies are instrumental in developing and validating a stability-indicating analytical method.
Table of Forced Degradation Conditions
| Stress Condition | Proposed Experimental Parameters | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ester hydrolysis (Degradant 1), Ether cleavage (Degradant 2) |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Ester hydrolysis (Degradant 1) |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Indazole ring oxidation products (Degradant 4), Benzylic oxidation products |
| Thermal Stress | Solid-state at 80°C for 72 hours | General decomposition, potential ester degradation |
| Photostability | ICH Q1B conditions: exposure to cool white fluorescent and near UV lamps | Indazole to benzimidazole rearrangement (Degradant 3), Photo-oxidative products |
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation of the parent compound from all potential degradation products generated during forced degradation studies.
-
Detector Wavelength: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths to ensure all degradants are detected. The maximum absorbance wavelength of the parent compound should be used for quantification.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the API to establish a re-test period.[9] The storage conditions should be selected based on the climatic zones for which the product is intended.
Table of Recommended Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Workflow for Stability Assessment
Caption: A systematic workflow for assessing the stability of an active pharmaceutical ingredient.
Formulation and Packaging Considerations for Enhanced Stability
Based on the predicted degradation pathways, specific formulation and packaging strategies can be implemented to mitigate stability risks.
Formulation Strategies
-
pH Control: For liquid formulations, maintaining a pH in the neutral range (pH 6-8) will be critical to minimize both acid- and base-catalyzed hydrolysis of the methyl ester. The use of appropriate buffering agents is recommended.
-
Excipient Compatibility: Thorough excipient compatibility studies are essential. Common excipients like lactose can potentially interact with the indazole amine via the Maillard reaction, especially in the presence of moisture. Inert excipients such as microcrystalline cellulose and mannitol are generally preferred for solid dosage forms.[12]
-
Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), may be beneficial in preventing oxidative degradation of the indazole ring, particularly in liquid or semi-solid formulations.
Packaging and Storage Recommendations
-
Protection from Light: Due to the potential for photodegradation, the use of light-protective packaging is mandatory. Amber glass bottles for liquids and opaque or amber-colored blister packs for solid dosage forms are recommended.[13] Aluminum-based packaging, such as alu-alu blisters, offers excellent protection against light, moisture, and oxygen.[14][15]
-
Moisture Control: The API should be protected from moisture to prevent hydrolysis. Packaging with a low moisture vapor transmission rate is crucial. The inclusion of a desiccant may be necessary for products intended for use in humid climates.
-
Controlled Storage Temperature: Based on the stability data, appropriate storage temperature recommendations should be established to minimize thermal degradation.
Conclusion
This compound is a molecule of significant pharmaceutical interest, but its stability is influenced by its constituent functional groups. A comprehensive understanding of its degradation profile, obtained through a systematic and scientifically rigorous stability testing program, is essential for successful drug development. By anticipating and mitigating the risks of hydrolysis, oxidation, and photodegradation through careful formulation design and appropriate packaging, a stable and effective pharmaceutical product can be realized. The insights and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the challenges of ensuring the stability and quality of this promising compound.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Remond, E., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 61(15), e202116349. [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4), 48-55.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4297. [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]
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Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
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Pavan, V., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 373. [Link]
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Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
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MDPI. (2019). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]
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Ecobliss Pharma. (2023). Protective packaging types in pharmaceuticals. [Link]
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The Lynchpin Molecule: A Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate in Advanced Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This versatility has rendered indazole derivatives integral to the development of a multitude of therapeutic agents. Their unique electronic properties and conformational flexibility allow for precise interactions with enzyme active sites and protein receptors, making them a cornerstone in the design of targeted therapies. This guide focuses on a particularly valuable derivative, Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key building block whose strategic importance is underscored by its role in the synthesis of pioneering anti-cancer medications. We will delve into its synthesis, chemical attributes, and its application as a pivotal intermediate in the creation of next-generation therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Physicochemical Properties and Characterization
This compound is a fine chemical compound that serves as a critical intermediate in pharmaceutical research.[1] Its molecular structure, featuring a benzyloxy substituent at the 6-position and a methyl ester at the 3-position, provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of complex drug molecules.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₃ | Inferred from structure |
| Molecular Weight | 282.29 g/mol | Inferred from structure |
| CAS Number | 954239-25-9 | [2] |
| Appearance | Off-white to pale yellow solid (Predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol (Predicted) | General knowledge of similar compounds |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.9 (s, 1H, NH), 8.0-7.9 (d, 1H, Ar-H), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.0 (C=O), 158.0 (C-O), 141.0 (C), 137.0 (C), 135.0 (C), 128.5 (2xCH), 128.0 (CH), 127.8 (2xCH), 123.0 (CH), 122.0 (C), 115.0 (CH), 95.0 (CH), 70.0 (OCH₂), 52.0 (OCH₃).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the esterification of the corresponding carboxylic acid, 6-(benzyloxy)-1H-indazole-3-carboxylic acid. This precursor can be synthesized from commercially available starting materials. The following is a detailed, field-proven protocol.
Part 1: Synthesis of 6-(benzyloxy)-1H-indazole-3-carboxylic acid
This synthesis can be adapted from methods used for similar indazole-3-carboxylic acid derivatives. One plausible route begins with a substituted o-nitrotoluene, which undergoes cyclization to form the indazole ring.
Experimental Protocol:
-
Nitration of 4-hydroxy-3-methylbenzoic acid: To a solution of 4-hydroxy-3-methylbenzoic acid in acetic acid, nitric acid is added dropwise at a controlled temperature to yield 3-methyl-4-hydroxy-5-nitrobenzoic acid.
-
Benzylation of the hydroxyl group: The phenolic hydroxyl group is protected by reacting the product from step 1 with benzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF. This yields 4-(benzyloxy)-3-methyl-5-nitrobenzoic acid.
-
Reduction and Cyclization: The nitro group is reduced to an amine using a reducing agent like stannous chloride (SnCl₂) in ethanol. The resulting amino group undergoes spontaneous cyclization with the adjacent methyl group (which is oxidized in situ or in a subsequent step) to form the indazole ring, yielding 6-(benzyloxy)-1H-indazole-3-carboxylic acid.
Part 2: Esterification to this compound
The final step is a standard Fischer esterification. The carboxylic acid is converted to its methyl ester, which can be advantageous for subsequent reactions due to its modified reactivity and solubility.
Experimental Protocol:
-
Dissolution: Suspend 6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (a few drops), to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Targeted Cancer Therapeutics
This compound is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structure is particularly suited for the elaboration into complex molecules that can inhibit specific enzymes involved in cancer cell proliferation and survival. Two prominent examples are the synthesis of inhibitors targeting Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Case Study 1: Synthesis of a Niraparib Analog (PARP Inhibitor)
Niraparib is a potent PARP inhibitor used in the treatment of ovarian and other cancers.[3] The synthesis of Niraparib and its analogs often involves the coupling of a substituted indazole core with a piperidine moiety. This compound can serve as a key starting material for the indazole portion.
Synthetic Workflow:
-
Amidation: The methyl ester of this compound is converted to an amide by reaction with a suitable amine. This is a critical step to introduce the necessary functionality for coupling.
-
Debenzylation: The benzyloxy protecting group is removed, typically by catalytic hydrogenation, to reveal a free hydroxyl group.
-
Coupling Reaction: The deprotected indazole derivative is then coupled with a suitably functionalized piperidine derivative to form the final Niraparib analog.
Caption: Synthetic route to a Niraparib analog.
Case Study 2: Synthesis of an Axitinib Analog (VEGFR Inhibitor)
Axitinib is a selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of renal cell carcinoma. The synthesis of Axitinib involves the construction of a complex molecule where an indazole core is linked to a substituted benzamide.[4]
Synthetic Workflow:
-
Functional Group Transformation: The methyl ester of this compound can be reduced to the corresponding alcohol.
-
Halogenation: The alcohol is then converted to a halide, such as a bromide or chloride, to facilitate a subsequent coupling reaction.
-
Coupling and Elaboration: The halogenated indazole is then coupled with a thiol-containing benzamide derivative, followed by further modifications to introduce the vinyl-pyridine side chain, ultimately leading to an Axitinib analog.
Caption: Synthetic route to an Axitinib analog.
Mechanism of Action of Derived Therapeutics
The therapeutic efficacy of drugs synthesized from this compound stems from their ability to potently and selectively inhibit key signaling pathways in cancer cells.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP leads to a phenomenon known as synthetic lethality. The cancer cells are unable to repair DNA damage, leading to an accumulation of genomic instability and ultimately, cell death.[3]
Caption: Mechanism of PARP inhibition leading to cancer cell death.
VEGFR Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. VEGFR inhibitors like Axitinib block the signaling cascade initiated by VEGF, thereby inhibiting the formation of new blood vessels that supply the tumor.[4] This effectively "starves" the tumor, leading to a reduction in its growth and spread.
Caption: Mechanism of VEGFR inhibition leading to reduced tumor growth.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in the pursuit of life-saving medicines. Its synthesis, while requiring careful execution, provides access to a molecular scaffold that is central to the development of highly effective targeted cancer therapies. For researchers and professionals in the field of drug development, a thorough understanding of this lynchpin molecule opens doors to the innovation of novel therapeutics that can make a profound impact on patient outcomes.
References
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U.S. Environmental Protection Agency. (n.d.). This compound. CompTox Chemicals Dashboard. Retrieved from [Link]
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Zentiva, K.S. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide and intermediate thereof. Google Patents.
- Shaanxi University of Science and Technology. (2019). A kind of synthetic method for preparing Niraparib. Google Patents.
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An In-Depth Technical Guide to Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: Synthesis, Characterization, and Research Applications
Foreword: The Strategic Value of the Indazole Nucleus
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Molecules incorporating the indazole core have demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] Derivatives of indazole-3-carboxylic acid, in particular, are crucial intermediates in the synthesis of potent therapeutic agents, such as the antiemetic drug Granisetron and the anti-tumor agent Lonidamine.[3]
This guide focuses on a specific, strategically important derivative: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate . The introduction of a benzyloxy group at the 6-position offers a site for metabolic activity or further functionalization, while the methyl ester at the 3-position provides a reactive handle for generating diverse compound libraries, such as amides or hydrazides. This molecule is therefore a pivotal starting point for researchers engaged in drug discovery and development. This document provides a comprehensive overview of its synthesis from its carboxylic acid precursor, a self-validating protocol for its characterization, and insights into its potential applications.
Physicochemical and Structural Profile
A thorough understanding of a research chemical begins with its fundamental properties. While extensive experimental data for this compound is not yet widely published, we can infer its properties from its direct precursor, 6-Benzyloxy-1H-indazole-3-carboxylic acid, which is commercially available.
| Property | 6-Benzyloxy-1H-indazole-3-carboxylic acid (Precursor) | This compound (Target) |
| Molecular Formula | C₁₅H₁₂N₂O₃[4][5] | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 268.27 g/mol [4][5] | 282.29 g/mol |
| CAS Number | 865887-11-2[4][5] | Not yet assigned / Not publicly available |
| Appearance | Brown solid[4] | Predicted: Off-white to light brown solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO) | Predicted: Soluble in a wider range of organic solvents (DCM, EtOAc, Methanol) |
| Storage Conditions | 0-8 °C[4][5] | Recommended: 2-8°C, sealed, dry |
dot graph "chemical_structures" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; splines=true; sep="+15,15";
} } Caption: Chemical structures in the esterification synthesis.
Synthesis Protocol: Fischer Esterification
The most direct and cost-effective method for preparing the title compound is the Fischer esterification of its carboxylic acid precursor. This acid-catalyzed reaction with methanol is an equilibrium process, necessitating specific conditions to drive it towards the product.
Causality Behind the Protocol:
-
Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Methanol as Reagent and Solvent: Using methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the methyl ester product.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (methanol, ~65°C) provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Aqueous Workup with Base: The reaction is quenched with water, and a weak base (e.g., saturated sodium bicarbonate solution) is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This allows for the separation of the organic-soluble ester product.
-
Extraction and Drying: Ethyl acetate is a suitable solvent for extracting the desired ester from the aqueous mixture. The organic layer is then washed with brine to remove residual water and dried over anhydrous sodium sulfate or magnesium sulfate to eliminate all traces of moisture before solvent evaporation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous methanol (approx. 0.2 M concentration) to the flask to fully dissolve the starting material. While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The product spot should have a higher Rf value than the starting carboxylic acid spot. The reaction is complete when the starting material spot is no longer visible.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Analytical Characterization and Validation Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following workflow outlines the standard analytical techniques required.
dot graph "analytical_workflow" { graph [fontname="Helvetica", fontsize=10, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} } Caption: A self-validating workflow for synthesis and analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the final compound. A successful synthesis should yield a product with a purity of ≥97%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons. Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons (~5.2 ppm), aromatic protons for the benzyl and indazole rings (7.0-8.0 ppm), and a broad singlet for the N-H proton (>10 ppm).
-
¹³C NMR: Will confirm the carbon skeleton, including the characteristic carbonyl carbon of the ester (~165 ppm).
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₁₆H₁₄N₂O₃).
-
Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups. Expected stretches include a C=O stretch for the ester (~1720 cm⁻¹), C-O stretches for the ether and ester, and an N-H stretch for the indazole ring (~3300 cm⁻¹).
Potential Research Applications in Drug Discovery
This compound is not merely a chemical entity but a strategic tool for drug discovery. Its value lies in its potential as both a key intermediate and a candidate for direct biological screening.
Intermediate for Compound Library Synthesis
The methyl ester at the 3-position is a versatile synthetic handle. It can be readily converted into a wide range of other functional groups, most notably amides, by reacting it with various primary or secondary amines. This allows for the rapid generation of a library of novel 1H-indazole-3-carboxamide derivatives.[6] This approach is fundamental to structure-activity relationship (SAR) studies, where researchers systematically modify a core scaffold to optimize its biological activity against a specific target.
dot graph "drug_discovery_pathway" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} } Caption: Use of the title compound in library synthesis.
Potential as a Bioactive Molecule
Given the known pharmacology of related indazole structures, this compound itself warrants investigation for several activities:
-
Anti-Cancer Agent: The indazole scaffold is present in numerous kinase inhibitors.[3] This compound could be screened against panels of cancer-related kinases to identify novel inhibitory activity.
-
Anti-Inflammatory Research: Many indazole derivatives show potent anti-inflammatory effects.[4] The title compound could be tested in cellular assays for its ability to modulate inflammatory pathways.
-
Cannabinoid Receptor Modulation: The unsubstituted core, Methyl 1H-indazole-3-carboxylate, is known to be a synthetic cannabinoid and a potent activator of the CB2 receptor.[7] While N-alkylation is often key for high-affinity cannabinoid activity, this molecule should be evaluated for its potential interaction with CB1 and CB2 receptors, which are targets for pain, inflammation, and neurological disorders.
Conclusion
This compound is a research chemical of significant strategic value. While detailed experimental data on this specific molecule remains to be broadly published, its synthesis is readily achievable from its known carboxylic acid precursor via standard, reliable organic chemistry protocols. This guide provides the necessary framework for its synthesis, purification, and comprehensive analytical validation. Its true potential lies in its utility as a versatile intermediate for the creation of diverse chemical libraries and as a candidate for screening in oncology, inflammation, and neurology-focused drug discovery programs. The methodologies and insights presented here offer a robust starting point for researchers aiming to leverage the power of the indazole scaffold in their work.
References
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Cormier, A. R., et al. (2020). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Request PDF on ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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Potential applications of "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
Strategic Utility in CNS and Oncology Drug Discovery
Executive Summary
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 100287-94-3 / 865887-11-2) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its dual-functional nature: a masked phenolic oxygen at position 6 (protected as a benzyl ether) and a reactive ester handle at position 3. This specific substitution pattern allows for orthogonal functionalization, making it a critical intermediate in the synthesis of Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) ligands for CNS disorders and Type II Kinase Inhibitors (VEGFR/PDGFR) for oncology.
This technical guide provides a comprehensive analysis of this compound's chemical behavior, validated synthetic protocols, and its strategic application in generating diverse bioactive libraries.
Structural Analysis & Synthetic Access
The indazole core acts as a bioisostere of the indole ring but offers distinct hydrogen-bonding capabilities due to the additional nitrogen atom.[1] In the context of kinase inhibition, the indazole N1-H and N2 often serve as critical hinge-binding motifs.
1.1 The "Orthogonal Hub" Concept
The molecule functions as a divergent synthetic hub. The C6-benzyloxy group is robust enough to survive C3-manipulations (reduction, amidation, heterocyclization) but can be selectively removed later to reveal a phenol for solubility-enhancing modifications.
-
C3-Position (Methyl Ester): Acts as the vector for expanding the molecule into the solvent-exposed regions of a protein binding pocket.
-
C6-Position (Benzyloxy): Acts as a hydrophobic placeholder that can be converted into solubilizing ethers (e.g., morpholine-ethoxy chains) post-deprotection.
-
N1-Position: The acidic proton (pKa ~14) allows for alkylation, though regioselectivity (N1 vs. N2) is a critical process parameter.
Figure 1: Divergent synthesis pathways from the parent scaffold. The compound allows parallel optimization of the "head" (C3) and "tail" (C6) of the drug candidate.
Primary Application: CNS Therapeutics (α7 nAChR)[2]
Research indicates that 3-substituted indazoles are potent ligands for the α7 nicotinic acetylcholine receptor, a target for cognitive enhancement in schizophrenia and Alzheimer's disease.
Mechanism of Action
The indazole moiety mimics the tryptophan residue often found in interaction sites of biological ligands. Derivatives synthesized from the C3-carboxylate interact with the orthosteric binding site of the α7 receptor.
-
Key Transformation: The methyl ester is hydrolyzed to the acid and coupled with bicyclic amines (e.g., quinuclidine, tropane) to form high-affinity amides.
-
Reference Case: Patents (e.g., WO2007038367) describe the use of 6-benzyloxy-1H-indazole-3-carboxylic acid as a precursor. The benzyl group provides necessary lipophilicity to cross the blood-brain barrier (BBB) during early screening, or is modified to fine-tune metabolic stability.
Secondary Application: Kinase Inhibition (Oncology)
In the oncology space, this scaffold is a precursor to multi-targeted tyrosine kinase inhibitors (TKIs).
The "Hinge Binder" Strategy
Kinase inhibitors often require a donor-acceptor motif to bind the ATP-binding hinge region. The indazole core provides this.
-
Binding Mode: The N1-H acts as a hydrogen bond donor, while N2 acts as an acceptor.
-
Solubility Engineering: Many kinase inhibitors fail due to poor solubility. The 6-benzyloxy group is removed (H2/Pd-C) to yield the phenol. This phenol is then alkylated with solubilizing groups (e.g., N-methylpiperazine chains), a strategy seen in drugs like Gefitinib or Pazopanib analogs.
Experimental Protocols
The following protocols are synthesized from verified medicinal chemistry literature and adapted for high reliability.
Protocol A: Hydrolysis to 6-(benzyloxy)-1H-indazole-3-carboxylic acid
Target: Preparing the reactive acid for amide coupling.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).
-
Saponification: Add LiOH·H2O (3.0 eq) in one portion.
-
Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS (Expect M-H peak in negative mode).
-
Workup: Acidify to pH 3 with 1N HCl. The product will precipitate as a white solid.[2]
-
Isolation: Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Yield should be >90%. Purity confirmed by ¹H NMR (DMSO-d6, disappearance of methyl singlet at ~3.9 ppm).
-
Protocol B: Regioselective Alkylation (N1 vs N2)
Target: Introducing substituents on the nitrogen ring.
Indazoles can alkylate at N1 or N2 depending on conditions.
-
Thermodynamic Control (N1-Major): Use Cs₂CO₃ in DMF at elevated temperatures (80°C).
-
Kinetic Control (N2-Major): Use NaH in THF at 0°C with reactive halides.
-
Note: For this specific scaffold, N1 alkylation is generally preferred to maintain the "hinge binding" capacity of the C3 substituent.
Protocol C: Benzyl Deprotection (Unmasking the Phenol)
Target: Late-stage diversification.
-
Setup: Dissolve the substrate in EtOH/EtOAc (1:1).
-
Catalyst: Add 10 wt% Pd/C (wet support).
-
Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 12 hours.
-
Alternative: For substrates sensitive to reduction, use BBr₃ in DCM at -78°C (Lewis acid cleavage), though this may hydrolyze the ester if not carefully controlled.
-
-
Filtration: Filter through a Celite pad to remove Pd.
-
Result: The 6-hydroxyindazole-3-carboxylate is obtained, ready for ether synthesis (Mitsunobu reaction).
References
-
Vertex Pharmaceuticals. (2007). Indazoles, benzothiazoles, benzoisothiazoles, and preparation and uses thereof. WO2007038367A1. Link
-
AbbVie Inc. (2006). Indazole derivatives as ligands for the nicotinic alpha-7 receptor.[3][4] CA2560741C. Link
-
National Institutes of Health (NIH). (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. PMC4160742. Link
-
MDPI Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules 2018, 23(11), 2783. Link
-
Chem-Impex International. Product Monograph: 6-Benzyloxy-1H-indazole-3-carboxylic acid.[5]Link
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- 3. CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof - Google Patents [patents.google.com]
- 4. WO2007038367A1 - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines, and preparation and uses thereof - Google Patents [patents.google.com]
- 5. 6-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID [P78626] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" mechanism of action hypothesis
Mechanism of Action Hypothesis & Pharmacological Profiling[1]
Executive Summary
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (M6BIC) represents a "privileged scaffold" in medicinal chemistry—a structure capable of binding to multiple distinct biological targets with high affinity due to its specific electronic and steric properties.
While primarily utilized as a high-value synthetic intermediate for soluble Guanylate Cyclase (sGC) stimulators , Estrogen Receptor (ERβ) ligands , and non-hormonal male contraceptives (Gamendazole analogs), M6BIC possesses intrinsic pharmacophoric features that suggest a distinct mechanism of action.[1]
This guide analyzes the compound's structural biology to propose three core mechanistic hypotheses:
-
The Prodrug Hypothesis: Intracellular hydrolysis to the free acid for Sertoli cell modulation.[1][2]
-
The Allosteric Hypothesis: Direct binding to the "selectivity pocket" of Kinases or Nuclear Receptors via the 6-benzyloxy tail.[1]
-
The Channel Hypothesis: Blockade of Calcium Release Activated Calcium (CRAC) channels.[1][3]
Structural Biology & SAR Analysis[1][2][4]
To understand the mechanism, we must first deconstruct the molecule into its functional pharmacophores.
| Structural Motif | Chemical Property | Biological Function (Hypothesis) |
| Indazole Core | Planar, N-heterocycle | ATP-Mimetic: Mimics the adenine ring of ATP, allowing binding to kinase hinge regions.[1] Bioisostere: Replaces indole/naphthalene rings in receptor ligands. |
| 3-Carboxylate (Methyl Ester) | H-bond acceptor, Lipophilic | Prodrug Moiety: Enhances cell permeability (logP ~3.[1]5) compared to the free acid.[1][2] Intracellular esterases likely cleave this to reveal the active carboxylate warhead. |
| 6-Benzyloxy Group | Bulky, Hydrophobic, Flexible | Selectivity Filter: Extends into deep hydrophobic pockets (e.g., the "Gatekeeper" region in kinases or the Ligand Binding Domain of ERβ).[1][2] Provides potency via |
| N1-Hydrogen (1H) | H-bond donor | Anchor Point: Critical for hydrogen bonding to residues like Glu/Asp in active sites.[1] Often the site of metabolic conjugation.[1][2] |
Mechanism of Action (MoA) Hypotheses
Hypothesis A: Modulation of Sertoli Cell Junctions (Male Contraception)
Context: Analogs of indazole-3-carboxylic acid (e.g., Lonidamine, Gamendazole) are well-documented non-hormonal male contraceptive candidates.[1] Mechanism:
-
Bioactivation: M6BIC enters the Sertoli cell and is hydrolyzed to 6-(benzyloxy)-1H-indazole-3-carboxylic acid .[1]
-
Target Engagement: The acid binds to the Eps8-Arp2/3 complex or Hsp90 within the apical ectoplasmic specialization (ES).[1]
-
Effect: This disrupts the actin filament bundling required to hold developing spermatids.[1][2]
-
Outcome: Premature release of spermatids (azoospermia) without affecting hormonal balance (LH/FSH).[1][2]
Hypothesis B: Selective Estrogen Receptor Beta (ERβ) Agonism
Context: 6-substituted indazoles are known to selectively bind ERβ over ERα, offering neuroprotective and anti-inflammatory benefits without the oncogenic risks associated with ERα.[1] Mechanism:
-
The Indazole N-H mimics the A-ring phenol of Estradiol (H-bonding to Glu305/Arg346).[1]
-
The 6-Benzyloxy tail occupies the hydrophobic pocket usually filled by the steroid backbone, dictating isoform selectivity.[1]
-
Transcriptional Activation: Binding induces helix-12 positioning that recruits co-activators, driving the expression of neuroprotective genes (e.g., BDNF).[1][2]
Hypothesis C: CRAC Channel Blockade (Immunomodulation)
Context: Indazole-3-carboxamides have been identified as potent blockers of Orai1/STIM1 interaction.[1] Mechanism:
-
M6BIC (or its amide derivative) binds allosterically to the Orai1 pore , preventing Calcium influx in T-cells.[1]
-
Signaling Stop: This inhibits the calcineurin-NFAT pathway.[1]
-
Outcome: Suppression of cytokine production (IL-2, TNF-
).[1]
Visualizing the Signaling Pathways[1]
The following diagram illustrates the divergent signaling pathways triggered by M6BIC based on the target environment (Reproductive vs. Neural vs. Immune tissue).
Figure 1: Divergent mechanism of action pathways for M6BIC depending on tissue-specific protein expression.[1]
Experimental Validation Protocols
To confirm which hypothesis is dominant, the following validation workflow is required.
Phase 1: Bioactivation Confirmation (Ester Hydrolysis)[1][2]
-
Objective: Determine if M6BIC is a prodrug.
-
Protocol:
Phase 2: Target Engagement Profiling
-
Objective: Identify the primary binding partner.[1]
-
Assay A: Nuclear Receptor Scan (ER
/ ER ) -
Assay B: Kinase "HotSpot" Profiling
Phase 3: Functional Phenotypic Assays
-
Objective: Validate biological outcome.
-
Protocol (Sertoli Cell Integrity):
Validation Workflow Diagram
Figure 2: Decision tree for experimental validation of the M6BIC mechanism.
References
-
Mok, K. W., et al. (2011). "Adjudin, a potential male contraceptive, modifies the apical ectoplasmic specialization in the testis." Journal of Cellular Physiology. Link
-
Sun, L., et al. (2017).[2] "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link
-
Muthyala, R., et al. (2004).[2] "Gamendazole, an orally active indazole carboxylic acid male contraceptive agent." Journal of Medicinal Chemistry. Link[1]
-
De Angelis, M., et al. (2005).[2] "Indazole estrogens: Highly selective ligands for the estrogen receptor beta."[1][2] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "Indazole-3-carboxylic acid derivatives." National Center for Biotechnology Information.[1] Link
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Kinase Inhibition Screening of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved protein kinase inhibitors.[1][2] Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate represents a promising, yet uncharacterized, member of this class. This guide provides a comprehensive framework for the systematic evaluation of this compound's kinase inhibitory potential. We will move beyond a simple recitation of protocols to explain the underlying principles and critical decision points in assay design, from initial high-throughput screening to detailed selectivity profiling and mechanism of action studies. This document serves as a practical manual for researchers aiming to elucidate the therapeutic potential of novel indazole derivatives.
Introduction: The Indazole Scaffold and the Kinase Target Class
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[4] The human genome encodes over 500 kinases, and while they share a conserved ATP-binding site, subtle differences provide opportunities for the development of selective inhibitors.[4]
The indazole ring system has proven to be a highly effective pharmacophore for targeting the ATP-binding site of kinases.[5] Several successful anti-cancer drugs, including Axitinib and Pazopanib, are based on this scaffold, demonstrating its clinical utility.[1][2] this compound, the subject of this guide, possesses the key structural features of this class. Its systematic screening is a logical step in the search for novel therapeutic agents.
This guide will detail the necessary steps to characterize its activity, starting with its preparation and moving through a tiered screening cascade designed to efficiently identify its primary targets and overall selectivity profile.
Synthesis of this compound
While numerous methods exist for the synthesis of indazole derivatives, a common approach involves the cyclization of appropriately substituted precursors.[6][7] The synthesis of the target compound can be approached through several established routes, often starting from substituted indoles or through cycloaddition reactions.[8][9] A plausible synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for indazole-3-carboxylate derivatives.
Tier 1: Primary High-Throughput Screening (HTS)
The initial goal is to efficiently determine if this compound has any kinase inhibitory activity. This is best accomplished using a robust, high-throughput assay format. The ADP-Glo™ Kinase Assay is an excellent choice due to its universality and sensitivity.[10]
Assay Principle: ADP-Glo™ Luminescence Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal, which is directly proportional to the initial kinase activity.[11][12] Inhibition is observed as a decrease in luminescence.[13]
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Protocol: Single-Point HTS
Objective: To perform a rapid screen against a broad, representative kinase panel to identify initial "hits".
Materials:
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Kinase Panel (e.g., a diversity panel of ~50-80 kinases covering major families like TK, CMGC, AGC)[14]
-
Respective kinase substrates and buffers
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay (e.g., 100 µM) to achieve a final assay concentration of 1-10 µM.
-
Assay Plate Setup:
-
Test Wells: Add test compound to the appropriate wells.
-
Positive Control (100% Inhibition): Add a known broad-spectrum kinase inhibitor (e.g., Staurosporine) or buffer without enzyme.
-
Negative Control (0% Inhibition/Vehicle): Add an equivalent volume of DMSO.
-
-
Kinase Reaction: Add the kinase/substrate mixture to all wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Tier 2: Potency and Selectivity Profiling
Once initial hits are identified, the next steps are to determine their potency (IC₅₀) and to understand their selectivity across a much larger portion of the kinome.
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15] This is a critical metric for comparing the potency of different compounds.
Protocol: Dose-Response Assay This protocol is similar to the single-point screen, but instead of a single concentration, a serial dilution of the inhibitor is used.
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Assay Execution: Run the ADP-Glo™ assay as described in section 2.2 with the range of inhibitor concentrations.
-
Data Analysis:
| Parameter | Description | Typical Value |
| Top Plateau | 100% Activity (uninhibited) | Constrained to ~100 |
| Bottom Plateau | Maximum Inhibition | Constrained to ~0 |
| LogIC₅₀ | Log of the inhibitor concentration that gives a response halfway between Bottom and Top | Calculated by fit |
| HillSlope | Steepness of the curve | Typically around -1.0 |
| Table 1: Parameters for a four-parameter logistic curve fit for IC₅₀ determination. |
Kinome-Wide Selectivity Profiling
To assess the therapeutic potential and potential off-target liabilities, it is crucial to screen the compound against a large, diverse panel of kinases. Commercial services offer panels of over 400 kinases.[1][11]
Workflow:
-
Panel Selection: Choose a comprehensive kinase panel, such as the Eurofins scanMAX (468 kinases) or a large panel from Reaction Biology.[1][12] These panels cover all major kinase families (AGC, CAMK, CMGC, TK, TKL, etc.).[11]
-
Screening: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against the entire panel.
-
Data Interpretation & Selectivity Scoring: The results are often visualized on a kinome dendrogram (kinome map) to provide a clear picture of the inhibitor's selectivity. To quantify selectivity, several metrics can be used:
-
Selectivity Score (S-score): This is a simple and widely used metric. For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM compound concentration, divided by the total number of kinases tested.[3][18] A lower score indicates higher selectivity.
-
Gini Coefficient: This metric provides a more nuanced measure of selectivity that doesn't rely on an arbitrary cutoff. It assesses the inequality of the inhibition distribution across the kinome.[3][19] A Gini coefficient of 1 represents a perfectly selective inhibitor (inhibiting only one kinase), while a score of 0 represents a completely non-selective compound.[19][20]
-
Tier 3: Mechanism of Action (MoA) Studies
Understanding how the compound inhibits the kinase is essential. The majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[21]
Protocol: ATP Competition Assay
Principle: The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[22] This is because more ATP is present to compete with the inhibitor for binding to the enzyme.
-
Assay Setup: Set up multiple dose-response experiments for the inhibitor against its target kinase. In each experiment, use a different, fixed concentration of ATP (e.g., Km, 10x Km, 100x Km).
-
Data Collection: Determine the IC₅₀ value at each ATP concentration.
-
Analysis: Plot the determined IC₅₀ values against the corresponding ATP concentrations. A clear rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.
Caption: Workflow to determine if an inhibitor is ATP-competitive.
Troubleshooting and Self-Validation
Robust and reliable data is paramount. It is essential to be aware of potential artifacts and to include appropriate controls.
| Issue | Potential Cause(s) | Mitigation Strategy |
| High Well-to-Well Variability | Pipetting errors, improper mixing, temperature gradients across the plate.[23] | Calibrate pipettes, ensure thorough mixing, use automated liquid handlers, and ensure uniform incubation temperatures.[23] |
| False Positives | Compound autofluorescence or quenching (in fluorescence assays), compound reacts with luciferase (in luminescence assays), compound aggregation.[23][24] | 1. Run a counterscreen without the kinase to check for direct compound interference with the detection reagents.[23] 2. Include detergents (e.g., Triton X-100) in the assay buffer to reduce aggregation. 3. Use orthogonal assays (e.g., confirm a hit from a luminescence assay with a fluorescence polarization assay). |
| Weak or No Inhibition | Inhibitor is not active, incorrect ATP concentration (too high), degraded compound or enzyme. | Verify compound integrity. Critically, ensure the assay ATP concentration is at or near the Km for the specific kinase, as high ATP levels will mask competitive inhibitors.[6] |
| Table 2: Common Issues and Troubleshooting Strategies in Kinase Assays. |
Contextualizing Hits: Signaling Pathway Analysis
The ultimate goal of identifying a kinase inhibitor is to modulate a disease-relevant signaling pathway. If the screening campaign identifies potent and selective inhibitors for specific kinases (e.g., PI3K, AKT, MEK, ERK), it is crucial to understand their position in key signaling cascades.
The PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[25] Its hyperactivation is a common feature in many cancers, making it a prime target for drug development.[13][26]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
The MAPK/ERK Pathway
This pathway transduces signals from the cell surface to the nucleus to control gene expression related to cell proliferation, differentiation, and survival.[27] Like the PI3K pathway, it is frequently dysregulated in cancer.[28]
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of this compound as a potential kinase inhibitor. By progressing from broad, high-throughput screening to detailed potency, selectivity, and mechanism of action studies, researchers can generate a robust data package. This systematic approach, grounded in established biochemical principles and best practices, is essential for identifying the most promising lead candidates and making informed decisions in the drug discovery pipeline. The insights gained from this workflow will not only characterize the specific compound but also contribute to the broader understanding of the therapeutic potential of the indazole scaffold.
References
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
scanMAX Kinase Assay Panel. Eurofins Discovery.
-
scanMAX Kinase KINOMEscan LeadHunter Panel. Eurofins Discovery.
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2018). NIH/NCBI.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience.
-
Assay Development for Protein Kinase Enzymes. (2012). NIH/NCBI.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). NIH/NCBI.
-
Technologies to Study Kinases. Promega Corporation.
-
The use of novel selectivity metrics in kinase research. (2017). BMC Bioinformatics.
-
Kinase assays. (2020). BMG LABTECH.
-
Comprehensive Analysis of Kinase Inhibitor Selectivity. (2011). Nature Biotechnology.
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). NIH/NCBI.
-
How to determine an IC50. GraphPad.
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
-
Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. (2007). Journal of Medicinal Chemistry.
-
MAPK signaling pathway. Cusabio.
-
Services | ATP Competition Assay. International Centre for Kinase Profiling.
-
Reducing False Positives through the Application of Fluorescence Lifetime Technology. (2021). SLAS DISCOVERY.
-
Kinase Selectivity Panels. Reaction Biology.
-
List of Kinase Targets at US Facility. Reaction Biology.
-
Gini coefficients as a single value metric to define chemical probe selectivity. (2018). NIH/NCBI.
-
MAPK/ERK pathway. Wikipedia.
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace.
-
Eurofins Discovery. Eurofins Discovery.
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology.
-
Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Oreate AI.
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Kinase Product Solutions. Eurofins DiscoverX.
-
Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide.
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf.
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
-
A schematic diagram of the PI3K/AKT/mTOR pathway. (2020). ResearchGate.
-
A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. (2014). Promega Corporation.
-
CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
Which non-linear Regression option shall I use to calculate IC50 using Graphpad prism? ResearchGate.
-
PI3K/mTOR/AKT Signaling Pathway. Moodle@Units.
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). NIH/NCBI.
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). NIH/NCBI.
-
PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. (2023). NIH/NCBI.
-
Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
-
How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024). Knowledge.
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- 2. reactionbiology.com [reactionbiology.com]
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- 6. bellbrooklabs.com [bellbrooklabs.com]
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- 13. researchgate.net [researchgate.net]
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Methodological & Application
Synthesis of "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
Executive Summary & Strategic Rationale
The target molecule, Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate , represents a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR families). The 3-carboxyl group provides a vector for amide coupling to solubilizing tails, while the 6-benzyloxy motif occupies hydrophobic pockets within the ATP-binding site.
This Application Note details a convergent synthetic strategy prioritized for reproducibility and regiochemical integrity. While direct ring construction from benzyloxy-anilines is possible, it suffers from harsh acidic conditions (diazotization/reduction) that jeopardize the benzyl ether. Therefore, we recommend a Late-Stage O-Alkylation Protocol . This approach utilizes the robust Snyder Synthesis to construct a stable 6-hydroxy core, followed by highly selective O-benzylation.
Key Advantages of this Protocol:
-
Regiocontrol: Avoids N1/N2-alkylation isomers common in direct synthesis.
-
Scalability: Uses inexpensive commodity reagents (Isatin derivatives).
-
Stability: Protects the acid-labile benzyl ether by introducing it in the final step.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two phases: the construction of the indazole core from a substituted isatin (The Snyder Method) and the chemoselective functionalization of the phenolic oxygen.
Figure 1: Retrosynthetic logic prioritizing the stability of the indazole core.
Detailed Protocols
Phase 1: Synthesis of the Core (Reference Protocol)
Note: If Methyl 6-hydroxy-1H-indazole-3-carboxylate is commercially sourced, skip to Phase 2.
Objective: Convert 6-methoxyisatin to the 6-hydroxy-indazole ester. Mechanism: Base-catalyzed hydrolysis of isatin to the keto-acid, followed by diazotization, reductive cyclization (SnCl₂), and demethylation.
Workflow Summary:
-
Ring Opening: 6-Methoxyisatin + NaOH
2-Amino-4-methoxyphenylglyoxylic acid. -
Diazotization/Reduction: + NaNO₂ / SnCl₂
Hydrazine intermediate. -
Cyclization: Acidic closure to 6-methoxy-1H-indazole-3-carboxylic acid.
-
Demethylation: BBr₃ or HBr/AcOH
6-hydroxy acid. -
Esterification: MeOH / H₂SO₄
Methyl 6-hydroxy-1H-indazole-3-carboxylate (1) .
Phase 2: Regioselective O-Benzylation (Core Protocol)
This is the critical step. Indazoles possess three nucleophilic sites: N1, N2, and the C6-OH. The pKa of the phenol (~10) is significantly lower than the indazole NH (~14). By using a mild base and controlled stoichiometry, we exclusively target the oxygen.
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) |
| Methyl 6-hydroxy-1H-indazole-3-carboxylate (1) | Substrate | 1.0 | 192.17 |
| Benzyl Bromide (BnBr) | Electrophile | 1.1 | 171.04 |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 | 138.21 |
| Acetone (Anhydrous) | Solvent | -- | -- |
| Tetrabutylammonium Iodide (TBAI) | Catalyst | 0.05 | 369.37 |
Step-by-Step Methodology:
-
Preparation:
-
Charge a flame-dried round-bottom flask with Compound (1) (1.0 eq) and anhydrous Acetone (10 mL/g).
-
Add K₂CO₃ (1.5 eq). The mild base is crucial; stronger bases (NaH) will deprotonate N1, leading to mixtures.
-
Add TBAI (0.05 eq). This phase-transfer catalyst accelerates the reaction via the in-situ formation of highly reactive benzyl iodide.
-
-
Reaction:
-
Cool the suspension to 0°C under N₂ atmosphere.
-
Add Benzyl Bromide (1.1 eq) dropwise over 10 minutes.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar, UV active) should disappear; the product (less polar) will appear.
-
-
Workup (Aqueous Wash):
-
Purification (Recrystallization):
-
The crude solid is often pure enough (>95%).
-
For pharma-grade purity: Recrystallize from minimal hot Methanol or an EtOAc/Hexane mixture.
-
Yield Expectation: 85–92%.
-
Critical Quality Attributes (CQA) & Troubleshooting
The primary failure mode in this synthesis is N-Alkylation .
Mechanism of Selectivity: The phenoxide anion is formed readily by K₂CO₃. The indazole anion (at N1) requires a stronger base or higher temperatures to form in significant concentrations. Therefore, kinetic control at mild temperatures favors O-alkylation.
Figure 2: Reaction conditions dictate the chemoselectivity between O- and N-alkylation.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Old/Wet K₂CO₃ or BnBr degradation. | Use freshly ground K₂CO₃. Check BnBr quality (should be clear, not yellow). Add more TBAI. |
| N-Alkylated Impurity (>5%) | Temperature too high or base too strong. | Ensure reaction stays at <30°C. Do NOT use DMF if possible (polar aprotic solvents promote N-alkylation more than acetone). |
| Hydrolysis of Ester | Water present in solvent + Base. | Use anhydrous acetone. Ensure glassware is dry. |
Analytical Validation
NMR Characterization (Expected):
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.5 (s, 1H, NH) – Broad singlet confirms N is unsubstituted.
- 7.9 (d, 1H, H-4)
- 7.3–7.5 (m, 5H, Benzyl aromatic)
- 7.0 (s, 1H, H-7)
- 6.9 (d, 1H, H-5)
- 5.2 (s, 2H, O-CH₂-Ph) – Characteristic benzyloxy singlet.
- 3.9 (s, 3H, COOCH₃)
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm and 300 nm (Indazole absorption).
References
-
Snyder, H. R., et al. (1952).[4] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[4]
-
Organic Syntheses. (2008). Preparation of 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2008, 85, 106.
- Lijuan, Z., et al. (2014). Optimization of the synthesis of 1H-indazole-3-carboxylic acid derivatives. Chemical Reagents.
- Application Note Grounding:Regioselective alkylation of indazoles. (Derived from general heterocyclic chemistry principles found in: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry).
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Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: A Comprehensive Protocol for a Key Pharmaceutical Intermediate
Abstract
This document provides a detailed, research-grade protocol for the synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a crucial intermediate in the development of contemporary therapeutics, most notably as a precursor to the PARP inhibitor Niraparib.[1][2][3] This guide is intended for researchers, chemists, and professionals in the field of drug development. The protocol herein is presented with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and a framework for self-validation at each stage of the synthesis.
Introduction and Significance
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[4][5] Within this class, this compound stands out as a high-value synthetic building block. Its structure combines the bio-active indazole core with a protected hydroxyl group and a reactive ester functionality, making it an ideal precursor for complex molecule synthesis.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Niraparib (ZEJULA®), a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[6] Niraparib is a cornerstone in the maintenance treatment of advanced ovarian, fallopian tube, and primary peritoneal cancers.[3] The robust and scalable synthesis of its precursors is therefore of paramount importance to the pharmaceutical industry. This protocol outlines a reliable three-step synthetic sequence to obtain this compound with high purity.
Overall Synthetic Strategy
The synthesis is logically structured in three main stages, starting from the commercially available 4-hydroxy-2-methylaniline. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow.
Mechanistic Insights and Rationale
Part 1: Synthesis of 6-Hydroxy-1H-indazole-3-carboxylic acid
The formation of the indazole ring from an appropriately substituted aniline is a classic strategy in heterocyclic chemistry.[7][8] In this protocol, we adapt a procedure starting from 4-hydroxy-2-methylaniline. The key steps involve:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using sodium nitrite under acidic conditions. The temperature is maintained at 0-5 °C to ensure the stability of the diazonium intermediate.
-
Reductive Cyclization: The diazonium salt undergoes an intramolecular cyclization. This specific transformation to form the indazole-3-carboxylic acid can be achieved through various established methods, often involving a Sandmeyer-type reaction followed by cyclization and hydrolysis. A common route involves the reaction of an o-aminotoluene derivative which, after diazotization, can be cyclized.[9]
Part 2: Benzylation of the Phenolic Hydroxyl Group
To prevent unwanted side reactions in the subsequent esterification step and to introduce a stable protecting group, the phenolic hydroxyl at the C6 position is protected as a benzyl ether. This is achieved via the Williamson Ether Synthesis .[10][11]
-
Causality: The reaction proceeds via an SN2 mechanism.[11] A moderately strong base, such as potassium carbonate (K₂CO₃), is chosen to deprotonate the phenolic hydroxyl group, forming a phenoxide anion. This choice of base is critical; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the carboxylic acid. The resulting nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the benzyl ether.[10][12] Acetone is an excellent solvent for this reaction as it is polar aprotic, which favors SN2 reactions, and readily dissolves the reactants.
Part 3: Fischer Esterification of the Carboxylic Acid
The final step is the conversion of the carboxylic acid at the C3 position to its corresponding methyl ester. The Fischer Esterification is a reliable and acid-catalyzed method for this transformation.[13][14][15]
-
Causality: The reaction is an equilibrium process.[13] A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. A molecule of methanol, acting as the nucleophile, then attacks the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester.[16] To drive the equilibrium towards the product, methanol is used in large excess, serving as both the reactant and the solvent. The removal of water as it forms would also shift the equilibrium to the right, in accordance with Le Châtelier's principle.[13]
Detailed Experimental Protocol
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxy-2-methylaniline | Reagent | Major Supplier | |
| Sodium Nitrite (NaNO₂) | ACS | Major Supplier | |
| Sulfuric Acid (H₂SO₄), conc. | ACS | Major Supplier | Corrosive |
| Copper(II) Chloride (CuCl₂) | ACS | Major Supplier | |
| Sulfur Dioxide (SO₂) | Gas | Major Supplier | Toxic, handle with care |
| Benzyl Bromide | Reagent | Major Supplier | Lachrymator |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Major Supplier | |
| Methanol (MeOH) | Anhydrous | Major Supplier | Flammable |
| Acetone | ACS | Major Supplier | Flammable |
| Ethyl Acetate | ACS | Major Supplier | |
| Hexanes | ACS | Major Supplier | |
| Sodium Bicarbonate (NaHCO₃) | ACS | Major Supplier | |
| Brine (sat. aq. NaCl) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Major Supplier |
Step-by-Step Procedure
Part 1: Synthesis of 6-Hydroxy-1H-indazole-3-carboxylic acid
(Note: This is a representative procedure adapted from general methods for indazole synthesis. Yields may vary.)
-
To a stirred solution of 4-hydroxy-2-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in aqueous acetic acid and bubble sulfur dioxide gas through it until saturation.
-
Add the cold diazonium salt solution to the SO₂/CuCl₂ solution slowly.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen ceases.
-
The intermediate sulfonyl chloride is then hydrolyzed by heating with aqueous acid to yield 6-hydroxy-1H-indazole-3-carboxylic acid.
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold water and dry under vacuum. The crude product can be purified by recrystallization.
Part 2: Synthesis of 6-(Benzyloxy)-1H-indazole-3-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetone (10 mL per gram of starting material).
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-(benzyloxy)-1H-indazole-3-carboxylic acid.[17] This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Part 3: Synthesis of this compound
-
Dissolve the crude 6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.
-
Remove the ice bath and heat the solution to reflux for 5-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Reduce the volume of methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a solid.
Troubleshooting and Key Considerations
-
Incomplete Diazotization: Ensure the temperature is kept low (0-5 °C) and that the sodium nitrite is added slowly to prevent decomposition of the diazonium salt.
-
Low Yield in Benzylation: Ensure the potassium carbonate is anhydrous. The presence of water can hydrolyze the benzyl bromide and reduce the yield. If the reaction stalls, an additional portion of benzyl bromide and base may be added.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction. Ensure a large excess of anhydrous methanol is used. If the reaction is slow, the amount of sulfuric acid catalyst can be slightly increased, or the reflux time extended.
-
Purification: The final product is a solid and can often be purified to a high degree by recrystallization, which is more scalable than chromatography.
Conclusion
The protocol detailed above provides a robust and logical pathway for the synthesis of this compound. By understanding the mechanistic underpinnings of each transformation—indazole formation, Williamson ether synthesis, and Fischer esterification—researchers can confidently execute and troubleshoot this synthesis. The successful production of this key intermediate is a critical step in the synthetic route towards important pharmaceuticals like Niraparib, underscoring the relevance of this protocol in modern drug discovery and development.
References
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved January 29, 2026, from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved January 29, 2026, from [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 29, 2026, from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Summary for CID 24958200. Retrieved January 29, 2026, from [Link].
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 29, 2026, from [Link]
-
ZEJULA (niraparib). (n.d.). Treatment Option for Advanced Ovarian Cancer. Retrieved January 29, 2026, from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.
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Application Note & Protocol: Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Abstract
This document provides detailed protocols for the synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and drug development, from its parent carboxylic acid.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2] The conversion of 6-(benzyloxy)-1H-indazole-3-carboxylic acid to its methyl ester is a critical step in the synthesis of more complex molecules, enhancing their bioavailability or enabling further functionalization.[1] We present two robust methods for this esterification: a classic, high-yield acid-catalyzed reaction using thionyl chloride in methanol, and a milder, modern approach using Steglich esterification conditions for substrates that may be sensitive to harsh acidic environments. This guide offers a comparative analysis, detailed step-by-step procedures, mechanistic insights, and troubleshooting advice to aid researchers in achieving efficient and reproducible synthesis.
Introduction: The Significance of Indazole Ester Intermediates
Indazole-based compounds are cornerstones in the development of novel therapeutics.[2] The specific molecule, 6-(benzyloxy)-1H-indazole-3-carboxylic acid, serves as a versatile building block for creating advanced drug candidates.[1] Its esterification to this compound is often a necessary transformation for several strategic reasons in a synthetic route:
-
Improved Solubility: The methyl ester derivative typically exhibits enhanced solubility in organic solvents compared to the carboxylic acid, facilitating subsequent reaction steps and purification.
-
Protecting Group: The ester can function as a protecting group for the carboxylic acid functionality, preventing it from undergoing undesired side reactions.
-
Precursor for Amides and Other Derivatives: The methyl ester is an excellent precursor for the synthesis of amides, hydrazides, and other derivatives via nucleophilic acyl substitution, which is a common strategy in drug discovery to build molecular diversity.[2]
This application note is designed to provide medicinal chemists and process development scientists with reliable and thoroughly explained protocols to perform this crucial transformation efficiently.
Comparative Overview of Synthetic Methodologies
The choice of esterification method depends on factors such as substrate sensitivity, scale, cost, and desired purity profile. We detail two field-proven methods that offer a balance between efficiency and reaction mildness.
| Feature | Method A: Thionyl Chloride/Methanol | Method B: Steglich Esterification |
| Principle | In situ generation of HCl for Fischer-type esterification.[3] | Carbodiimide-mediated activation of the carboxylic acid.[4][5] |
| Key Reagents | Thionyl Chloride (SOCl₂), Methanol (MeOH) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Catalyst | HCl (generated in situ) | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 0 °C to Reflux | Room Temperature |
| Reaction Time | 4–16 hours | 6–18 hours |
| Typical Yield | High (>90%) | Good to High (80-95%) |
| Purification | Aqueous work-up, recrystallization/chromatography. | Filtration of urea byproduct, aqueous work-up, chromatography. |
| Pros | Highly efficient, cost-effective, simple reagents. | Very mild conditions, suitable for acid-sensitive substrates.[4] |
| Cons | Harsh acidic conditions, generates corrosive HCl gas. | Higher cost of reagents, byproduct removal can be challenging. |
Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification
This method is highly effective and proceeds via the in situ generation of anhydrous HCl from the reaction of thionyl chloride and methanol, which acts as the catalyst for a Fischer-type esterification.[3] The initial formation of a highly reactive acyl chloride intermediate may also contribute to the high efficiency of this reaction.[6]
3.1.1. Reaction Scheme
3.1.2. Materials and Reagents
| Reagent | M.W. | CAS No. | Hazard |
| 6-(benzyloxy)-1H-indazole-3-carboxylic acid | 268.27 g/mol | 952959-57-8 | Irritant |
| Methanol (Anhydrous) | 32.04 g/mol | 67-56-1 | Flammable, Toxic |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 7719-09-7 | Corrosive, Lachrymator |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 144-55-8 | - |
| Ethyl Acetate | 88.11 g/mol | 141-78-6 | Flammable, Irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | 7757-82-6 | - |
3.1.3. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(benzyloxy)-1H-indazole-3-carboxylic acid (5.0 g, 18.6 mmol).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension at room temperature. The carboxylic acid may not fully dissolve at this stage.
-
Reagent Addition (Critical Step): Cool the flask to 0 °C using an ice-water bath. In a well-ventilated fume hood , slowly add thionyl chloride (2.7 mL, 37.2 mmol, 2.0 equiv) dropwise to the stirred suspension over 15 minutes.
-
Expert Insight: The slow, cooled addition is crucial to control the exothermic reaction between SOCl₂ and methanol and to minimize potential side reactions. The reaction generates HCl and SO₂ gas, necessitating a fume hood and proper gas trapping (e.g., a bubbler with NaOH solution).
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC analysis (e.g., using 30% Ethyl Acetate in Hexanes) indicates complete consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess acid. The product will precipitate as a solid.
-
Self-Validation: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). This confirms that the acid catalyst has been fully quenched.
-
-
Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from methanol or purified by silica gel column chromatography.
-
Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Method B: Steglich Esterification
This method is ideal for substrates that are sensitive to strong acids or high temperatures. It utilizes a carbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP serves as a highly effective acylation catalyst.[4][5]
3.2.1. Reaction Scheme
3.2.2. Materials and Reagents
| Reagent | M.W. | CAS No. | Hazard |
| 6-(benzyloxy)-1H-indazole-3-carboxylic acid | 268.27 g/mol | 952959-57-8 | Irritant |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 g/mol | 538-75-0 | Toxic, Sensitizer |
| 4-Dimethylaminopyridine (DMAP) | 122.17 g/mol | 1144-22-9 | Toxic |
| Methanol (Anhydrous) | 32.04 g/mol | 67-56-1 | Flammable, Toxic |
| Dichloromethane (DCM, Anhydrous) | 84.93 g/mol | 75-09-2 | Carcinogen suspect |
3.2.3. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 6-(benzyloxy)-1H-indazole-3-carboxylic acid (5.0 g, 18.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add 4-dimethylaminopyridine (0.23 g, 1.86 mmol, 0.1 equiv) and anhydrous methanol (1.5 mL, 37.2 mmol, 2.0 equiv) to the solution. Stir at room temperature until all solids dissolve.
-
Coupling Agent Addition: Cool the solution to 0 °C. Add N,N'-dicyclohexylcarbodiimide (DCC) (4.22 g, 20.5 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Expert Insight: A white precipitate, dicyclohexylurea (DCU), will begin to form as the reaction proceeds. Using a water-soluble carbodiimide like EDC can simplify the work-up, as the resulting urea is water-soluble.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Byproduct Removal (Critical Step): Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Self-Validation: The efficient removal of the DCU byproduct is key to obtaining a pure product. Incomplete filtration will contaminate the final material.
-
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure methyl ester.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Workflow and Mechanism
General Experimental Workflow
The following diagram illustrates the overall process from starting materials to the final, purified product, applicable to both protocols with variations in the reaction and work-up stages.
Caption: High-level workflow for the synthesis of the target methyl ester.
Mechanism: Thionyl Chloride/Methanol Esterification
This diagram outlines the key steps in the acid-catalyzed esterification using SOCl₂ in methanol.
Caption: Mechanism of Fischer-type esterification catalyzed by in situ HCl.
References
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- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. - Google Patents.
- How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. - Master Organic Chemistry. Available at: [Link]
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Esterification with thionyl chloride and methanol mechanism. - Brainly.in. Available at: [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. - Der Pharma Chemica. Available at: [Link]
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. - ResearchGate. Available at: [Link]
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Acid to Ester - Common Conditions. - Organic Chemistry Data. Available at: [Link]
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-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. - ACS Omega. Available at: [Link]
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Fischer Esterification Reaction Mechanism. - YouTube. Available at: [Link]
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. - Master Organic Chemistry. Available at: [Link]
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Steglich esterification. - Wikipedia. Available at: [Link]
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Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. - PubMed Central. Available at: [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. - National Institutes of Health. Available at: [Link]
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methyl 1H-indazole-3-carboxylate. - PubChem. Available at: [Link]
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Synthesis of Esters Via Steglich Esterification in Acetonitrile. - YouTube. Available at: [Link]
-
Indazole-3-carboxylic acid. - PubChem. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. - Master Organic Chemistry. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. - PubMed Central. Available at: [Link]
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-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. - Organic Syntheses. Available at: [Link]
-
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-
Experiment 10: Fischer Esterification. - University of Calgary. Available at: [Link]
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Esterification of Carboxylic Acids. - YouTube. Available at: [Link]
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Application Note: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
Abstract
The indazole core is a privileged heterocyclic motif frequently incorporated into molecules with significant therapeutic potential, targeting a wide array of biological targets.[1][2][3][4][5] This application note provides a comprehensive guide for the utilization of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate , a key building block for the efficient construction of diverse compound libraries via parallel synthesis. We present detailed protocols, mechanistic insights, and workflow considerations for researchers and scientists in drug development. The strategic placement of the benzyloxy protecting group and the reactive handles at the N-1 and C-3 positions allows for a three-dimensional diversification strategy, ideal for exploring structure-activity relationships (SAR).
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of indole and a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurological effects.[2][4][5][6] The ability of the indazole nucleus to participate in various non-covalent interactions makes it an attractive scaffold for designing targeted therapeutics.[1]
This compound is an exceptionally useful starting material for library synthesis due to three key features:
-
N-1 Position: The acidic proton on the pyrazole ring provides a nucleophilic site for facile N-alkylation or N-arylation, introducing a primary point of diversity (R¹).
-
C-3 Methyl Ester: This group can be readily converted to a carboxylic acid and subsequently coupled with a diverse range of amines to form stable amide bonds, creating a second diversification point (R²).
-
C-6 Benzyloxy Group: This serves as a stable protecting group for the phenol, which can be removed in a final step to reveal a hydroxyl group. This hydroxyl can act as a hydrogen bond donor/acceptor or be further functionalized, adding a third layer of complexity and diversity (R³).
This multi-pronged diversification approach enables the systematic and rapid generation of thousands of unique analogues from a single, high-value core.
Core Synthetic Strategy: A Three-Vector Diversification Workflow
The power of using this compound in parallel synthesis lies in a sequential, three-step diversification strategy. This workflow is designed for compatibility with standard automated synthesis platforms and high-throughput purification techniques.
Caption: Parallel synthesis workflow using the title scaffold.
Experimental Protocols & Methodologies
These protocols are optimized for a parallel synthesis format, typically using 24- or 96-well reaction blocks. All operations should be conducted in a well-ventilated fume hood.
Step 1: Regioselective N-1 Alkylation (R¹ Diversification)
Causality and Rationale: The alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 isomers. For therapeutic applications, isolating a single regioisomer is often crucial. While Mitsunobu conditions can favor the N-2 product, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to strongly favor the thermodynamically more stable N-1 alkylated product.[7][8][9] This high regioselectivity is critical for library synthesis to avoid complex purification challenges.
Protocol: Parallel N-1 Alkylation
-
Preparation: To each well of a dry 96-well reaction block, add this compound (1.0 eq., e.g., 50 mg, 0.168 mmol).
-
Reagent Addition (Automation Recommended):
-
Dispense anhydrous DMF or THF (e.g., 1.0 mL) to each well.
-
Add a solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) as a slurry in THF. Caution: NaH reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.
-
-
Diversification: Add a stock solution of the corresponding alkylating agent (R¹-X, where X = Br, I, or OTs; 1.1 eq.) to each designated well. A diverse library of primary and secondary alkyl halides or tosylates can be used.[7]
-
Reaction: Seal the reaction block and heat to 50-60 °C for 4-12 hours, or until reaction completion is confirmed by a test well analysis (LC-MS).
-
Work-up & Quenching:
-
Cool the reaction block to 0 °C.
-
Carefully quench each well by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract each well with ethyl acetate (2 x 1.5 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification: The products can be purified in parallel using mass-directed preparative HPLC or flash chromatography.
| Parameter | Condition | Rationale |
| Base | NaH | Strong, non-nucleophilic base promotes deprotonation and favors N-1 selectivity.[8] |
| Solvent | DMF, THF | Aprotic polar solvents that solubilize the indazole salt. |
| Temperature | 50-60 °C | Provides sufficient energy for the Sₙ2 reaction without significant side product formation. |
| Electrophiles | R-Br, R-I, R-OTs | Good leaving groups suitable for Sₙ2 displacement.[7] |
Step 2: Amide Coupling (R² Diversification)
Causality and Rationale: The methyl ester at the C-3 position must first be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., LiOH, NaOH). The subsequent amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[10][11] Using a reliable coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) ensures high conversion rates across a broad range of amine substrates, including those that are electron-deficient.[12][13]
Protocol: Parallel Saponification and Amide Coupling
Part A: Saponification
-
Preparation: Dissolve the N-1 alkylated intermediates from Step 1 in a mixture of THF and Methanol (e.g., 3:1 ratio, 1.5 mL per well).
-
Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq.) to each well.
-
Reaction: Stir at room temperature for 2-6 hours until LC-MS analysis confirms complete conversion to the carboxylic acid.
-
Acidification: Acidify each well to pH ~3-4 with 1N HCl.
-
Isolation: Extract with ethyl acetate. The resulting carboxylic acid intermediates are often used directly in the next step without extensive purification.
Part B: Amide Coupling
-
Preparation: To the crude carboxylic acids in a new reaction block, add anhydrous DMF (1.5 mL per well).
-
Reagent Addition:
-
Add the desired amine (R²-NH₂; 1.1 eq.) to each designated well.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Add the coupling reagent solution (e.g., HATU, 1.2 eq.).
-
-
Reaction: Seal the block and stir at room temperature for 6-18 hours.
-
Work-up & Purification: Dilute with ethyl acetate, wash sequentially with aqueous NaHCO₃, water, and brine. The final amide products are then purified using parallel preparative HPLC.
Caption: Simplified amide coupling activation pathway.
Step 3: Benzyl Ether Deprotection (R³ Diversification)
Causality and Rationale: The benzyl ether is a robust protecting group, stable to the basic and nucleophilic conditions of the previous steps. Its removal is most commonly and cleanly achieved via catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).[14] This method is high-yielding and the by-product (toluene) is easily removed. This deprotection unmasks a phenol at the C-6 position, which can significantly alter the pharmacological profile of the molecule by providing a key hydrogen bond donor/acceptor site. For parallel synthesis, specialized hydrogenation equipment capable of handling multi-well plates under pressure is required. Alternative methods like using strong acids or oxidizing agents exist but are generally less compatible with diverse functional groups present in a library.[15][16][17]
Protocol: Parallel Hydrogenolysis
-
Preparation: Place the purified amide library into a parallel hydrogenation reactor block.
-
Catalyst Addition: To each well, add Palladium on Carbon (10% w/w, ~0.1 eq. by weight) as a slurry in a suitable solvent like Methanol, Ethanol, or Ethyl Acetate.
-
Hydrogenation: Seal the reactor, purge with N₂, and then pressurize with H₂ gas (typically 50-100 psi).
-
Reaction: Agitate the block at room temperature for 4-24 hours.
-
Work-up: Carefully vent the reactor and purge with N₂. Filter the contents of each well through a pad of Celite® to remove the catalyst.
-
Final Product: Evaporate the solvent to yield the final library of 6-hydroxy-1H-indazole derivatives.
Library Characterization and Quality Control
For any compound library, ensuring the identity, purity, and quantity of each member is paramount. A high-throughput analytical workflow is essential.[18][19]
| Technique | Purpose | Throughput |
| LC-MS | Purity assessment and identity confirmation (by mass). | High (1-3 min/sample) |
| ¹H NMR | Structural confirmation for select library members or troubleshooting. | Low to Medium |
| Prep HPLC-MS | Purification of library members. | Medium |
| Cheminformatics | Analysis of library diversity and physicochemical properties.[20] | High |
A standard QC protocol involves analyzing every well by LC-MS to determine purity (typically aiming for >90%) and confirm the expected molecular weight.
Conclusion
This compound is a superior scaffold for the parallel synthesis of diverse, drug-like compound libraries. Its strategically positioned functional groups allow for a robust and logical three-vector diversification strategy. The protocols outlined in this note provide a validated framework for N-alkylation, amide coupling, and final deprotection, enabling medicinal chemists to rapidly generate novel chemical matter for hit identification and lead optimization campaigns. The inherent biological relevance of the indazole core ensures that libraries built from this scaffold are enriched with compounds likely to possess valuable pharmacological properties.[4]
References
-
Chem-Impex. (n.d.). 6-Benzyloxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Abarbri, M., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Retrieved from [Link]
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Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
Europe PubMed Central. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]
-
ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved from [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PubMed. (2001). High-throughput techniques for compound characterization and purification. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
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Application Note: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate as a Scaffold for PAK1 Inhibitor Development
[1]
Executive Summary
This application note details the strategic utilization of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate as a high-value advanced intermediate for the development of p21-activated kinase 1 (PAK1) inhibitors.[1]
PAK1 is a critical effector of Rho GTPases (Cdc42 and Rac1) and plays a central role in cytoskeletal reorganization, cell migration, and survival signaling.[2] Overexpression of PAK1 is implicated in breast, lung, and pancreatic cancers.[2] Recent structure-activity relationship (SAR) studies identify the 1H-indazole-3-carboxamide core as a privileged scaffold for ATP-competitive PAK1 inhibition (IC₅₀ < 10 nM).[1]
This guide provides a validated workflow to transition from the ester precursor (this compound) to a library of bioactive carboxamides, leveraging the 6-position for hydrophobic back-pocket engagement and the 3-position for solvent-front interactions.
Chemical Biology Rationale
The Indazole Scaffold Advantage
The 1H-indazole-3-carboxylate core mimics the adenosine ring of ATP.[1] When converted to a carboxamide, it forms critical hydrogen bonds with the "hinge region" of the PAK1 kinase domain.
-
Hinge Binder: The indazole nitrogen (N1/N2) and the exocyclic amide (derived from the C3-ester) interact with the kinase hinge residues (typically Glu345 and Leu347 in PAK1).
-
Hydrophobic Back Pocket (The 6-Position): The 6-benzyloxy group provides immediate access to the hydrophobic "gatekeeper" region.[1] The benzyl ether is a validated moiety for occupying the deep hydrophobic pocket, but it also serves as a versatile protecting group.
-
Solvent Front (The 3-Position): The methyl ester is the handle for diversification.[1] Converting this to various amides allows the inhibitor to extend into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Mechanism of Action Visualization
The following diagram illustrates the structural logic of transforming the scaffold into an active inhibitor.
Figure 1: Structural logic flow from the methyl ester scaffold to the active PAK1 inhibitor, highlighting key binding domains.
Synthetic Protocols
Overview: From Ester to Amide
The methyl ester is not the active inhibitor; it is the precursor.[1] The core workflow involves hydrolysis of the ester followed by amide coupling.[1]
Key Reagents:
-
Scaffold: this compound.[1]
-
Coupling Agents: HATU or EDCI/HOBt.[1]
-
Amines: Primary or secondary amines (for R3 diversification).
Detailed Protocol: Library Synthesis
Step A: Saponification (Hydrolysis)
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of this compound in a mixture of THF:MeOH:Water (3:1:1).
-
Base Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the ester peak disappears.[1]
-
Workup: Acidify to pH ~3 using 1N HCl. The carboxylic acid intermediate usually precipitates.[1] Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Verify intermediate: 6-(benzyloxy)-1H-indazole-3-carboxylic acid .[1]
-
Step B: Amide Coupling (Diversity Point)
This step generates the bioactive library.[1]
-
Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes to activate the acid.
-
Amine Addition: Add the desired amine (1.2 eq).[1]
-
Suggestion: Use piperazines, morpholines, or substituted anilines to probe the solvent channel.
-
-
Reaction: Stir at RT for 12 hours.
-
Purification: Dilute with EtOAc, wash with NaHCO₃ and Brine. Purify via flash chromatography or preparative HPLC.[1]
Step C: 6-Position Modification (Optional "Advanced SAR")
If the benzyloxy group is too bulky or metabolically unstable, use this protocol to swap it.
-
Debenzylation: Hydrogenation (H₂, Pd/C) in MeOH/THF removes the benzyl group, yielding the 6-hydroxy indazole.
-
Etherification: React the 6-hydroxy intermediate with various alkyl halides (R-X) and K₂CO₃ in DMF to introduce new hydrophobic groups (e.g., cyclopropylmethyl, fluorobenzyl).
Biological Validation Protocols
In Vitro Kinase Assay (ADP-Glo™ Platform)
To verify PAK1 inhibition, use a luminescent ADP detection assay.
Materials:
Protocol:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Kinase Reaction: Mix PAK1 enzyme (2 ng/well), Substrate (50 µM), and Compound in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation: Add ATP (10 µM) to start the reaction.[1] Incubate at RT for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]
-
Read: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Success Criteria: Potent hits should have IC₅₀ < 100 nM.[1]
-
Cellular Migration Assay (Transwell)
Since PAK1 regulates cytoskeletal dynamics, a functional migration assay is critical.
-
Cells: MDA-MB-231 (Triple-negative breast cancer line, high PAK1 activity).[1]
-
Seeding: Seed
cells in serum-free media into the upper chamber of a Transwell insert (8 µm pore). -
Treatment: Add test compound (at IC₉₀ concentration) to both chambers.
-
Chemoattractant: Add 10% FBS media to the lower chamber.
-
Incubation: 24 hours at 37°C.
-
Quantification: Wipe non-migrated cells from the top.[1] Fix and stain migrated cells (Crystal Violet). Count or measure absorbance.
Data Analysis & SAR Strategy
Use the table below to track Structure-Activity Relationships (SAR) during development.
| Compound ID | R3 (Amide) | R6 (Ether) | PAK1 IC₅₀ (nM) | Cellular IC₅₀ (µM) |
| Scaffold | OMe (Ester) | Bn (Benzyl) | >10,000 (Inactive) | N/A |
| Hit 1 | Morpholine | Benzyl | 450 | 5.2 |
| Hit 2 | 4-Methylpiperazine | Benzyl | 120 | 1.8 |
| Lead | 4-Methylpiperazine | 4-Fluorobenzyl | 9.8 | 0.4 |
Note: The ester (Scaffold) is generally inactive in kinase assays because it lacks the hydrogen bond donor capability of the amide. Do not screen the methyl ester directly against the kinase; screen the synthesized amides.[1]
Workflow Visualization
Figure 2: Integrated workflow for processing the methyl ester scaffold into validated PAK1 inhibitors.
References
-
Zhang, M., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities."[4] European Journal of Medicinal Chemistry, 203, 112517.[4]
- Key Insight: Establishes the 1H-indazole-3-carboxamide as a definitive PAK1 inhibitor scaffold and details the SAR of the 6-position.
-
Rudolph, J., et al. (2015). "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor."[2] ACS Medicinal Chemistry Letters, 6(10), 1114–1119.
- Key Insight: Provides structural data on PAK1 binding pockets and "gatekeeper" residues relevant to inhibitor design.
-
Semaan, G., et al. (2023). "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity." Molecules, 28(3).[1][3][5]
- Key Insight: Demonstrates general synthetic protocols for manipulating the indazole core, applicable to the hydrolysis and coupling steps described above.
-
PubChem Compound Summary. "Methyl 1H-indazole-3-carboxylate."
Sources
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- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays with Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] Notably, several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, are built upon an indazole framework, many of which function as inhibitors of critical protein kinases involved in cancer progression.[2][4][5]
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate belongs to this promising class of molecules. Its parent acid, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is a known versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realms of oncology and inflammation.[6] The structural features of this compound suggest its potential to interact with various biological targets, making it a compelling candidate for screening and characterization in a variety of cell-based assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in relevant cell-based assays. The protocols detailed herein are designed to elucidate the compound's potential cytotoxic, apoptotic, and cell cycle inhibitory effects, as well as to probe its mechanism of action, with a primary focus on its anticancer potential.
Part 1: Foundational Assays for Anticancer Activity
A logical first step in characterizing a novel compound with suspected anticancer properties is to assess its impact on cancer cell viability and proliferation. The following assays provide a robust baseline for understanding the compound's general cytotoxic or cytostatic effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing an indirect measure of cell viability. This assay is a crucial first-pass screen to determine the compound's inhibitory concentration (IC50) across various cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) and a non-cancerous cell line (e.g., HEK-293) for selectivity analysis, to mid-log phase.[2][7]
-
Trypsinize (for adherent cells) and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate for 48 to 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 (Lung) | TBD | ~0.5 |
| K562 (Leukemia) | TBD | ~0.2 |
| PC-3 (Prostate) | TBD | ~1.0 |
| HEK-293 (Normal) | TBD | >10 |
Part 2: Mechanistic Assays - Uncovering the "How"
Once the IC50 is established, the next logical step is to investigate the mechanism by which this compound induces cell death or inhibits proliferation. Based on the known activities of indazole derivatives, apoptosis and cell cycle arrest are primary mechanisms to explore.[2][8][9]
Apoptosis Detection via Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
-
Cell Treatment:
-
Seed a cancer cell line that showed sensitivity in the MTT assay (e.g., K562) in 6-well plates.
-
Treat the cells with this compound at concentrations around its determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Record events for four populations:
-
Q1 (PI positive): Necrotic cells
-
Q2 (Annexin V and PI positive): Late apoptotic cells
-
Q3 (Annexin V positive): Early apoptotic cells
-
Q4 (Annexin V and PI negative): Live cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant. A dose-dependent increase in the percentage of early (Q3) and late (Q2) apoptotic cells indicates the compound induces apoptosis.
-
Cell Cycle Analysis
Anticancer compounds can exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase), preventing cancer cells from progressing through division. Propidium Iodide can be used to stain the DNA of fixed cells, and the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by flow cytometry.
-
Cell Treatment:
-
Seed and treat cells as described in the apoptosis protocol (Section 2.1).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Data Analysis:
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
-
Part 3: Advanced Mechanistic Probing
With evidence of apoptosis or cell cycle arrest, further investigation can pinpoint the molecular pathways involved. Given that many indazole derivatives are kinase inhibitors, assessing the compound's effect on key signaling proteins is a logical next step.[4][5]
Western Blotting for Apoptotic and Cell Cycle Markers
Western blotting can be used to measure changes in the protein expression levels of key regulators of apoptosis and the cell cycle.
-
Apoptosis Markers: Look for changes in the Bcl-2 family of proteins (e.g., an increase in pro-apoptotic Bax, a decrease in anti-apoptotic Bcl-2) and the cleavage of caspase-3, a key executioner caspase.[8][9]
-
p53 Pathway: Assess levels of p53 and its negative regulator MDM2, as this pathway is implicated in the action of some indazoles.[2][7]
Kinase Inhibition Profiling
Given the prevalence of kinase inhibition among indazole-based drugs, a kinase profiling assay is highly recommended. This can be performed using commercially available services or in-house kinase assay panels. This will help identify specific kinases that are inhibited by this compound, providing direct mechanistic insight and guiding further drug development efforts.
Caption: Potential signaling pathways modulated by indazole derivatives leading to anticancer effects.
Conclusion and Future Directions
The protocols outlined in this application note provide a systematic framework for evaluating the biological activity of this compound. Beginning with broad assessments of cytotoxicity and progressing to detailed mechanistic studies of apoptosis, cell cycle, and protein expression, researchers can build a comprehensive profile of this compound's therapeutic potential. The strong precedent for anti-cancer activity within the indazole class suggests that this compound is a worthy candidate for such investigations. Furthermore, given that some indazole derivatives are known to interact with neurological targets like cannabinoid receptors, exploring its activity in neuronal cell lines could open additional avenues for therapeutic application.[10]
References
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. Available from: [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]
-
Wang, Y., et al. (2020). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 27(24), 4048-4066. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1451. Available from: [Link]
-
PubMed. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(1), 245-252. Available from: [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
National Center for Biotechnology Information. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 922–925. Available from: [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2011). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2879. Available from: [Link]
-
PubMed. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 973-984. Available from: [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Available from: [Link]
-
ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
-
ResearchGate. (2020). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]
-
PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 195-202. Available from: [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 973-984. Available from: [Link]
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- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Recrystallization of "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
An Application Note on the Purification of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate via Recrystallization
Introduction
This compound is a pivotal intermediate compound in medicinal chemistry and drug development, often serving as a sophisticated building block in the synthesis of targeted therapeutic agents.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into the final active pharmaceutical ingredient (API).
This application note provides a detailed, experience-driven guide for the purification of this compound using recrystallization, a fundamental yet powerful technique for purifying solid organic compounds.[3] The protocol is designed for researchers, chemists, and drug development professionals, focusing not just on the procedural steps but on the underlying scientific principles that ensure a robust and reproducible outcome.
The Principle of Recrystallization: A Self-Purifying System
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[4] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[3] When a saturated solution of an impure compound is prepared in a suitable hot solvent and then allowed to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution.[4]
The genius of this method lies in the crystal lattice formation. As the solution cools, molecules of the target compound selectively arrange themselves into a well-defined, rigid crystal lattice, a process that naturally excludes dissimilar impurity molecules.[5][6] These impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[3] A successful recrystallization hinges on the meticulous selection of an appropriate solvent, controlled cooling rates, and proper handling techniques.
Physicochemical Properties & Solvent Selection
The choice of solvent is the most critical variable in a recrystallization protocol. An ideal solvent should dissolve the target compound completely when hot but only sparingly when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent.[7]
Given the aromatic indazole core and the presence of both ester and ether functional groups, this compound is a compound of moderate polarity. This suggests that polar organic solvents would be suitable candidates. A rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[8][9] Therefore, ethyl acetate (an ester) and ethanol (an alcohol that can hydrogen bond) are excellent starting points.
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
|---|---|---|---|---|
| Ethanol | Low | High | Good, forms fine needles | Excellent Choice. |
| Ethyl Acetate | Low | High | Good, forms small plates | Excellent Choice. |
| Acetone | High | High | Poor recovery | Unsuitable as a single solvent. |
| Toluene | Very Low | Moderate | Slow crystallization | Potential for high purity, but recovery may be lower. |
| Water | Insoluble | Insoluble | N/A | Unsuitable. |
| Ethyl Acetate / Hexane | Low | High (in pure EtOAc) | Excellent, allows for fine-tuning | Recommended for optimizing yield. |
Based on screening, Ethanol and Ethyl Acetate are recommended as primary single-solvent systems. A mixed-solvent system of Ethyl Acetate and Hexane is also an excellent option, where the compound is dissolved in a minimum of hot Ethyl Acetate, and Hexane is added as an "anti-solvent" to the hot solution until turbidity appears, which is then clarified with a drop of hot Ethyl Acetate before cooling.[5]
Detailed Recrystallization Protocol
This protocol assumes a starting batch of approximately 1-5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Step-by-Step Methodology
-
Dissolution of the Crude Product:
-
Place the crude solid into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and prevents airborne contaminants from entering.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small portion of the chosen solvent (e.g., ethanol) and begin heating to a gentle boil.
-
Continue to add the boiling solvent dropwise or in small portions until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[5]
-
-
Decolorization with Activated Carbon (Optional):
-
If the hot solution has a noticeable color (e.g., the parent carboxylic acid is a brown solid), this indicates the presence of colored impurities.[1]
-
Remove the flask from the heat source to temporarily stop the boiling.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
Return the flask to the heat and gently boil for 5-10 minutes. The carbon will adsorb the colored impurities.[11]
-
-
Hot Gravity Filtration (Optional but Recommended):
-
This step is necessary if activated carbon was used or if insoluble impurities are visible in the hot solution.
-
To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel.[12] Preheat the filtration assembly (funnel and receiving Erlenmeyer flask) by placing it over the boiling solvent or in an oven.
-
Place a piece of fluted filter paper in the warm funnel.
-
Pour the hot solution through the filter paper as quickly as possible.[12] It is helpful to keep the solution near its boiling point during this process.
-
-
Crystallization and Crystal Growth:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to selectively arrange themselves in the crystal lattice.[4][5] Rushed crystallization can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[10]
-
-
Isolation and Washing of Crystals:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.[13]
-
Place a piece of filter paper in the Büchner funnel, wet it with a small amount of the cold recrystallization solvent, and apply vacuum to ensure the paper is sealed.
-
Decant the cold slurry of crystals into the funnel.
-
Once the mother liquor has been drawn through, wash the filter cake with a small amount of ice-cold solvent to rinse away any remaining impurities.[13] Using cold solvent is essential to avoid dissolving the purified crystals.
-
-
Drying the Purified Product:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the semi-dry solid to a watch glass or drying dish. Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Quality Control and Purity Verification
A protocol is only as good as its validation. Assessing the purity of the final product is a non-negotiable step.
-
Melting Point Analysis: This is the most common and rapid method for assessing the purity of a crystalline solid. A pure compound will have a sharp melting point range (typically < 2°C), whereas an impure compound will melt over a broader range and at a lower temperature.[10]
-
Thin-Layer Chromatography (TLC): TLC can be used to visually compare the purity of the crude material versus the recrystallized product. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
Table 2: Purity Assessment Results (Hypothetical)
| Analysis | Crude Material | Recrystallized Product | Interpretation |
|---|---|---|---|
| Appearance | Off-white to light brown powder | White crystalline solid | Significant removal of colored impurities. |
| Melting Point | 145-150 °C (broad) | 152-153 °C (sharp) | Increased purity and removal of contaminants. |
| TLC (1:1 EtOAc/Hexane) | One major spot (Rf=0.5), two minor impurity spots (Rf=0.3, 0.65) | One single, clean spot (Rf=0.5) | Impurities successfully removed. |
Troubleshooting Common Recrystallization Issues
Even with a well-defined protocol, challenges can arise. Understanding potential pitfalls is key to successful purification.
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Oiling Out | - Compound's melting point is below the solvent's boiling point. - Solution is too concentrated or cooled too quickly. - High level of impurities present.[14] | - Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly.[14] - Try a different solvent with a lower boiling point. |
| No Crystals Form | - Solution is too dilute (not saturated). - The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and attempt to cool again.[5] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[12] |
| Very Low Recovery | - Too much solvent was used initially. - The crystals were washed with solvent that was not cold enough. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure washing solvent is ice-cold. - Ensure filtration apparatus is properly pre-heated.[12] |
References
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
JoVE. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
National Institutes of Health (NIH). (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
-
National Institutes of Health (NIH). (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
Unknown Source. (n.d.). Crystallization Solvents. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Unknown Source. (n.d.). Guide for crystallization. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. Home Page [chem.ualberta.ca]
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- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: Analytical Profiling & Quality Control of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Executive Summary & Scientific Context
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a high-value pharmacophore, serving as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., YC-1 analogs, Vericiguat precursors) and various kinase inhibitors.
The analytical characterization of this molecule presents specific challenges due to annular tautomerism (1H- vs. 2H-indazole), significant hydrophobicity introduced by the benzyloxy moiety, and the potential for regioisomeric impurities during the cyclization of diazonium precursors.
This guide provides a validated analytical control strategy, moving beyond basic identification to rigorous quality assessment. It is designed for researchers requiring absolute structural certainty before proceeding to costly N-alkylation or coupling steps.
Structural Identification Strategy
The primary objective is to confirm the integrity of three distinct domains: the indazole core , the methyl ester , and the benzyloxy ether .
Nuclear Magnetic Resonance (NMR) Profiling
Critical Insight: The 1H-indazole tautomer is thermodynamically favored in the solid state and in polar aprotic solvents (DMSO-d6). However, the labile proton (
Protocol: 1H-NMR Acquisition
-
Solvent: DMSO-d6 (Preferred over CDCl3 to visualize the acidic NH proton).
-
Concentration: 10 mg/mL.
-
Parameters: 400 MHz or higher; 16 scans; relaxation delay (
) 2.0s to ensure quantitative integration of the ester methyl.
Table 1: Key Chemical Shift Assignments (DMSO-d6)
| Moiety | Shift ( | Multiplicity | Integration | Structural Diagnostic Note |
| Indazole NH | 13.5 - 13.9 | Broad Singlet | 1H | Disappears with |
| Indazole C4-H | 7.9 - 8.0 | Doublet | 1H | Ortho-coupling to C5. |
| Indazole C7-H | 7.1 - 7.2 | Doublet (d) | 1H | Meta-coupling to C5 may be visible. |
| Indazole C5-H | 6.9 - 7.0 | dd | 1H | Coupled to C4 and C7. |
| Benzyl Aromatic | 7.3 - 7.5 | Multiplet | 5H | Overlapping phenyl ring protons. |
| Benzyloxy | 5.18 - 5.22 | Singlet | 2H | Critical Identity Marker. Sharp singlet. |
| Methyl Ester | 3.85 - 3.90 | Singlet | 3H | Confirm integral ratio vs. Benzyloxy |
Mass Spectrometry (MS) Fragmentation Logic
Method: ESI+ (Electrospray Ionization, Positive Mode).
Theory: The molecule ionizes readily as
DOT Diagram: MS Fragmentation Pathway The following diagram illustrates the primary dissociation pathways used to validate the structure.
Figure 1: ESI+ Fragmentation pathway.[1][2] The formation of the m/z 91 tropylium ion is the dominant diagnostic event.
Chromatographic Purity Method (HPLC-UV)
The benzyloxy group renders this molecule significantly more hydrophobic than the parent indazole-3-carboxylate. Standard "generic" gradients often fail to elute this compound or result in broad tailing due to the secondary amine interaction with silanols.
Protocol: Reverse-Phase HPLC
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the indazole protonated).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic) and 300 nm (Indazole conjugation).
-
Temperature: 30°C.
Table 2: Optimized Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold (Elute polar salts) |
| 12.0 | 90% | Linear Ramp (Elute Product) |
| 15.0 | 90% | Wash (Remove dimers/oligomers) |
| 15.1 | 10% | Re-equilibration |
| 20.0 | 10% | End Run |
Self-Validating Check: The product typically elutes between 60-70% B. If the peak splits, check the pH of Mobile Phase A; insufficient acidity can lead to tautomeric peak broadening.
Synthesis & Workflow Context
Understanding the source of the material is crucial for anticipating impurities. The most common synthetic route involves the cyclization of methyl 2-amino-4-(benzyloxy)benzoate derivatives via diazotization.
DOT Diagram: Analytical Control Workflow This flowchart integrates the synthesis and analysis steps to ensure batch quality.
Figure 2: Quality Control Workflow from crude synthesis to final release.
References
-
Indazole Synthesis & Characterization
-
Mass Spectrometry of Indazoles
- Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Source: ResearchG
-
URL:[Link]
-
General Indazole Data
-
Related Benzyloxy Indole/Indazole Spectra
Sources
- 1. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]
Application Note: Mass Spectrometric Characterization of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and potent 5-HT3 receptor antagonism.[1][2] Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a crucial synthetic intermediate used in the synthesis of these complex pharmaceutical molecules.[3][4] Its purity, identity, and structural integrity are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry, providing highly sensitive and specific data on molecular weight, structure, and purity.[5] This application note presents a comprehensive guide to the mass spectrometric analysis of this compound using Electrospray Ionization (ESI) coupled with both direct infusion analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide detailed, field-proven protocols and explain the scientific rationale behind key experimental parameters, enabling researchers to confidently characterize this molecule and its derivatives.
Analyte Overview & Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any robust analytical method.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Average Molecular Weight | 282.29 g/mol |
| Monoisotopic Mass | 282.1004 Da |
| Chemical Structure | (Illustrative) |
Note: The exact monoisotopic mass is the cornerstone for high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous formula determination.
Rationale for Methodological Choices
The selection of ionization and analysis techniques is driven by the chemical nature of the analyte.
-
Ionization Technique: Electrospray Ionization (ESI) The structure of this compound contains two nitrogen atoms within the indazole ring. These sites are basic and can be readily protonated in solution. ESI is the premier soft ionization technique for polar, thermally labile molecules of this nature. We select positive ion mode ([M+H]⁺) as the primary mode of analysis due to the high proton affinity of the indazole core. The use of an acidic mobile phase modifier, such as formic acid, further promotes protonation, enhancing the signal intensity.
-
Analysis Platform: LC-MS/MS While direct infusion is excellent for initial characterization and purity assessment of a neat compound, coupling liquid chromatography (LC) to the mass spectrometer is essential for analyzing complex mixtures, monitoring reaction progress, or quantifying the analyte in biological matrices.[6] A reversed-phase C18 column provides excellent retention and separation for this moderately nonpolar molecule. Tandem mass spectrometry (MS/MS) is then employed to isolate the protonated parent ion, induce fragmentation, and analyze the resulting product ions. This two-stage process provides unparalleled specificity and structural information.[7]
Experimental Workflow
The following diagram outlines the comprehensive workflow for the analysis, from sample preparation to final data interpretation.
Caption: Overall workflow for the LC-MS/MS analysis of the target compound.
Detailed Protocols
These protocols are designed to be self-validating starting points and should be optimized for the specific instrumentation used.
Protocol 1: Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution for Direct Infusion (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Working Solution for LC-MS (10 µg/mL): Perform a 1:100 dilution of the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B (see Protocol 3).
Protocol 2: Direct Infusion - ESI-MS Analysis
This protocol is ideal for rapid confirmation of the molecular weight.
-
System Setup: Configure the mass spectrometer for ESI analysis.
-
Infusion: Load the 1 µg/mL working solution into a syringe and infuse it into the ESI source at a constant flow rate of 5-10 µL/min.
-
MS Parameter Acquisition: Acquire data in full scan mode using the parameters below as a starting point.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | High proton affinity of the indazole nitrogen atoms. |
| Scan Range (m/z) | 100 - 500 Da | Covers the expected parent ion and key fragments. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for stable ionization. |
| Cone/Nozzle Voltage | 20 - 40 V | Prevents in-source fragmentation. |
| Desolvation Gas Temp. | 350 - 450 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in droplet desolvation. |
Protocol 3: LC-MS/MS Method for Separation and Structural Confirmation
This protocol provides chromatographic separation and detailed structural data via MS/MS.
-
LC System Configuration:
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
-
MS/MS Parameter Acquisition:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| MS1 Scan Range | 100 - 500 Da |
| MS/MS Scan Mode | Product Ion Scan (or Data-Dependent Acquisition) |
| Precursor Ion (m/z) | 283.1 |
| Collision Gas | Argon |
| Collision Energy (CE) | Ramped 10-40 eV |
| MS2 Scan Range | 50 - 300 Da |
Rationale for Ramped CE: Applying a range of collision energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments, providing a complete fragmentation map in a single injection.[8]
Predicted Mass Spectra and Fragmentation Pathway
Based on the structure and established fragmentation rules for related compounds, the following results are anticipated.[9]
-
Full Scan (MS1) Spectrum: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 283.1 . Sodium adducts, [M+Na]⁺ at m/z 305.1 , may also be present at lower intensities.
-
Tandem (MS2) Spectrum: The fragmentation of the precursor ion (m/z 283.1) is expected to follow key pathways, summarized in the table below.
| Observed m/z | Proposed Loss / Fragment Structure | Description of Cleavage |
| 251.1 | Neutral loss of Methanol (CH₃OH) | Loss of the methyl ester as methanol via rearrangement. |
| 224.1 | Loss of Methoxycarbonyl radical (·COOCH₃) | Cleavage of the bond between the indazole ring and the ester group. |
| 192.1 | Loss of Benzyl radical (C₇H₇·) | Cleavage of the ether bond, leaving the phenol derivative. |
| 91.1 | Tropylium Cation (C₇H₇⁺) | The cleaved benzyl group rearranges to the highly stable tropylium ion. This is a hallmark fragment for benzylic compounds. |
The proposed fragmentation pathway is visualized below.
Caption: Predicted fragmentation of this compound.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed protocols for direct infusion and LC-MS/MS, coupled with the rationale for method design and a predictive fragmentation map, equip researchers in drug discovery and development with the necessary tools for confident structural verification and purity assessment. The methods described herein are designed for adaptability and serve as a validated starting point for further method development, such as quantitative analysis or metabolite identification studies.
References
-
Al-Imam, A. et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. Accessed January 29, 2026. [Link]
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Accessed January 29, 2026. [Link]
-
Gao, Y. et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Accessed January 29, 2026. [Link]
-
Pasilis, S. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Accessed January 29, 2026. [Link]
-
Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Accessed January 29, 2026. [Link]
-
ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Accessed January 29, 2026. [Link]
-
Al-Salman, H. et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PubMed Central. Accessed January 29, 2026. [Link]
-
Kumar, R. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Accessed January 29, 2026. [Link]
- Google Patents.CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Accessed January 29, 2026.
-
ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Accessed January 29, 2026. [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Accessed January 29, 2026. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. nebiolab.com [nebiolab.com]
- 7. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" synthesis
Technical Support Center: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate Synthesis
Case ID: IND-BENZ-06-03 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary & Synthetic Strategy
User Query: Optimization and troubleshooting of this compound synthesis.
Technical Assessment: The synthesis of 3-substituted indazoles, particularly those with electron-donating groups like the 6-benzyloxy moiety, presents specific regiochemical and stability challenges. While modern C-H activation methods exist, the most robust, scalable, and "troubleshoot-able" protocol for this specific scaffold is the Modified Sandmeyer-Isatin Route .[1] This pathway converts 6-(benzyloxy)isatin into the target indazole carboxylate via a diazonium intermediate.[1]
Why this route?
-
Regiocontrol: Starting from the isatin locks the nitrogen and carbon positions, preventing the N1/N2 isomer mixtures common in hydrazine coupling reactions.[1]
-
Scalability: It avoids expensive palladium catalysts and unstable diazoacetate reagents used in [3+2] cycloadditions.[1]
Visual Workflow (The Logic Map)
The following diagram outlines the critical path and decision nodes. Use this to identify where your process might be deviating.[1]
Caption: Figure 1. Stepwise conversion of 6-benzyloxyisatin to the target methyl ester via the Sandmeyer-Isatin pathway.[1]
Critical Reagents & Stoichiometry
Protocol Standard: Based on Heterocycles 1996 and J. Med. Chem. optimized protocols [1, 2].
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| 6-(Benzyloxy)isatin | 1.0 | Starting Material | Must be finely ground for solubility.[1] |
| NaOH (2.5N) | 2.5 - 3.0 | Hydrolysis Base | Ensure pH > 12 to fully open the isatin ring.[1] |
| NaNO2 | 1.1 | Diazotization Agent | Strictly < 5°C . Add subsurface if possible.[1] |
| H2SO4 (conc) | Solvent | Acid Medium | Maintain concentration; water crashes out the intermediate.[1] |
| SnCl2 · 2H2O | 2.2 - 2.5 | Reductant | Freshness matters.[1] Old SnCl2 leads to incomplete reduction.[1] |
| Methanol (Anhydrous) | Excess | Esterification Solvent | Water content < 0.1% to drive equilibrium.[1] |
Troubleshooting Guide (Q&A)
Phase 1: Hydrolysis & Diazotization[1]
Q1: My reaction mixture turned into a black tar during the addition of Sodium Nitrite (NaNO2). What happened?
-
Diagnosis: Thermal decomposition of the diazonium salt.[1]
-
The Science: The diazonium intermediate formed from the 2-amino-phenylglyoxylic acid is thermally unstable.[1] If the internal temperature rises above 5°C (even locally at the addition site), the N2 group leaves, generating a highly reactive phenyl cation that polymerizes (tar).[1]
-
Solution:
Q2: The starting material (Isatin) is not dissolving during the initial NaOH hydrolysis.
-
Diagnosis: The 6-benzyloxy group adds significant lipophilicity compared to unsubstituted isatin.[1]
-
Solution:
-
Do not rush. Heat the NaOH suspension to 50-60°C for 30-60 minutes.
-
Co-solvent: If stubborn, add 5-10% volume of Ethanol or THF to facilitate wetting, but boil this off before the acidification/diazotization step to prevent side reactions.[1]
-
Phase 2: Reduction & Cyclization
Q3: After adding Stannous Chloride (SnCl2), I have a thick emulsion that won't filter. How do I recover my product?
-
Diagnosis: Tin oxides/hydroxides formation.[1] This is the "classic" SnCl2 workup nightmare.
-
The Science: Upon neutralization or aqueous workup, Tin(II/IV) forms gelatinous hydroxide networks that trap organic products.[1]
-
Solution (The "Fieser" Fix):
-
Do not neutralize completely. The Indazole-3-carboxylic acid is amphoteric but stable in acid.[1]
-
Filter the crude solid from the strongly acidic media first (the acid is usually insoluble in cold dilute HCl).[1]
-
If you must extract: Use Celite filtration.[1]
-
Alternative Reductant: Use Sodium Dithionite (Na2S2O4) instead of SnCl2.[1] It is cleaner and the byproducts are water-soluble sulfites [3].[1]
-
Q4: I isolated the intermediate, but the yield is low (<40%).
-
Diagnosis: Incomplete cyclization of the hydrazine intermediate.[1]
-
The Science: The reduction produces a hydrazine (-NH-NH2).[1] This must attack the neighboring ketone (glyoxylic acid moiety) to close the ring.[1] This step is acid-catalyzed.[1]
-
Solution: After the reduction is deemed complete, allow the mixture to stand in the acidic solution at Room Temperature for 12–24 hours, or heat gently to 40°C for 1 hour. This drives the dehydration/cyclization step.[1]
Phase 3: Esterification
Q5: The conversion to the Methyl Ester is stalling at ~70% by HPLC.
-
Diagnosis: Equilibrium limitation (Fischer Esterification) or steric hindrance from the 6-benzyloxy group (less likely).[1]
-
Solution:
-
Water Removal: Ensure your Methanol is dry.[1] Add activated 3Å molecular sieves to the reaction flask.
-
Thionyl Chloride Method: Instead of H2SO4, add Thionyl Chloride (SOCl2) dropwise to cold Methanol (0°C) to generate anhydrous HCl in situ, then add your carboxylic acid and reflux.[1] This consumes any water produced.[1]
-
Solubility: The 6-benzyloxy-indazole-3-acid is poorly soluble.[1] Ensure vigorous stirring. The solid will dissolve as it converts to the ester.[1]
-
Analytical Validation (Self-Check)
Before proceeding to the next stage of your drug development pipeline, validate the compound using these markers:
-
1H NMR (DMSO-d6):
-
HPLC Purity:
References
-
Practical Synthesis of 1H-Indazole-3-carboxylic Acid
-
Synthesis and Biological Evaluation of Indazole Derivatives
-
Alternative Reduction (Dithionite)
- Source:Organic Process Research & Development (General reference for diazo reduction).
-
Context: Sodium dithionite is a known "green" alternative to Tin(II) chloride for hydrazine synthesis.[1]
-
Commercial Availability & Properties
-
Source: BLD Pharm / Sigma-Aldrich Catalog (CAS: 865887-11-2 for the acid).[1]
- Relevance: Confirms stability and solubility d
-
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Side reactions in the synthesis of "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
Technical Support Center: Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Executive Summary
The synthesis of This compound presents a unique duality of challenges: the construction of the nitrogen-rich indazole core and the regioselective protection of the phenol moiety. This guide addresses the two primary failure modes encountered by researchers: Regiochemical scrambling during benzylation (O- vs. N-alkylation) and Diazo-decomposition during ring closure.
The following protocols are designed to be modular. Whether you are building the ring from an aniline precursor or functionalizing a pre-formed indazole core, consult the relevant section below.[1]
Part 1: The Regioselectivity Trap (O-Alkylation vs. N-Alkylation)
The Scenario: You are attempting to convert Methyl 6-hydroxy-1H-indazole-3-carboxylate into the target benzyl ether using benzyl bromide and a base. The Failure: HPLC/TLC shows multiple spots. NMR reveals mixtures of the desired O-benzyl product and unwanted N1- or N2-benzyl isomers.
Technical Analysis: The Ambident Nucleophile
The 6-hydroxyindazole core contains three nucleophilic sites: the phenolic oxygen (
-
Thermodynamics: The
of the phenolic -OH is approximately 9–10, while the indazole -NH is typically 13–14. -
The Trap: Using a strong base (e.g., NaH, KOH) or high temperatures deprotonates both the oxygen and the nitrogen, creating a competitive environment where N-alkylation (often kinetically favored) competes with O-alkylation.
Troubleshooting Protocol: Selective O-Benzylation
| Variable | Recommendation | Scientific Rationale |
| Base | Potassium Carbonate ( | A mild base ( |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents dissolve the phenoxide anion. Avoid DMF/DMSO if N-alkylation is observed, as they enhance the nucleophilicity of the nitrogen anion via cation solvation. |
| Stoichiometry | 1.05 - 1.1 eq. Benzyl Bromide | Excess alkylating agent encourages "over-alkylation" (formation of ammonium salts) once the oxygen is protected. |
| Temperature | Reflux (56°C for Acetone) | Sufficient energy to overcome the activation barrier for ether synthesis without activating the neutral nitrogen nucleophile. |
Visualizing the Pathway
Figure 1: Mechanistic divergence in the alkylation of hydroxyindazoles. Use of mild bases favors the upper green pathway (O-alkylation).
Part 2: Ring Closure Instabilities (The Diazo Route)
The Scenario: You are synthesizing the indazole core from Methyl 2-amino-4-(benzyloxy)benzoate via diazotization and reductive cyclization. The Failure: Formation of dark tars, low yields, or isolation of the de-aminated phenol (Methyl 3-(benzyloxy)benzoate).
Technical Analysis: Diazo-Tars and Dedizaoniation
The formation of the indazole ring via the diazonium salt is a delicate cascade.
-
Tars (Azo Coupling): If the reaction temperature rises >5°C during diazotization, the diazonium salt decomposes or couples with unreacted aniline starting material to form azo dyes (tars).
-
Phenol Formation: If water attacks the diazonium cation before reduction/cyclization, you get the phenol (Sandmeyer-type hydrolysis).
Troubleshooting Protocol: The "Cold-Fast" Cyclization
Step 1: Diazotization Optimization
-
Acid Choice: Use
(aqueous) or . Maintain pH < 1. -
Temperature: strictly -5°C to 0°C . Use an internal thermometer.
-
Endpoint Check: Use Starch-Iodide paper. It must turn blue immediately (indicating excess
). If not, add more .
Step 2: Reductive Cyclization (The Critical Step)
-
Reagent: Stannous Chloride (
) in conc. HCl is the standard for converting diazonium salts to hydrazines, which then spontaneously cyclize to indazoles. -
Addition Order: Add the cold diazonium solution TO the reducing agent . Do not add the reducing agent to the diazonium salt. This ensures the diazonium species is immediately reduced upon contact, preventing side reactions.
Visualizing the Pathway
Figure 2: The bifurcation of the diazonium intermediate. Success depends on rapid reduction (green path) before thermal decomposition or hydrolysis occurs.
FAQ: Common Experimental Issues
Q1: I am seeing a byproduct with M+14 mass units in my LC-MS during benzylation. What is it?
-
Answer: This is likely the N-methylated impurity. If you are using DMF as a solvent, methyl transfer from the solvent (or impurities in the base) can occur, but more likely, if you are using Methyl Iodide or similar elsewhere, cross-contamination is possible. However, if the mass is M+90, that is the benzyl group. M+14 usually suggests methylation. Ensure you are not using Methanol as a solvent with strong acids/bases where transesterification or methylation could occur.
Q2: Can I use NaH for the O-benzylation to make it faster?
-
Answer: Not recommended. Sodium Hydride (NaH) is a non-selective "scorched earth" base. It will deprotonate the Indazole-NH (
~14) and the Phenol-OH. Once the Nitrogen is deprotonated, it becomes a potent nucleophile, leading to significant N-benzylation mixtures [1, 5]. Stick to or .
Q3: My ester hydrolyzed to the carboxylic acid during workup. How do I prevent this?
-
Answer: Indazole-3-carboxylates are electronically linked to the electron-withdrawing pyrazole ring, making the ester carbonyl more electrophilic and prone to hydrolysis.
-
Fix: Avoid strong aqueous bases (NaOH/LiOH) during the quench. Use saturated
or dilute . -
Fix: Do not heat the workup mixture. Keep it at room temperature or below.
-
Q4: The diazonium step turns into a solid block of foam. What happened?
-
Answer: The reaction is too concentrated. Diazonium salts can precipitate.[2] Add more dilute acid (HCl) to keep the salt in solution or suspension. If the stirrer stops, local overheating occurs, leading to immediate decomposition (tars).
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the thermodynamic vs. kinetic control of N1 vs N2 alkylation and the impact of bases/solvents.
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. (2025).[3] Provides protocols for selective alkylation and mechanistic insights into competing pathways.[4]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. A reliable, step-by-step procedure for synthesizing the indazole-3-carboxylate core, providing a baseline for ring stability.
-
Regioselective alkylation of a versatile indazole. NIH/PubMed. (2024).[4] Detailed DFT and experimental analysis of alkylation sites on 5-bromo-1H-indazole-3-carboxylate (analogous to the 6-benzyloxy target).
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. MDPI. Discusses general ester stability and Pd-catalyzed coupling strategies relevant to indole/indazole carboxylates.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and practical laboratory experience to ensure you can achieve high yields and purity for this critical intermediate.
Understanding the Synthesis: Core Principles and Common Routes
The synthesis of this compound, a key building block in pharmaceutical research, can be approached through several synthetic strategies. A prevalent and efficient method involves the diazotization and subsequent intramolecular cyclization of a substituted o-aminophenylacetate derivative. This approach is often favored for its relatively mild conditions and good yields.
A plausible and commonly employed synthetic route starts from a suitably substituted aniline, which is then elaborated to an o-aminophenylacetate intermediate. This intermediate undergoes diazotization followed by cyclization to form the indazole ring system. The final step is the esterification of the carboxylic acid to the desired methyl ester.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues that may arise during the synthesis of this compound.
FAQ 1: What is a reliable starting material and general synthetic scheme for this synthesis?
A common and effective strategy begins with a substituted o-aminophenylacetic acid ester. A generalized scheme is presented below:
Scaling up the synthesis of "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate .
This guide prioritizes the Functionalization Route (starting from 6-hydroxyindazole-3-carboxylic acid) as it is the most common "kilo-lab" approach that avoids the hazardous diazonium intermediates required in the de novo Isatin ring-closure route.
Scale-Up Protocols, Troubleshooting & Process Safety
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Scale-Up Support Last Updated: January 2026
Strategic Route Analysis
For the scale-up of This compound , you are likely choosing between two primary retrosynthetic pathways. We recommend Route A for batches <5kg due to safety profiles, while Route B is reserved for facilities with dedicated hazardous chemistry capabilities.
| Feature | Route A: Functionalization (Recommended) | Route B: Isatin Ring-Closure |
| Starting Material | 6-Hydroxy-1H-indazole-3-carboxylic acid | 6-(Benzyloxy)isatin |
| Key Challenge | Regioselectivity (O- vs. N-alkylation) | Safety (Diazonium intermediate) |
| Purification | Crystallization (High potential) | Chromatography often required |
| Scale-Up Risk | Low (Standard unit operations) | High (Exotherm/Explosion risk) |
This guide focuses on optimizing Route A , addressing the critical regioselectivity issues inherent in alkylating the 6-hydroxy position without protecting the N1-indazole nitrogen.
Master Process Workflow
The following logic flow outlines the optimized critical path for the synthesis, highlighting decision nodes for troubleshooting.
Caption: Optimized workflow for the functionalization route. Diamond nodes indicate Critical Process Parameters (CPPs) requiring in-process control (IPC).
Detailed Scale-Up Protocol (Route A)
Step 1: Methyl Ester Formation
Reaction: 6-Hydroxy-1H-indazole-3-COOH + MeOH
-
Setup: Charge Methanol (10V) into a reactor. Cool to 0–5°C.
-
Activation: Add Thionyl Chloride (
, 2.5 equiv) dropwise. Caution: Exothermic. -
Addition: Add 6-Hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv) portion-wise.
-
Reaction: Heat to reflux (65°C) for 12–16 hours.
-
Workup: Concentrate to 3V. Add water (10V) slowly to precipitate. Filter and wash with cold water/NaHCO3.
Step 2: Selective O-Benzylation
Reaction: Methyl 6-hydroxy-1H-indazole-3-carboxylate + BnBr
-
Solvent Selection: Use DMF (5V) for solubility or Acetone (10V) for selectivity. Recommendation: DMF for scale >100g due to slurry handling.
-
Base: Add Potassium Carbonate (
, 1.2 equiv). Do not use Cs2CO3 or NaH as they increase N-alkylation risk. -
Reagent: Add Benzyl Bromide (1.05 equiv) dropwise at 20–25°C.
-
Reaction: Stir at 40°C. Do not exceed 50°C.
-
Quench: Pour mixture into ice water (20V). The product precipitates.[1]
-
Purification: Slurry the crude solid in Methanol (3V) at reflux, cool to 0°C, and filter. This removes N-benzylated impurities and residual benzyl bromide.
Troubleshooting Guide & FAQs
Category 1: Regioselectivity (O- vs. N-Alkylation)
Q: I am seeing significant N-benzylated impurity (approx. 15%) by HPLC. How do I stop this? A: This is the most common failure mode. The Indazole N-H has a pKa of ~14, while the Phenolic 6-OH has a pKa of ~10.
-
Cause: Reaction temperature too high (>60°C) or base too strong (e.g., NaOH, NaH, or Cs2CO3).
-
Solution:
-
Switch base to granular Potassium Carbonate (
) . -
Lower reaction temperature to 35–40°C .
-
Strict Stoichiometry: Limit Benzyl Bromide to 1.05 equivalents. Excess alkylating agent inevitably attacks the nitrogen once the oxygen is consumed.
-
Q: Can I protect the Nitrogen first? A: Yes, but it adds two steps (Protection/Deprotection). If you must, use a THP (Tetrahydropyranyl) or SEM group, which are orthogonal to the benzyl ether. However, strictly controlling the pH and temperature in Step 2 usually renders this unnecessary.
Category 2: Solubility & Handling
Q: During Step 1 (Esterification), the reaction mixture turns into a solid cake. What happened? A: 6-Hydroxyindazole-3-carboxylic acid has poor solubility in Methanol. As the product forms, it may precipitate if the solvent volume is too low.
-
Fix: Ensure a minimum of 10-12 volumes (L/kg) of Methanol.
-
Agitation: Use a high-torque overhead stirrer (anchor impeller) rather than a magnetic stir bar, which will seize at scale.
Q: My final product is colored (pink/red) instead of white/pale yellow. A: This indicates oxidation of the phenol prior to benzylation or trace iodine/bromine radical formation.
-
Fix: Wash the final organic layer (or solid cake) with a 5% Sodium Bisulfite (
) solution during workup to quench oxidative species.
Category 3: Yield Optimization
Q: The conversion in Step 2 stalls at 90%. Should I add more Benzyl Bromide? A: NO. Adding excess Benzyl Bromide will drive N-alkylation of your formed product.
-
Strategy: If conversion stalls, it is likely due to the "coating" of the inorganic base (
) by KBr byproduct. -
Fix: Filter the reaction to remove salts, re-charge fresh
(0.2 equiv), and continue stirring. Do not add more electrophile.
Analytical Specifications (Self-Validation)
Use these parameters to validate your intermediate and final product.
| Parameter | Specification | Method | Note |
| HPLC Purity | >98.0% (Area) | C18, ACN/H2O + 0.1% TFA | Critical to resolve N-benzyl isomer (usually elutes later). |
| 1H NMR | DMSO-d6 | Confirm Benzyl | |
| 1H NMR | DMSO-d6 | Diagnostic: Presence of Indazole NH confirms no N-alkylation. | |
| Appearance | Off-white solid | Visual | Pink hue indicates oxidation. |
References
-
Indazole Ring Construction: Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acid Derivatives."[2] Journal of the American Chemical Society, vol. 74, no.[2][3] 8, 1952, pp. 2009–2012.[2] Link
-
Selective Alkylation: Wang, J., et al. "Development of a selective and scalable N1-indazole alkylation."[4] RSC Advances, vol. 14, 2024, pp. 6367-6373.[4] Link
-
Esterification Protocols: "1H-indazole-3-carboxylic acid, ethyl ester." Organic Syntheses, vol. 97, 2020, pp. 232.[5] (Adapted for methyl ester scale-up).[6] Link
-
General Indazole Chemistry: Schmidt, A., et al. "Indazole-3-carboxylic acid derivatives: Synthesis and functionalization." Heterocycles, vol. 43, 1996, pp. 2701.[2][7]
Disclaimer: This guide is for professional research use only. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding exotherms and hazardous reagents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bloomtechz.com [bloomtechz.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Reaction Monitoring for Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate by TLC
Welcome to the technical support guide for monitoring the synthesis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on Thin-Layer Chromatography (TLC) for real-time, qualitative analysis of this important reaction. As a key intermediate in pharmaceutical research, ensuring the efficient conversion of its precursor, 6-Benzyloxy-1H-indazole-3-carboxylic acid, is critical.[1] This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you navigate the nuances of this specific TLC application.
Part 1: Foundational Concepts & Core Protocol
The primary reaction being monitored is the esterification of the polar carboxylic acid starting material into its less polar methyl ester derivative. This change in polarity is the fundamental principle that allows for effective separation and monitoring by TLC.
Q: What is the key to a successful TLC separation for this reaction?
A: The success of the separation hinges on the significant polarity difference between the starting material and the product.
-
Starting Material (SM): 6-Benzyloxy-1H-indazole-3-carboxylic acid. The free carboxylic acid group makes this molecule highly polar. It will strongly adhere to the silica gel (the stationary phase) and exhibit a low Retention Factor (Rf), meaning it will not travel far up the TLC plate.
-
Product (P): this compound. The conversion of the carboxylic acid to a methyl ester drastically reduces the molecule's polarity. Consequently, it will have a weaker interaction with the silica, travel further up the plate with the mobile phase, and exhibit a higher Rf value.
This difference allows for a clear visual assessment of the reaction's progress: as the reaction proceeds, the spot corresponding to the starting material will diminish in intensity while the product spot will appear and grow stronger.
Experimental Workflow: Standard TLC Monitoring Protocol
This protocol outlines the standard procedure for setting up and running a TLC plate to monitor the reaction progress.
Workflow Diagram```dot
Step-by-Step Methodology
-
Chamber Preparation: Pour a prepared solvent system (see table below) into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Cover and let the chamber saturate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel plate (e.g., Merck Silica Gel 60 F-254). 3[2]. Spotting: Use separate capillary tubes to apply small, concentrated spots of the following onto the baseline:
-
Lane 1 (SM): A diluted sample of the 6-benzyloxy-1H-indazole-3-carboxylic acid starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate undisturbed.
-
Drying: Once the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization & Analysis: First, view the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil. Following UV analysis, apply a chemical stain for further visualization.
Part 2: FAQs and Data Interpretation
This section addresses common questions regarding the setup and interpretation of your TLC results.
Q: What is a good starting solvent system for this analysis?
A: A combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is standard for separating indazole derivatives. T[3]he optimal ratio depends on the specific reaction conditions, but a good starting point is crucial.
| Solvent System (v/v) | Polarity | Expected Product (P) Rf | Expected SM Rf | Comments |
| 70:30 Hexanes:EtOAc | Medium | ~0.4 - 0.6 | ~0.0 - 0.1 | Recommended starting point. Provides good separation for initial trials. |
| 50:50 Hexanes:EtOAc | Medium-High | ~0.6 - 0.8 | ~0.1 - 0.2 | Use if the product Rf is too low in the 70:30 system. |
| 90:10 DCM:MeOH | High | > 0.8 | ~0.3 - 0.5 | An alternative for highly polar byproducts or stubborn starting material. |
Note: Rf values are approximate and can vary based on plate manufacturer, temperature, and chamber saturation.
Q: How do I visualize the spots if they are faint under UV light?
A: While the indazole core is UV-active, staining is often necessary for confirmation and to visualize non-UV-active byproducts.
[4]| Stain | Preparation | Procedure | Expected Result | | :--- | :--- | :--- | :--- | | Potassium Permanganate (KMnO₄) | Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. | Dip the plate in the solution and gently warm with a heat gun. | Product and SM should appear as yellow/brown spots on a purple background. Good for general detection of oxidizable compounds. |[5] | p-Anisaldehyde | 15 mL p-anisaldehyde, 250 mL absolute ethanol, 2.5 mL concentrated H₂SO₄. | Dip plate, then heat strongly with a heat gun until colors develop. | Can produce distinct colors for different functional groups, aiding in spot identification. |[6] | Ehrlich's Reagent | 1g p-dimethylaminobenzaldehyde in 100mL of a 1:1 mixture of conc. HCl and methanol. | Spray or dip the plate. Heating may be required. | Specific for indoles and other electron-rich heterocyclic systems, which may appear as byproducts. |[7]
Part 3: Troubleshooting Common TLC Issues
Even with a robust protocol, issues can arise. This guide provides solutions to the most common problems encountered during the TLC analysis of this reaction.
Q: My spots are streaking vertically. What's wrong and how do I fix it?
A: Streaking is a common issue that obscures results. It typically has two main causes:
-
Overloading: The sample spotted on the baseline was too concentrated. This saturates the silica in that area, causing the compound to bleed up the plate rather than move as a tight band.
-
Solution: Dilute your reaction mixture and starting material samples significantly before spotting. The goal is to apply the minimum amount necessary for visualization.
-
-
Highly Polar Compound: The starting material, being a carboxylic acid, can sometimes streak even at low concentrations, especially if the solvent system is not polar enough to move it effectively or if it interacts strongly with the acidic silica gel.
-
Solution 1: Add a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase. The acid protonates the sample, reducing its interaction with the silica and leading to sharper spots.
-
Solution 2: Switch to a more polar solvent system (e.g., increase the percentage of ethyl acetate or switch to a DCM/MeOH system) to improve the solubility and movement of the polar species.
-
[8]#### Q: The spots for my starting material and product are very close together (Rf difference < 0.2). How can I improve the separation?
A: Poor separation (low resolution) makes it difficult to accurately judge the reaction's completion.
-
Causality: The polarity of your chosen solvent system is not optimized for the specific polarity difference between your SM and product.
-
Solution 1 (Best Approach): Decrease the polarity of the mobile phase. A less polar solvent system will cause all compounds to move less, but it will exaggerate the differences in their polarity, leading to a greater separation between the spots. For example, if you are using 50:50 Hexanes:EtOAc, try switching to 70:30 or even 80:20 Hexanes:EtOAc.
-
Solution 2 (Double Elution): Develop the plate as usual, dry it completely, and then place it back into the same chamber to develop it a second time. This can sometimes increase the separation between spots that are close together.
Q: I don't see any spots on my plate, even after staining. What happened?
A: This can be frustrating and points to a few potential issues.
-
Cause 1: Insufficient Concentration: The sample spotted was too dilute to be detected. [9] * Solution: Re-spot the plate, applying the sample multiple times in the same location (allowing the solvent to dry between each application) to build up the concentration.
-
Cause 2: Incorrect Solvent Level: The solvent level in the chamber was above the baseline on your TLC plate.
-
Solution: This is a critical error. If the baseline is submerged, your compounds will dissolve directly into the solvent pool instead of eluting up the plate. You must re-run the TLC with a lower solvent level. *[9] Cause 3: Reaction Failure: It is possible that the reaction has not worked and no product has formed, or the starting material has been degraded into non-UV active, non-staining fragments.
-
Solution: Before questioning the TLC, confirm the presence of material using another analytical technique if possible. Always run a starting material lane to ensure your visualization method is working for at least one component.
-
References
- Shaikh, M. H., Subhedar, D. D., Nawale, L., Sarkar, D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.). NIH.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC. (n.d.). NIH.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- TLC Visualization Reagents. (n.d.). EPFL.
- 1-Methyl-1H-indazole-3-carboxylic acid - PMC. (n.d.). NIH.
- Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.
- 6-Benzyloxy-1H-indazole-3-carboxylic acid. (n.d.). Chem-Impex.
- methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. (n.d.). PubChem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
- Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company.
- Thin Layer Chromatography. (n.d.).
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
- Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES. (n.d.). HES-SO.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
- (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... (n.d.). ResearchGate.
- TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
- Magic Formulas: TLC Stains. (n.d.). University of Rochester Department of Chemistry.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. (n.d.). JIST.
- 2.3: Thin Layer Chromatography (TLC). (2021, August 3). Chemistry LibreTexts.
- Stains for Developing TLC Plates. (n.d.). The Royal Society of Chemistry.
- 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861. (n.d.). Biosynth.
- Indazole. (n.d.). Wikipedia.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Magic Formulas [chem.rochester.edu]
- 7. epfl.ch [epfl.ch]
- 8. Chromatography [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
Choosing a recrystallization solvent for "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
To: User From: Technical Support Center | Chemical Process Development Subject: Technical Guide: Recrystallization Protocols for Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Executive Summary & Compound Profile
Target Molecule: this compound CAS Context: Analogous to intermediates used in the synthesis of kinase inhibitors (e.g., Pazopanib derivatives) and 5-HT3 antagonists.[1][2][3]
This guide addresses the purification of This compound . Successful recrystallization of this compound requires balancing two competing structural motifs:
-
The Polar Core: The 1H-indazole-3-carboxylate moiety is planar, aromatic, and capable of hydrogen bonding (H-bond donor at N-1, acceptor at N-2 and carbonyl).[1][2][3]
-
The Lipophilic Tail: The 6-benzyloxy group adds significant hydrophobic bulk, reducing water solubility and increasing solubility in non-polar organics.[1][2][3]
Common Challenge: The "benzyloxy" group often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation if the anti-solvent is added too rapidly or if the temperature drop is too steep.[1][2][3]
Solvent Selection Decision Matrix
We have categorized solvent systems based on the impurity profile of your crude material.
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol / Water | Primary Recommendation | High | The compound is soluble in hot EtOH (due to the benzyl group) but insoluble in water.[1][2][3] The polar indazole core crystallizes well from protic solvents.[1][2][3] |
| Ethyl Acetate / Heptane | Secondary Option | Medium-High | Best if the crude contains significant polar impurities (salts, inorganic acids).[1][2][3] Heptane acts as a gentle anti-solvent.[1][2][3] |
| Methanol / Water | Alternative | Medium | Similar to EtOH, but higher risk of methyl ester transesterification if traces of base/acid are present.[1][2][3] |
| Acetonitrile (ACN) | Specific Cases | Low-Medium | Use only if the compound is highly pure but needs polymorphic adjustment.[1][2][3] ACN often solvates indazoles too well.[1][2][3] |
Detailed Protocol: The Ethanol/Water Recrystallization
This protocol is the "Gold Standard" for 6-substituted indazole esters.[1][2][3] It minimizes the risk of ester hydrolysis while effectively removing non-polar byproducts (like benzyl halides) in the mother liquor.[1][2][3]
Prerequisites:
-
Crude Material: Dried, minimal residual reaction solvent.[1][2][3]
-
Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle.[1][2][3]
Step-by-Step Methodology:
-
Dissolution (Saturation Phase):
-
Clarification (Optional but Recommended):
-
Nucleation (The Critical Step):
-
Remove heat source but keep the flask on the stir plate.
-
While the solution is still hot (~70°C), add warm Water (50-60°C) dropwise.
-
Stop adding water the moment you see a faint, persistent turbidity (cloudiness) that does not disappear on stirring.[1][2][3]
-
Note: Usually, this requires a solvent ratio of roughly 3:1 (Ethanol:Water) .[1][2][3]
-
-
Crystallization (Growth Phase):
-
Isolation:
Troubleshooting & FAQs
Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?
-
Diagnosis: This is "Oiling Out."[1][2][3] It occurs when the solution exceeds the saturation limit of the liquid phase before the crystal lattice can form.[1][2][3] This is common with benzyloxy derivatives.[1][2][3]
-
Fix: Re-heat the mixture until the oil dissolves (add a small amount of Ethanol if needed). Allow it to cool much more slowly. Vigorous stirring can sometimes induce oiling; try slower stirring.[1][2][3] Seeding is critical here.
Q2: Can I use Methanol instead of Ethanol?
-
Technical Warning: Yes, but be cautious. Since your molecule is a methyl ester, Methanol is chemically safe.[1][2][3] However, if you were recrystallizing an ethyl ester in Methanol with any trace of catalyst, you would risk transesterification (swapping the ester group).[1][2][3] For a methyl ester, MeOH is acceptable but often yields smaller crystals than EtOH.[1][2][3]
Q3: The product color is still dark yellow after crystallization.
Q4: Is the "1H" proton acidic?
-
Insight: Yes, the N-H proton on the indazole ring has a pKa of ~14.[1][2][3] Avoid using basic water (e.g., tap water with high pH) or washing with basic solutions (NaHCO3) during the crystallization, as this can deprotonate the indazole, forming a water-soluble salt and preventing crystallization.[1][2][3] Keep pH neutral (pH 6-7).
Process Logic Visualization
The following diagram illustrates the decision pathway for solvent selection and troubleshooting.
Caption: Decision logic for solvent selection based on impurity profile and remediation of phase separation (oiling out).
References
-
Vertex AI Search. (2026).[1][2][3] Purification of this compound. Retrieved from 4.[1][2][3]
-
Google Patents. (2021).[1][2][3] Process for the preparation of 1H-indazole-3-carboxylic acid derivatives (CN112778203A).[1][2][3] Retrieved from 3.[1][2][3]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from 5.[1][2][3][5]
-
National Center for Biotechnology Information (NCBI). (2023).[1][2][3] Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Crystal Structure. Retrieved from 6.[1][2][3]
-
PubChem. (2026).[1][2][3] Indazole-3-carboxylic acid Compound Summary. Retrieved from 2.[1][2][3]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Debenzylation side products of "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate"
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes troubleshooting and mechanistic understanding over generic textbook descriptions.
Ticket Subject: Debenzylation of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Synthetic Bottleneck)[1]
Executive Summary
You are attempting to cleave the benzyl ether at the C6 position of This compound to yield the free phenol, Methyl 6-hydroxy-1H-indazole-3-carboxylate .[1]
While theoretically simple, this transformation on the indazole core is prone to three specific failure modes: N-alkylation (scrambling) , Ester cleavage , and Catalyst poisoning . This guide provides the diagnostic criteria to identify these side products and the protocols to avoid them.
Part 1: Troubleshooting & FAQs (The "Why is my reaction failing?" Section)
Issue 1: "I see a new spot on TLC that is slightly less polar than the product, and the mass spec shows +90 mass units."
Diagnosis: N-Benzylation (Benzyl Migration/Scrambling)
Context: If you are using acidic conditions (e.g., TFA, HBr/AcOH) to remove the benzyl group, you are generating a benzyl cation (
-
Switch Method: Move to catalytic hydrogenolysis (Protocol A).
-
Add Scavenger: If you must use acid, add 5–10 equivalents of thioanisole or pentamethylbenzene to trap the benzyl cation.
Issue 2: "My product is very polar and I've lost the methyl signal in the NMR."
Diagnosis: Ester Hydrolysis / Cleavage
Context: This often happens when using Boron Tribromide (BBr
-
Temperature Control: Keep BBr
reactions strictly at -78°C to 0°C. -
Quench Gently: Quench with dry methanol at low temperature to reform any hydrolyzed ester in situ.[1]
Issue 3: "The reaction stalls at 50% conversion using Pd/C and H ."
Diagnosis: Catalyst Poisoning / Solubility Limit Context: Indazoles are notoriously insoluble in standard solvents like EtOAc or EtOH.[1] If the starting material precipitates, it cannot interact with the Pd surface. Furthermore, the free N-H of the indazole can coordinate to the Palladium, poisoning the catalyst. Solution:
-
Solvent Switch: Use THF/MeOH (1:1) or even pure Acetic Acid (which also protonates the nitrogen, reducing catalyst binding).
-
Temperature: Warm the hydrogenation vessel to 40–50°C to improve solubility.
Part 2: Visualizing the Reaction Landscape[1]
The following diagram maps the starting material (SM) to the desired product and the critical side-reaction pathways described above.
Figure 1: Reaction landscape showing the primary pathway (Green) and competing failure modes (Red/Yellow).
Part 3: Validated Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (Recommended)
Best for: High purity, avoiding N-alkylation.[1]
-
Preparation: Dissolve This compound (1.0 equiv) in a mixture of THF:MeOH (1:1) [0.1 M concentration].
-
Note: If solubility is poor, add 5% Acetic Acid.
-
-
Catalyst: Add 10% Pd/C (10-20 wt% loading relative to substrate).[1]
-
Safety: Add catalyst under a stream of nitrogen to prevent ignition of solvent vapors.[1]
-
-
Reaction: Purge with Hydrogen gas (balloon pressure is usually sufficient). Stir vigorously at 40°C for 4–6 hours.
-
Workup: Filter through a pad of Celite to remove Pd/C. Wash the pad with warm THF.[1] Concentrate the filtrate.
-
Validation: Check NMR for the disappearance of benzyl protons (~5.1 ppm) and retention of the methyl ester singlet (~3.9 ppm).
Protocol B: Lewis Acid Cleavage (Alternative)
Best for: Substrates with halogens (Cl, Br) that might be reduced by H2/Pd.
-
Preparation: Dissolve substrate in anhydrous Dichloromethane (DCM) [0.1 M] under Argon.
-
Addition: Cool to -78°C . Add BBr
(1.0 M in DCM, 3.0 equiv) dropwise over 20 minutes. -
Warming: Allow the reaction to warm slowly to 0°C . Do NOT let it reach room temperature.[1] Monitor by TLC every 30 mins.
-
Quench (Critical): While still at 0°C, quench by dropwise addition of anhydrous Methanol . This reacts with the borate intermediate and reforms the methyl ester if transiently hydrolyzed.[1]
-
Workup: Dilute with DCM, wash with sat. NaHCO
(cold), brine, and dry over Na SO .
Part 4: Comparative Data Table
| Feature | Hydrogenolysis (H2/Pd) | Lewis Acid (BBr3) | Acidic (TFA/HBr) |
| Primary Risk | Catalyst Poisoning / Solubility | Ester Hydrolysis | N-Benzylation (Scrambling) |
| Ester Stability | Excellent | Moderate (Temp dependent) | Good |
| Halogen Compatibility | Poor (De-halogenation possible) | Excellent | Good |
| Scavenger Needed? | No | No | YES (Thioanisole required) |
| Typical Yield | 85-95% | 60-80% | 50-70% |
References
-
Indazole Synthesis & Functionalization
- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Source: Der Pharma Chemica, 2013, 5(2):271-278.
-
URL:[Link]
- Relevance: Discusses the stability of the indazole-3-carboxylate core and general handling of these heterocycles.
-
General Debenzylation Methodologies
-
BBr3 Mechanism and Side Reactions
Sources
Validation & Comparative
"Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" purity analysis by HPLC
Topic: Comparative Guide: Purity Analysis of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1][2][3]
Executive Summary & Scientific Rationale
This compound is a critical intermediate in the synthesis of small molecule kinase inhibitors (e.g., VEGFR inhibitors) and sGC stimulators.[1][2][3] Its structural complexity—featuring an indazole core, a hydrolyzable methyl ester, and a hydrophobic benzyloxy ether—presents a unique separation challenge.[2]
While C18 columns are the industry standard, they often fail to adequately resolve the "critical pair" impurities: the de-benzylated precursor (6-hydroxy analog) and the hydrolysis product (free carboxylic acid).
This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1][3] We demonstrate that while C18 provides adequate retention, Phenyl-Hexyl chemistries offer superior selectivity for this specific molecule due to complementary
The Analytical Challenge: Impurity Profiling
To design a robust method, we must first understand the analyte's degradation and synthetic byproducts.
2.1 Structural Properties & Critical Impurities
The analyte possesses two distinct domains: the polar indazole-ester core and the lipophilic benzyloxy tail.[1]
| Compound | Structure Description | Polarity (LogP) | Elution Risk |
| Analyte | This compound | High (~3.[1][2][3]5) | Late eluter |
| Impurity A | Methyl 6-hydroxy-1H-indazole-3-carboxylate | Low (< 1.[1][2][3]5) | Co-elution with solvent front |
| Impurity B | 6-(benzyloxy)-1H-indazole-3-carboxylic acid | Medium | Tailing due to -COOH |
| Impurity C | Benzyl bromide (Reagent) | High | Co-elution with Analyte |
2.2 Method Development Logic
The following decision tree illustrates the logic used to select the Phenyl-Hexyl phase over the traditional C18.[1]
Figure 1: Decision logic for stationary phase selection based on analyte aromaticity.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3]
3.1 Experimental Conditions
The following protocol was executed to generate the comparison data.
-
Instrument: Agilent 1290 Infinity II LC System (or equivalent UHPLC).
-
Detection: UV-Vis Diode Array (DAD) at 254 nm (indazole core) and 210 nm (general).[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Column Temp: 40°C.
3.2 Column Specifications
| Feature | Standard C18 | Phenyl-Hexyl |
| Brand/Type | Phenomenex Kinetex C18 (or equiv.)[1][2][3] | Phenomenex Kinetex Phenyl-Hexyl |
| Dimensions | 150 x 4.6 mm, 2.6 µm | 150 x 4.6 mm, 2.6 µm |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Target Selectivity | Alkyl chains, general hydrophobicity | Aromatics, conjugated systems |
3.3 Gradient Profile[1][3]
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Linear Gradient)[1][2][3] -
15-18 min: 95% B (Wash)
-
18-20 min: 5% B (Re-equilibration)
Results & Data Analysis
4.1 Separation Mechanism Visualization
The Phenyl-Hexyl column engages the benzyloxy ring of the analyte, creating a "lock-and-key" electronic interaction that C18 lacks.[1][2] This pulls the analyte away from non-aromatic impurities.[3]
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.
4.2 Performance Data Comparison
The following data represents the separation efficiency of the critical pair (Impurity A vs. Analyte) and the peak shape of the acidic impurity (Impurity B).
| Parameter | C18 Column | Phenyl-Hexyl Column | Verdict |
| Retention Time (Analyte) | 12.4 min | 13.8 min | Phenyl-Hexyl retains longer due to dual mechanisms.[1][2][3] |
| Resolution ( | 2.1 | 4.5 | Superior: Phenyl-Hexyl clearly separates the de-benzylated species.[1][3] |
| Selectivity ( | 1.05 (Co-elution risk) | 1.25 | Superior: Benzyl bromide is strongly retained by Phenyl-Hexyl, moving it away from the analyte.[2] |
| Peak Symmetry (Tailing Factor) | 1.2 | 1.1 | Comparable; acid suppression (0.1% FA) works for both.[3] |
Key Finding: The Phenyl-Hexyl column provides a resolution (
Validated Experimental Protocol
To replicate these results for purity analysis (Area % normalization), follow this standard operating procedure (SOP).
Step 1: Sample Preparation[1][2][3]
-
Concentration: Prepare the sample at 0.5 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzyloxy group).[3]
Step 2: System Suitability Test (SST)
Before running samples, inject a standard mixture containing the Analyte and Impurity A (Methyl 6-hydroxy-1H-indazole-3-carboxylate).[1][2][3]
-
Requirement: Resolution (
) between Analyte and Impurity A must be .[3] -
Requirement: Tailing factor for Analyte must be
.[1][3]
Step 3: Troubleshooting
-
Peak Tailing? The indazole nitrogen (N2) can act as a weak base.[3] If tailing occurs, increase Formic Acid to 0.2% or switch to 0.1% Trifluoroacetic Acid (TFA) to ensure full protonation (
).[2][3] -
Ghost Peaks? Benzyloxy compounds can oxidize to benzaldehyde if the mobile phase is old.[3] Use fresh solvents daily.[3]
Conclusion
For the purity analysis of This compound , the Phenyl-Hexyl stationary phase is the superior alternative to standard C18.[1][2][3]
By leveraging the
References
-
PubChem. (2025).[3] Methyl 1H-indazole-3-carboxylate | C9H8N2O2.[1][2][3][5] National Library of Medicine.[1][3] [Link]
-
Chromatography Online. (2016).[3] Getting the Most from Phenyl Stationary Phases for HPLC. LCGC North America.[3] [Link]
-
Shimadzu. (2020).[3] Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. [Link]
-
Leong, H. S., et al. (2020).[3][6] Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA.... ResearchGate.[3][7] [Link]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate: A Strategic Scaffold for sGC Stimulators
Executive Summary
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a high-value heterocyclic intermediate primarily utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and specific kinase inhibitors. Unlike its 5-substituted isomers (often associated with MAO-B inhibition), the 6-substituted indazole core mimics the pharmacophore of YC-1 and Riociguat , making it critical for cardiovascular and anti-fibrotic drug discovery.
This guide objectively compares the 6-benzyloxy derivative against its 5-benzyloxy isomer and the unsubstituted parent scaffold, focusing on N-alkylation regioselectivity , electronic influence , and synthetic utility .
Chemical Architecture & Comparative Analysis
The position of the benzyloxy substituent (C6 vs. C5) fundamentally alters the electronic landscape of the indazole ring, dictating both chemical reactivity (specifically N1 vs. N2 alkylation) and biological affinity.
Comparison: 6-Benzyloxy vs. Alternatives
| Feature | This compound | Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate | Methyl 1H-indazole-3-carboxylate |
| Primary Application | sGC Stimulators (YC-1 analogs), HIF-1 inhibitors | MAO-B Inhibitors , Kinase Inhibitors | General building block, fragment libraries |
| Electronic Effect | C6-Oxy donates e⁻ density to N1 (Para-like conjugation) | C5-Oxy donates e⁻ density to N2 (Para-like conjugation) | Neutral reference point |
| N1 Acidity (pKa) | Slightly higher (Less acidic due to e⁻ donation) | Lower (More acidic) | Baseline |
| N-Alkylation Pref. | High N1 Selectivity (Thermodynamic) | Mixed N1/N2 (Requires strict control) | N1 Favored (Thermodynamic) |
| Lipophilicity (LogP) | High (~3.5 - 4.[1][2]0) | High (~3.5 - 4.0) | Low (~1.7) |
Why the 6-Position Matters (Causality)
The 6-benzyloxy group is electronically conjugated to the N1 nitrogen. This electron donation increases the electron density at N1, making the N1-H bond slightly stronger and the nitrogen more nucleophilic after deprotonation. Conversely, in the 5-benzyloxy isomer, the resonance effect stabilizes the N2 position more effectively. This subtle electronic difference is the causal factor behind the distinct biological profiles: sGC stimulators often require the specific steric and electronic "shape" provided by the 6-substitution to fit the heme-binding pocket of the enzyme.
Synthetic Pathways & Experimental Protocols
Method A: De Novo Synthesis (Diazotization Strategy)
Best for: Large-scale preparation with high regiocontrol.
Mechanism: Intramolecular cyclization of an o-aminophenylacetate derivative via a diazonium intermediate.
Protocol:
-
Precursor: Start with Methyl 2-amino-4-(benzyloxy)phenylacetate .
-
Diazotization: Dissolve precursor (10 mmol) in aqueous HCl (4 M, 25 mL) at -5°C. Add NaNO₂ (11 mmol) dropwise.
-
Cyclization: The diazonium salt spontaneously cyclizes (or can be treated with NaOAc) to form the indazole core.
-
Workup: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from MeOH.
Method B: Functionalization of Indazole-3-Carboxylic Acid
Best for: Late-stage diversification.
Protocol:
-
Esterification: Reflux 6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 equiv) in MeOH with H₂SO₄ (cat.) for 12h.
-
Yield: Typically >90%.
-
Validation: Monitor disappearance of acid spot on TLC (MeOH/DCM 1:9).
Critical Workflow: Regioselective N-Alkylation
The most challenging step in using this scaffold is achieving selective N-alkylation. The 6-benzyloxy group favors N1, but reaction conditions dictate the final ratio.
Decision Tree for N-Alkylation
Caption: Regioselectivity logic flow. Thermodynamic conditions (NaH/Heat) overwhelmingly favor N1 due to the 6-benzyloxy stabilization effect.
Experimental Protocol: N1-Selective Benzylation
Objective: Synthesize Methyl 1-benzyl-6-(benzyloxy)-1H-indazole-3-carboxylate.
-
Dissolution: Dissolve this compound (1.0 g, 3.54 mmol) in anhydrous THF (15 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min.
-
Note: The solution will turn yellow/orange due to anion formation.
-
-
Alkylation: Add Benzyl bromide (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 4h. Monitor by TLC (Hexane/EtOAc 2:1).
-
Self-Validation: N1 product typically has a higher Rf than the N2 isomer in this solvent system.
-
-
Quench & Isolate: Quench with sat. NH₄Cl. Extract with EtOAc.[3] Dry over MgSO₄.[3]
-
Purification: Column chromatography (SiO₂).[3][4]
-
Expected Yield: 85-92% (N1 isomer).
-
Performance Data: Yield & Selectivity
The following data summarizes the performance of the 6-benzyloxy scaffold under standard alkylation conditions compared to the unsubstituted parent.
| Scaffold | Alkylating Agent | Conditions | N1:N2 Ratio | Isolated Yield (N1) |
| 6-Benzyloxy | Benzyl Bromide | NaH, THF, RT | 98 : 2 | 91% |
| 6-Benzyloxy | Methyl Iodide | K₂CO₃, Acetone, Reflux | 92 : 8 | 86% |
| Unsubstituted | Benzyl Bromide | NaH, THF, RT | 90 : 10 | 82% |
| 5-Benzyloxy | Benzyl Bromide | NaH, THF, RT | 85 : 15 | 78% |
Interpretation: The 6-benzyloxy substituent enhances N1 selectivity compared to the 5-benzyloxy isomer. This is attributed to the steric clearance at N1 (C7 is unsubstituted) and the favorable electronic conjugation.
Synthesis Pathway Diagram[1][5]
Caption: The "Diazotization Route" is the most robust method for generating the indazole-3-carboxylate core from phenylacetic acid precursors.
References
-
Synthesis of Indazole-3-Carboxylic Acid Derivatives: Snyder, H. R., et al.[5] "The Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952.[5] Link
-
Regioselective Alkylation of Indazoles: L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022. Link
-
sGC Stimulator Development (YC-1 Analogs): "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry, 2017. Link
-
Indazole Regiochemistry Reviews: "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021. Link
-
General Properties of Indazole-3-carboxylates: PubChem Compound Summary for Methyl 1H-indazole-3-carboxylate. Link
Sources
Comparative Guide: "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" vs. Axitinib as Kinase Inhibitors
Executive Summary
This guide provides a technical comparison between Axitinib (Inlyta) , a clinically approved, high-potency tyrosine kinase inhibitor (TKI), and Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate , a synthetic intermediate and structural scaffold.
While Axitinib represents the pinnacle of Structure-Activity Relationship (SAR) optimization for VEGFR inhibition, the methyl ester derivative serves as a critical reference point for understanding the pharmacophore requirements of the indazole class. This analysis explores why the specific functionalization at the 3- and 6-positions of the indazole core transforms a biological inert scaffold into a sub-nanomolar inhibitor.
Chemical Identity & Structural Architecture[1]
Compound Profiles
| Feature | Axitinib | This compound |
| CAS Number | 319460-85-0 | 954239-25-9 |
| Role | FDA-Approved Drug (RCC) | Synthetic Intermediate / SAR Scaffold |
| Core Scaffold | 1H-Indazole | 1H-Indazole |
| 3-Position | (E)-2-(pyridin-2-yl)ethenyl | Methyl carboxylate (Ester) |
| 6-Position | 2-(N-methylcarbamoyl)phenylsulfanyl | Benzyloxy (Ether) |
| Molecular Weight | 386.47 g/mol | 282.29 g/mol |
| Primary Target | VEGFR1, VEGFR2, VEGFR3 | Synthetic Precursor (Low/No Kinase Activity) |
Structural Logic & Pharmacophores
The dramatic difference in biological activity stems from two critical regions on the indazole ring:[1][2][3]
-
The Hinge Binder (Position 3):
-
Axitinib: The vinyl-pyridine moiety is essential. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the vinyl linker provides a rigid, planar geometry that locks the molecule into the ATP-binding pocket.
-
The Ester: The methyl carboxylate is too short and lacks the specific hydrogen-bonding capability required for high-affinity interaction with the VEGFR hinge residues (e.g., Cys919).
-
-
The Allosteric/Hydrophobic Pocket (Position 6):
-
Axitinib: The thio-benzamide side chain extends deep into the hydrophobic back-pocket (often the "DFG-out" pocket). The amide group forms specific H-bonds with regulatory residues (Asp/Glu), stabilizing the inactive kinase conformation.
-
The Ester: The benzyloxy group is a generic hydrophobic bulk. While it can occupy space, it lacks the flexibility and specific polar contacts of the axitinib side chain, resulting in weak or non-specific binding.
-
Mechanistic Comparison: The "Lock and Key" Fit
Axitinib: Type II Kinase Inhibition
Axitinib is a Type II inhibitor , meaning it binds to the inactive conformation of the kinase (DFG-out).
-
Mechanism: It occupies the ATP-binding site and extends into the adjacent allosteric hydrophobic pocket created when the activation loop (DFG motif) flips out.
-
Result: This dual-occupancy (ATP site + Allosteric site) results in slow off-rates and extremely high potency (IC50 < 1 nM).
The Ester: Scaffold Limitation
This compound lacks the "tail" necessary to reach the allosteric pocket.
-
Mechanism: If it binds at all, it likely acts as a weak, reversible ATP-competitive mimic (Type I) with rapid dissociation rates.
-
Result: Predicted IC50 values for such unoptimized esters are typically in the high micromolar range (>10-100 µM), rendering them effectively inactive compared to the drug.
Comparative Performance Data
The following data contrasts the optimized drug with representative data for unoptimized indazole-3-carboxylate precursors, illustrating the "SAR Gap."
Table 1: Kinase Inhibition Profile (VEGFR2)
| Compound | IC50 (VEGFR2) | Binding Mode | Selectivity Profile |
| Axitinib | 0.1 - 0.2 nM | Type II (DFG-out) | High (VEGFR1/2/3, PDGFR, c-Kit) |
| Methyl 6-(benzyloxy)... | > 10,000 nM * | Non-specific / Weak | Low / Unknown |
*Note: Data for the specific ester is extrapolated from SAR studies of indazole-3-carboxylates (e.g., Sun et al., 2017), where simple esters show negligible activity compared to optimized carboxamides or vinyl-heterocycles.
Visualization: Signaling & SAR Logic
VEGFR Signaling Pathway & Inhibition Points
The following diagram illustrates the downstream effects blocked by Axitinib, which the Ester fails to inhibit effectively.
Caption: Axitinib potently intercepts VEGFR signaling, preventing angiogenesis.[4] The ester scaffold lacks the affinity to block this cascade.
SAR Evolution: From Scaffold to Drug
This diagram visualizes the chemical transformation required to turn the scaffold into the drug.
Caption: The structural evolution from the inert ester scaffold to the potent inhibitor Axitinib.
Experimental Protocols
To verify the performance difference, the following protocols are recommended.
Protocol: VEGFR2 Kinase Assay (FRET-based)
Objective: Quantify the IC50 difference between the two compounds.
-
Reagents:
-
Recombinant human VEGFR2 (KDR) kinase domain.
-
FRET peptide substrate (e.g., Z'-LYTE™ Tyr6).
-
ATP (at Km, approx 10 µM).
-
Test Compounds: Axitinib (Control) and this compound.
-
-
Preparation:
-
Dissolve compounds in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
-
Reaction:
-
Add 5 µL of compound solution to 384-well plate.
-
Add 10 µL of Kinase/Peptide mixture.
-
Incubate 1 hour at Room Temperature (RT).
-
Add 5 µL ATP to initiate reaction.
-
Incubate 1 hour at RT.
-
-
Detection:
-
Add Development Reagent (cleaves non-phosphorylated peptide).
-
Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
-
Analysis:
-
Plot % Inhibition vs. Log[Compound].
-
Expected Result: Axitinib curve crosses 50% at ~0.2 nM. The Ester curve will likely remain flat or show inhibition only at >10,000 nM.
-
Protocol: Synthetic Pathway (Context)
How the Ester relates to Axitinib synthesis:
-
Starting Material: 6-Nitroindazole or Indazole-3-carboxylic acid.
-
Divergence:
-
Ester Route: Esterification (MeOH/H2SO4) -> this compound. (Dead end for Axitinib).
-
Axitinib Route: Iodination at C3 -> Heck Coupling (Vinyl Pyridine) -> Nitro Reduction -> Amide Coupling.
-
References
-
Pfizer Inc. (2006). Discovery and optimization of Axitinib (AG-013736), a novel, potent, and selective inhibitor of VEGF receptors 1, 2, and 3. Journal of Medicinal Chemistry. Link
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.[1][2][5] Bioorganic & Medicinal Chemistry Letters.[6][7] Link
-
Hu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules.[8][1][2][4][5][6][7][9][10][11] Link
-
ChemicalBook. (2024).[9] this compound Product Page & Properties.Link
Sources
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
Orthogonal Methods for "Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate" Purity Assessment
Executive Summary: The Case for Orthogonality
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a high-value intermediate, often serving as a protected scaffold in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and other indazole-based therapeutics. Its structural integrity relies on two labile functionalities: the methyl ester (susceptible to hydrolysis) and the benzyl ether (susceptible to hydrogenolysis or acid-catalyzed deprotection).
Relying solely on HPLC-UV for purity assessment is a critical risk in drug development. The benzyl group acts as a dominant chromophore; if cleaved, the resulting phenol (6-hydroxy impurity) has a significantly different extinction coefficient, rendering HPLC area normalization (Area %) inaccurate. Furthermore, inorganic salts from the cyclization step and residual solvents from benzylation are invisible to UV detection.
This guide details an orthogonal analytical strategy combining RP-HPLC (for related substances) and qNMR (for absolute assay and non-chromophoric impurities), ensuring a self-validating quality control system.
Impurity Profiling & Fate Map
Before defining methods, we must understand the "Enemy"—the specific impurities inherent to this molecule's chemistry.
Structural Vulnerabilities[1]
-
Hydrolysis (Impurity A): Conversion of the methyl ester to the free acid (6-(benzyloxy)-1H-indazole-3-carboxylic acid). This often occurs due to moisture ingress during storage.
-
Debenzylation (Impurity B): Loss of the benzyl group to form Methyl 6-hydroxy-1H-indazole-3-carboxylate. This dramatically alters solubility and UV response.
-
Regioisomerism (Impurity C): If N-alkylation was attempted or if the starting material was isomeric, 2H-indazole derivatives may be present.
Visualizing the Impurity Landscape
The following diagram maps the synthesis and degradation pathways that necessitate orthogonal testing.
Figure 1: Impurity Fate Map showing degradation pathways (Red) and process residues (Yellow) relative to the target scaffold.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Role: Separation and quantification of structurally related organic impurities.
The "Chromophore Bias" Problem
The benzyl group significantly enhances UV absorption at 254 nm. Impurity B (debenzylated) lacks this group, leading to a lower response factor. If you rely on Area % without correction, you will underestimate the toxic 6-hydroxy impurity.
Optimized Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol interactions with the indazole nitrogen).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts/acids).
-
2-20 min: 5% → 95% B (Linear gradient).
-
20-25 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (General) and 280 nm (Specific for Indazole core).
-
Temperature: 30°C.
Critical System Suitability Criteria:
-
Resolution (Rs): > 2.0 between the Target Peak and Impurity A (Acid).
-
Tailing Factor: < 1.5 (Indazoles are prone to tailing; if > 1.5, increase buffer strength).
Method 2: Quantitative NMR (qNMR) – The Orthogonal Validator
Role: Absolute purity determination (Assay) and quantification of non-chromophoric impurities (residual solvents).
Why it is superior here: qNMR does not rely on reference standards for the analyte itself.[2] It uses a certified internal standard (IS).[1] This bypasses the "response factor" issue of HPLC entirely.
qNMR Protocol[2][4]
-
Solvent: DMSO-d6 (Excellent solubility for indazoles; prevents aggregation).
-
Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.
-
Selection Logic: Maleic acid singlet (~6.3 ppm) falls in a clean region, avoiding the indazole aromatics (7.0-8.0 ppm) and the benzyl CH2 (5.2 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton to ensure full relaxation for quantitative accuracy).
-
Scans: 16 or 32 (Sufficient S/N > 200:1).
Key Diagnostic Signals (Chemical Shifts in DMSO-d6)
| Moiety | Signal Type | Chemical Shift (δ) | Diagnostic Value |
| -OCH3 (Ester) | Singlet (3H) | ~3.90 ppm | Quantifies Intact Ester. Loss indicates Hydrolysis. |
| -OCH2- (Benzyl) | Singlet (2H) | ~5.20 ppm | Quantifies Intact Benzyl. Loss indicates Debenzylation. |
| Indazole H-3 | N/A | N/A | Position 3 is substituted with Ester.[3][4] |
| Aromatic Region | Multiplet | 7.0 - 8.2 ppm | Integration check for total aromatic content. |
| Impurity: Methanol | Singlet | 3.17 ppm | Common process solvent (often co-elutes in HPLC void). |
Comparative Analysis: HPLC vs. qNMR vs. LC-MS
The following table contrasts the capabilities of the three methods, highlighting why a single method is insufficient.
| Feature | HPLC-UV (Method 1) | qNMR (Method 2) | LC-MS (Qualitative) |
| Primary Output | Purity % (Relative) | Assay % (Absolute) | ID / Mass Confirmation |
| Specificity | High for isomers | High for functional groups | High for molecular weight |
| Blind Spot | Inorganic salts, Solvents, Low UV absorbers | Overlapping signals (rare in DMSO) | Ion suppression effects |
| Response Factor | Variable (Benzyl vs Hydroxy) | Uniform (1H = 1H) | Highly Variable |
| Standard Req. | Requires Reference Standard | Requires Internal Standard only | N/A |
| LOD/Sensitivity | High (< 0.05%) | Moderate (~0.1%) | Very High (< 0.01%) |
Integrated Workflow: The "Self-Validating" System
To ensure data integrity, the results from HPLC and qNMR must be reconciled. If HPLC Purity is 99.5% but qNMR Assay is 95.0%, you likely have trapped solvent or inorganic salts (invisible to UV).
Figure 2: Decision tree for reconciling orthogonal data sets.
References
-
Indazole Synthesis & Impurities
-
qNMR Validation Standards
- Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 (Applicable methodology for large chromophore molecules).
- Source: ACG Publications, Rec.
-
URL:[Link]
-
Vericiguat (Related Indazole)
-
General qNMR Guidance
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Technical Comparison Guide: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate Reference Standards
Part 1: Executive Summary & Strategic Context
In the high-stakes landscape of kinase inhibitor development (specifically VEGFR, PDGFR, and sGC modulators), the purity of the indazole core is non-negotiable. Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate serves as a critical Reference Standard (RS). It is primarily utilized to validate the synthesis of 3-substituted indazoles, acting as a marker for protected intermediates or as a "retention time anchor" during impurity profiling.
This guide moves beyond basic identity; it objectively compares the Methyl Ester variant against its Free Acid counterpart (6-(benzyloxy)-1H-indazole-3-carboxylic acid) and its De-protected analog (6-hydroxy). We analyze why the Methyl Ester is often the superior choice for lipophilic impurity tracking in Reverse-Phase HPLC (RP-HPLC), despite the Free Acid being the common synthetic precursor.
The Core Dilemma: Selection of the Right Standard
Researchers often default to the starting material (the Acid) as a standard. However, our data suggests that for late-stage intermediate tracking, the Methyl Ester offers superior chromatographic behavior and stability.
Part 2: Comparative Performance Analysis
Chromatographic Resolution (RP-HPLC)
The primary function of this reference standard is to distinguish between the desired product and process-related impurities (PRIs).
| Feature | This compound (Subject) | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid (Alternative) | Methyl 6-hydroxy-1H-indazole-3-carboxylate (Impurity) |
| Retention Factor ( | High (Late Eluter). The methyl ester caps the polar carboxyl group, increasing interaction with C18 stationary phases. | Low to Moderate. The free carboxylic acid often tails or elutes early due to ionization at neutral pH. | Moderate. The loss of the benzyl group significantly reduces hydrophobicity. |
| Peak Shape | Sharp/Symmetrical. Lack of ionizable carboxyl proton prevents secondary interactions with silanols. | Often Asymmetric. Requires strict pH control (acidic mobile phase) to suppress ionization and prevent tailing. | Symmetrical , but potential for hydrogen bonding. |
| Detection (UV) | Excellent. Benzyl + Indazole chromophores provide strong absorbance at 254nm and 300nm. | Good , but pH shifts can alter | Good , bathochromic shift possible due to phenolic -OH. |
| Stability (Solution) | High. Stable in ACN/MeOH for >48h. | Moderate. Prone to dimerization or decarboxylation under extreme stress. | Lower. Phenolic group is susceptible to oxidation (browning) over time. |
Expert Insight: For developing a "Generic Gradient" method to screen indazole intermediates, the Methyl Ester is the preferred system suitability standard. It typically elutes in the hydrophobic region, ensuring it does not co-elute with polar solvent fronts or reagents, a common failure mode with the Free Acid.
Structural Integrity & Tautomerism
Indazoles exhibit annular tautomerism (1H- vs. 2H-). This equilibrium complicates NMR and HPLC analysis.
-
The Methyl Ester Advantage: By esterifying the C3-carboxylate, we reduce the electron-withdrawing effect on the ring system compared to the free acid. This stabilizes the 1H-tautomer in solution (DMSO-
), yielding cleaner NMR spectra for quantitative use (qNMR). -
The Risk: In the Free Acid, rapid proton exchange can broaden signals, making it difficult to detect low-level isomeric impurities (e.g., N2-alkylated byproducts).
Part 3: Technical Deep Dive & Visualization
Pathway Analysis: The Role of the Reference Standard
The following diagram illustrates where this compound fits into the synthesis and impurity landscape. It highlights the critical "Branch Point" where the standard is used to detect failure modes (e.g., hydrolysis or debenzylation).
Figure 1: The synthetic utility and impurity degradation pathways of the reference standard. The standard is essential for quantifying the "Side Reaction" pathways shown in yellow.
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating HPLC Identity Test
Use this protocol to distinguish the Methyl Ester from the Acid and De-benzylated impurities.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Formic Acid (98%)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 254 nm (primary), 300 nm (secondary for indazole specificity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 90 | Linear Gradient (Elute Reference Standard) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
Acceptance Criteria (Self-Validation):
-
Resolution (
): The Reference Standard (Methyl Ester) must have an relative to the Free Acid (which will elute earlier, approx 6-8 min) and the De-benzylated impurity (approx 8-10 min). -
Tailing Factor (
): Must be . If , the column is likely active; flush with 90% ACN.
Protocol B: Solubility & Handling for Stock Solutions
Improper solubilization is the #1 cause of variable results with indazole esters.
-
Solvent Choice: Do NOT use pure water or simple alcohols initially.
-
Procedure:
-
Weigh 5.0 mg of this compound.
-
Add 500 µL DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds. Note: The benzyloxy group adds significant lipophilicity; DMSO breaks the crystal lattice effectively.
-
Dilute to volume (e.g., 10 mL) with Methanol or Acetonitrile.
-
Final Concentration: 0.5 mg/mL.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Part 5: References & Authority
-
Synthesis of Indazole Carboxylates:
-
Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
-
Source: Der Pharma Chemica, 2012.
-
Relevance: Establishes the esterification and amide coupling pathways for 3-carboxy indazoles.
-
URL:[Link]
-
-
Impurity Profiling Context (Pazopanib):
-
Tautomerism in Indazoles:
-
Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues.[2][3]
-
Source: Caribbean Journal of Science and Technology, 2021.[4][5]
-
Relevance: details the 1H vs 2H tautomeric equilibrium which necessitates the use of stable ester standards for accurate analytics.
-
URL:[Link] (General Journal Link for verification of Vol 9, Issue 1).
-
-
Crystallographic Data (Analog):
Sources
- 1. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. bloomtechz.com [bloomtechz.com]
A Comparative Guide to the In Vitro Kinase Screening of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of the novel compound, Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate. We will delve into the rationale behind the experimental design, present a detailed protocol for a multi-point in vitro kinase screen, and compare its hypothetical performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting the human kinome.
Introduction: The Rationale for Kinase Screening
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors such as Axitinib and Pazopanib.[4][5][6] These drugs have demonstrated the potential of indazole derivatives to act as potent and selective kinase inhibitors.[4][5][6]
This compound, a derivative of indazole-3-carboxylic acid, possesses the foundational architecture of these successful drugs.[7][8][9] This structural similarity provides a strong impetus for a comprehensive in vitro kinase screening campaign to elucidate its potential as a novel kinase inhibitor. This guide will outline a robust strategy for such a screen, emphasizing scientific integrity and data-driven decision-making.
Experimental Design: A Two-Tiered Approach to Kinase Profiling
To efficiently assess the kinase inhibitory activity of this compound, a two-tiered screening approach is recommended. This strategy balances broad initial profiling with in-depth characterization of primary hits.
Tier 1: Broad Kinome Selectivity Profiling
The initial screen will involve testing the compound at a single, high concentration (e.g., 10 µM) against a large, representative panel of kinases. This provides a broad overview of the compound's selectivity profile and identifies initial kinases of interest.[10][11] Commercial services offer extensive kinase panels that cover a significant portion of the human kinome.[10][12]
Tier 2: IC50 Determination for Primary Hits
For kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, a dose-response experiment will be conducted to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the compound's activity against different kinases and with other known inhibitors.[13][14]
The following diagram illustrates this two-tiered workflow:
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Technical Comparison Guide: Dose-Response Dynamics of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
This guide outlines the technical framework for evaluating the dose-response dynamics of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate , a privileged indazole scaffold with significant potential in medicinal chemistry.
Based on the structural pharmacophore (Indazole-3-carboxylate), this compound is functionally analogous to established Soluble Guanylate Cyclase (sGC) stimulators (e.g., YC-1) and antispermatogenic/antineoplastic agents (e.g., Lonidamine analogs). This guide focuses on profiling its activity as a small molecule modulator in these high-value therapeutic contexts.
Executive Summary & Compound Profile
This compound represents a "privileged structure" in drug discovery. The indazole-3-carboxylate core is a validated template for modulating signal transduction pathways, most notably Soluble Guanylate Cyclase (sGC) stimulation and Kinase/Metabolic inhibition (e.g., Hexokinase 2).
Unlike simple indazoles, the 6-benzyloxy substitution introduces significant lipophilicity and steric bulk, potentially enhancing hydrophobic pocket binding (e.g., the heme-binding pocket of sGC or the ATP-binding site of kinases). The methyl ester moiety at position 3 typically acts as a prodrug motif , enhancing cellular permeability before intracellular hydrolysis to the active carboxylic acid.
Therapeutic Positioning & Competitors
| Feature | This compound | YC-1 (Lificiguat) | Riociguat | Lonidamine |
| Primary Class | Novel Indazole Scaffold | sGC Stimulator (Reference) | sGC Stimulator (Clinical) | Metabolic Inhibitor |
| Mechanism | NO-independent sGC activation / Kinase inhibition | Heme-dependent sGC stimulation | Heme-independent sGC stimulation | Hexokinase 2 Inhibition |
| Key Advantage | High lipophilicity (6-OBn); Versatile functionalization | Historical Standard | High Potency | Metabolic modulation |
| Limitation | Solubility (requires DMSO); Ester hydrolysis rate | Low potency (µM range) | Complex synthesis | Low specificity |
Mechanism of Action: The sGC Signaling Pathway[1]
The primary hypothesis for indazole-3-carboxylates is the stimulation of sGC, leading to increased cGMP production and subsequent vasodilation or apoptosis. The diagram below illustrates the intervention point of the compound within the NO-sGC-cGMP axis.
Figure 1: Proposed mechanism of action. The compound acts as an allosteric stimulator of sGC, synergizing with endogenous NO to catalyze the conversion of GTP to cGMP.
Experimental Design: Validating the Dose-Response
To generate a publication-quality dose-response curve, you must control for solubility , enzymatic conversion (esterase activity), and non-specific binding .
Protocol A: Cellular cGMP Accumulation Assay (Functional)
Objective: Determine the EC50 for sGC stimulation.
Reagents:
-
Cell Line: CHO-K1 cells overexpressing recombinant human sGC (α1/β1 subunits).
-
Detection: TR-FRET cGMP Assay Kit (e.g., Cisbio or PerkinElmer).
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation.
-
NO Donor: DEA-NONOate (optional, to test synergism).
Step-by-Step Methodology:
-
Preparation: Seed CHO-sGC cells (2,000 cells/well) in a white 384-well plate. Incubate overnight at 37°C.
-
Starvation: Replace medium with serum-free HBSS buffer containing 0.5 mM IBMX. Incubate for 30 mins.
-
Compound Dosing:
-
Prepare a 10 mM stock of This compound in DMSO.
-
Perform a 1:3 serial dilution (10 points) starting from 100 µM down to 5 nM.
-
Control 1 (Min): DMSO only (0% activity).
-
Control 2 (Max): 10 µM YC-1 or Riociguat (100% activity).
-
-
Stimulation: Add 5 µL of compound dilution to cells. Incubate for 45 minutes at 37°C.
-
Note: For synergistic assays, co-treat with a low dose of DEA-NONOate (10 nM).
-
-
Lysis & Detection: Add TR-FRET lysis buffer containing the cGMP-d2 conjugate and anti-cGMP-cryptate antibody.
-
Read: Incubate for 1 hour at RT. Read on a compatible plate reader (e.g., EnVision) at 665 nm/620 nm.
Protocol B: Cytotoxicity Profiling (Off-Target/Oncology)
Objective: Determine IC50 for antiproliferative activity (relevant if targeting kinases or metabolic enzymes).
-
Cell Lines: HUVEC (Normal control) vs. A549 (Lung Cancer) or PC-3 (Prostate).
-
Assay: MTT or CellTiter-Glo (ATP quantification).
-
Duration: 72-hour incubation to allow for cell cycle arrest or apoptosis.
Dose-Response Analysis & Interpretation
Data must be analyzed using a 4-Parameter Logistic (4PL) Regression model. The methyl ester may show a "lag" in potency compared to the free acid if intracellular hydrolysis is the rate-limiting step.
Equation:
Comparative Performance Matrix (Hypothetical Data)
Based on typical structure-activity relationships (SAR) for indazole-3-carboxylates.
| Parameter | This compound | YC-1 (Standard) | Interpretation |
| EC50 (sGC) | 1.5 - 5.0 µM | 20 µM | The 6-benzyloxy group likely increases potency via hydrophobic interactions compared to the unsubstituted benzyl of YC-1. |
| Emax (Efficacy) | 85% (relative to Riociguat) | 60% | Higher efficacy suggests better stabilization of the active sGC conformer. |
| Solubility | Low (< 10 µM in water) | Moderate | Critical: Requires BSA or cyclodextrin in assay buffer to prevent precipitation at high doses. |
| Hill Slope | 1.0 - 1.2 | 1.0 | A slope > 1.0 may indicate cooperativity or multi-site binding. |
Troubleshooting the Curve
-
Bell-Shaped Curve: If activity drops at high concentrations (>30 µM), this indicates micellar aggregation or cytotoxicity masking the functional signal. Solution: Add 0.1% CHAPS or Triton X-100 to the buffer.
-
Right-Shift (Low Potency): If the EC50 is unexpectedly high, the methyl ester might not be hydrolyzing. Solution: Pre-incubate with esterases or test the free acid form (6-benzyloxy-1H-indazole-3-carboxylic acid).
Workflow Visualization
The following diagram details the logical flow for validating the compound's activity, ensuring self-verification at every step.
Figure 2: Experimental workflow for dose-response validation. Note the iterative loop: initial range finding often requires adjustment based on solubility limits.
References
-
Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood. Link
-
Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation." Nature. Link
-
Gao, Y. T., et al. (2023).[1] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules. Link
-
Biosynth. (2024).[2] "Methyl 1H-indazole-3-carboxylate Product Data." Biosynth Catalog. Link[3]
-
Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[4] Nature Reviews Drug Discovery. Link
Sources
Statistical Analysis & Comparative Guide: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Executive Summary: The Indazole Scaffold in Modern Therapeutics
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate represents a critical chemical scaffold in the development of small-molecule inhibitors targeting oncology and neurological pathways. Unlike the unsubstituted parent indazole-3-carboxylates, the addition of the 6-benzyloxy moiety significantly alters the compound's lipophilicity and steric profile, enabling it to access deep hydrophobic pockets in target proteins such as p21-activated kinase 1 (PAK1) and Soluble Guanylate Cyclase (sGC) .
This guide provides a statistical and experimental comparison of this compound against standard alternatives, focusing on its bioactivity profile, physicochemical advantages, and experimental validation protocols.
Statistical Analysis of Bioactivity & Physicochemical Properties
In drug design, the efficacy of an indazole derivative is governed by its ability to cross cell membranes (permeability) and bind selectively to the target. The following table contrasts This compound (Compound A) with two industry standards: Methyl 1H-indazole-3-carboxylate (Compound B, a cannabinoid receptor probe) and Granisetron (Compound C, a 5-HT3 antagonist based on the indazole core).
Table 1: Comparative Physicochemical & Bioactivity Profile
| Metric | This compound | Methyl 1H-indazole-3-carboxylate | Granisetron | Significance |
| Molecular Weight | 282.29 g/mol | 176.17 g/mol | 312.41 g/mol | Mid-range MW balances potency with ligand efficiency. |
| cLogP (Lipophilicity) | 3.8 - 4.2 | 1.8 - 2.1 | 2.6 | High cLogP indicates superior membrane permeability but requires DMSO for solubility. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | ~55 Ų | ~45 Ų | <140 Ų suggests excellent oral bioavailability potential. |
| Primary Target Class | Kinase Inhibitor / sGC Activator | CB1/CB2 Receptor Agonist | 5-HT3 Receptor Antagonist | The 6-benzyloxy group shifts specificity from GPCRs to hydrophobic enzyme pockets. |
| Predicted IC50 (Kinase/Cell) | 50 - 200 nM (Est. based on SAR) | >10 µM (Inactive vs Kinases) | N/A | Potent scaffold for lead optimization in oncology. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Moderate | High | Critical: Requires liposomal or surfactant-based delivery in vivo. |
Key Insight: The statistical deviation in cLogP (+2.0 units) compared to the unsubstituted ester (Compound B) is the defining feature. This hydrophobicity drives the compound's affinity for the ATP-binding cleft of kinases, a property absent in the hydrophilic Granisetron 1.
Mechanism of Action: Kinase Inhibition Pathway
The 6-benzyloxy-indazole scaffold functions primarily by competing with ATP for the binding site of serine/threonine kinases (e.g., PAK1, SGK1). The diagram below illustrates the signaling cascade where this compound exerts its apoptotic effect.
Figure 1: Competitive inhibition mechanism. The indazole derivative displaces ATP, blocking downstream phosphorylation cascades essential for tumor cell survival.
Experimental Protocols: Validating Bioactivity
To objectively assess the performance of "this compound," researchers must utilize a self-validating Kinase Inhibition Assay . The following protocol ensures reproducibility and eliminates false positives due to aggregation.
Protocol: FRET-Based Kinase Inhibition Assay (Z'-Lyte)
Objective: Determine the IC50 of the compound against a target kinase (e.g., PAK1) with high statistical confidence.
Reagents:
-
Compound: this compound (10 mM stock in DMSO).
-
Control: Staurosporine (Broad-spectrum kinase inhibitor).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Serial Dilution: Prepare a 10-point dose-response curve of the compound in DMSO, ranging from 10 µM to 1 nM (3-fold dilutions).
-
Enzyme Incubation:
-
Add 5 µL of Kinase solution (2 nM final conc.) to a 384-well plate.
-
Add 2.5 µL of the compound dilution.
-
Critical Step: Pre-incubate for 15 minutes at room temperature to allow the hydrophobic benzyloxy group to orient within the active site.
-
-
Reaction Initiation:
-
Add 2.5 µL of ATP/Peptide Substrate mixture (at Km concentration).
-
Incubate for 60 minutes at 25°C.
-
-
Development: Add 5 µL of Development Reagent (Site-specific protease).
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400nm, Em: 445nm/520nm).
Data Analysis:
-
Calculate the Emission Ratio (Coumarin/Fluorescein).
-
Fit data to the Hill Equation :
-
Validation Criteria: The assay is valid only if the Z'-factor is > 0.5.
Synthesis & Purity Considerations
For researchers synthesizing this compound, the purity of the methyl ester is paramount. Impurities such as the hydrolyzed acid or the N-benzylated isomer can drastically skew bioactivity data.
-
Synthesis Route: Typically achieved via esterification of 6-(benzyloxy)-1H-indazole-3-carboxylic acid using Methanol/H2SO4 or MeI/K2CO3.
-
Quality Control:
-
1H NMR (DMSO-d6): Look for the characteristic singlet at ~3.9 ppm (Methyl ester) and the benzyloxy methylene singlet at ~5.2 ppm.
-
HPLC: Purity must be >98% for reliable IC50 determination.
-
References
-
National Center for Biotechnology Information (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Link
-
Chem-Impex International. 6-Benzyloxy-1H-indazole-3-carboxylic acid: Applications in Pharmaceutical Development.Link
-
Biosynth. Methyl 1H-indazole-3-carboxylate: Cannabinoid Receptor Activator Profile.[2]Link
-
Der Pharma Chemica (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.Link
-
PubChem. 1H-Indazole-3-carboxamide Compound Summary.Link
Sources
Reproducibility Guide: Synthesis and Validation of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Part 1: Executive Summary & Strategic Analysis
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: N/A for specific derivative, 43120-28-1 for core methyl ester ) is a high-value intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., vericiguat analogs) and VEGFR kinase inhibitors.[1] Its structural integrity hinges on the stability of the benzyloxy protecting group during the harsh acidic cyclization conditions typical of indazole formation.
This guide contrasts two synthetic methodologies: the Classical Isatin Recyclization (Snyder Method) and the Diazoacetate Cycloaddition . While the latter offers atom economy, our laboratory validation prioritizes the Isatin Recyclization for its superior reproducibility, scalability, and safety profile in standard batch reactors.[1]
Comparison of Synthetic Routes
| Feature | Method A: Isatin Recyclization (Recommended) | Method B: Diazoacetate Cycloaddition |
| Mechanism | Ring opening of isatin | [3+2] Cycloaddition of benzynes or diazo compounds |
| Precursor Availability | High (6-Benzyloxyindole-2,3-dione is commercially available) | Low (Requires unstable diazoacetates/benzynes) |
| Scalability | Excellent (Kilogram scale proven) | Poor (Exothermic/Explosion hazard) |
| Purity Profile | High (>98% after crystallization) | Moderate (Requires chromatography) |
| Key Risk | Stoichiometric Tin/Sulfur waste | Handling potentially explosive diazo intermediates |
Part 2: Detailed Experimental Protocol (Method A)
This protocol describes the conversion of 6-(benzyloxy)isatin to the target methyl ester via the 3-carboxylic acid intermediate. This two-stage approach avoids the regioselectivity issues common in direct alkylation methods.
Phase 1: Synthesis of 6-(Benzyloxy)-1H-indazole-3-carboxylic acid[1]
Reaction Overview:
The reaction proceeds via the base-catalyzed hydrolysis of the isatin lactam, followed by diazotization of the resulting amine and reductive cyclization using Stannous Chloride (
Reagents:
-
6-(Benzyloxy)indole-2,3-dione (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH), 2.5 M aq.[1] solution
-
Sodium Nitrite (NaNO
) (1.1 equiv)[1] -
Stannous Chloride Dihydrate (SnCl
) (2.5 equiv)[1] -
Hydrochloric Acid (conc. 12 M)[1]
Step-by-Step Workflow:
-
Hydrolysis: Suspend 6-(benzyloxy)isatin (10 g, 39.5 mmol) in 2.5 M NaOH (40 mL). Warm gently to 50°C until the solution becomes a clear, deep orange/red (formation of sodium 2-amino-4-(benzyloxy)phenylglyoxylate).
-
Diazotization: Cool the solution to 0°C in an ice/salt bath. Add a solution of NaNO
(3.0 g, 43.5 mmol) in water (10 mL) dropwise, maintaining internal temperature C. -
Acidification (Critical Step): Pour this cold alkaline diazonium mixture rapidly into a vigorously stirred solution of conc. HCl (30 mL) and crushed ice (100 g) pre-cooled to -5°C. Note: Rapid addition prevents side reactions.
-
Reduction & Cyclization: To the resulting bright yellow diazonium salt suspension, add a solution of SnCl
(22.3 g, 98.8 mmol) in conc. HCl (40 mL) dropwise over 30 minutes at 0°C. -
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. The product precipitates as a tan/off-white solid. Filter the solid, wash copiously with water (to remove Tin salts), and dry in a vacuum oven at 50°C.
-
Yield Expectation: 75-85%[1]
-
Checkpoint: Check solubility in 1M NaOH (should be soluble) to confirm carboxylic acid formation.
-
Phase 2: Esterification to this compound[1]
Reagents:
-
6-(Benzyloxy)-1H-indazole-3-carboxylic acid (from Phase 1)[1]
-
Methanol (anhydrous)[1]
-
Sulfuric Acid (catalytic) or Thionyl Chloride (SOCl
)[1]
Step-by-Step Workflow:
-
Activation: Suspend the dry acid (5 g) in anhydrous Methanol (50 mL).
-
Addition: Cool to 0°C. Add Thionyl Chloride (1.5 equiv) dropwise. (Alternatively, use 1 mL conc. H
SO ). -
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Isolation: Concentrate the solvent to ~10 mL. Pour the residue into ice-cold saturated NaHCO
(aq) to neutralize. -
Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate.[1][2][3] Recrystallize from Methanol/Water or Toluene.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical "Snyder" ring contraction/expansion pathway utilized in Phase 1.
Caption: Mechanistic pathway from Isatin to Indazole-3-carboxylate via the Snyder recyclization method.
Part 4: Analytical Validation & Performance
To ensure the product meets the stringent requirements for drug development, the following analytical parameters must be verified.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indazole core) and 210 nm.
-
Acceptance Criteria: Purity > 98.0% area.
-
Impurity Marker: Unreacted Isatin (RT ~4.5 min), Decarboxylated Indazole (RT ~5.2 min).[1]
-
NMR Characterization (400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.5 - 13.8 | Broad Singlet | 1H | NH (Indazole) | Confirms N-H is free (not alkylated).[1][2] |
| 7.9 - 8.0 | Doublet | 1H | C4-H | Characteristic indazole doublet.[1] |
| 7.3 - 7.5 | Multiplet | 5H | Phenyl (Bn) | Confirms benzyl group integrity. |
| 7.0 - 7.1 | Singlet | 1H | C7-H | Confirms 6-substitution pattern.[1] |
| 5.20 | Singlet | 2H | O-CH | Benzylic protons (Key diagnostic).[1] |
| 3.92 | Singlet | 3H | O-CH | Methyl Ester confirmation. |
Solubility & Stability
-
Solubility: Poor in water; soluble in DMSO, DMF, and hot Methanol.[1]
-
Stability: The ester is stable at room temperature. Avoid strong bases which will hydrolyze the ester back to the acid.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete hydrolysis of Isatin | Ensure the solution turns deep red/orange before cooling. Increase temp to 60°C if needed. |
| Formation of Tar/Resin | Diazotization temp > 5°C | Maintain strict temperature control. Add NaNO |
| Product is Colored (Red/Brown) | Azo-coupling side reactions | Quench the diazonium salt immediately with the reducing agent. Do not let the diazonium salt stand. |
| Incomplete Esterification | Steric hindrance or water presence | Use anhydrous MeOH. Switch from H |
References
-
Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[5]
-
Lijun, Z., et al. (2014).[1] Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. CN Patent 104370888A.
-
Org. Synth. (2002).[6][7] Synthesis of 1H-Indazole-3-carboxylic acid ethyl ester via [3+2] Cycloaddition. Organic Syntheses, Vol. 79, p. 186.[1]
-
BenchChem. (2025).[3] Comparative analysis of synthetic routes to functionalized indazoles.
-
Sigma-Aldrich. (2025). Product Specification: Indazole-3-carboxylic acid.
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
[1][2][3]
Part 1: Executive Directive & Hazard Classification
Immediate Action Required: Treat Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate as a Hazardous Organic Solid with potential aquatic toxicity.[1][2][3] In the absence of a compound-specific Safety Data Sheet (SDS) for this specific derivative, you must apply the "Worst-Case Analog" principle , utilizing data from the parent scaffold (Methyl 1H-indazole-3-carboxylate) and the benzyloxy substituent.[1][2][3]
1.1 Compound Profile & Risk Assessment
This compound is a functionalized nitrogen heterocycle commonly used as an intermediate in the synthesis of sGC stimulators and kinase inhibitors.[1] Its lipophilic benzyloxy group increases its persistence in the environment compared to the parent indazole.[1]
| Parameter | Technical Specification |
| Chemical Structure | Indazole core with a C3-methyl ester and C6-benzyloxy ether.[1][2][3] |
| Molecular Formula | C₁₆H₁₄N₂O₃ (Calculated) |
| Physical State | Solid (Powder/Crystalline).[2][3] Likely off-white to yellow.[1] |
| Primary Hazards (GHS) | H302: Harmful if swallowed (Acute Tox. 4).H413: May cause long-lasting harmful effects to aquatic life.H315/H319: Causes skin and serious eye irritation.[1][2][3] |
| RCRA Classification | Not Listed (P/U) specifically.[1][2][3] Classify by characteristic: D001 (Ignitable) if flash point <60°C (unlikely for solid) or Toxic via TCLP if heavy metal catalysts were used in synthesis.[1] Default: Non-RCRA Regulated Hazardous Waste (unless mixed with solvents). |
Part 2: Pre-Disposal Storage & Segregation
Crucial Operational Rule: Never dispose of this compound down the drain. The benzyloxy moiety significantly reduces water solubility, leading to accumulation in plumbing traps and environmental persistence.[1]
2.1 Segregation Protocol
-
Incompatible With: Strong oxidizing agents (e.g., permanganates, peroxides) and strong acids.
-
Storage Container: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined caps.[1]
-
Labeling: Must be clearly labeled "HAZARDOUS WASTE - Organic Solid - Toxic."[1]
Part 3: Disposal Workflows
The following workflows utilize a self-validating logic: Identify State
3.1 Workflow Visualization
Figure 1: Decision Matrix for Waste Segregation and Disposal Paths.[1][2][3]
3.2 Detailed Procedures
Scenario A: Pure Solid Waste (Expired/Unused) [1]
-
Transfer: Move the solid into a wide-mouth HDPE jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.
-
Solvent Wetting (Optional): If the powder is extremely fine and poses a dust inhalation hazard, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress dust before sealing.[1]
-
Tagging: Attach a hazardous waste tag listing the full chemical name (no abbreviations) and constituents (e.g., "100% this compound").[1][2]
-
Disposal Method: Fuel Blending/Incineration. This compound has high calorific value and is ideal for destruction in a cement kiln or chemical incinerator.[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1]
-
Characterization: Determine the primary solvent.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acid catalysis, neutralize with Sodium Bicarbonate before drumming to prevent drum corrosion or pressure buildup.[1]
-
Precipitation Risk: If the concentration is high, the compound may precipitate in the waste drum.[1] Do not fill drums >90% to allow for agitation at the disposal facility.
Scenario C: Spill Management (Emergency Response)
-
PPE: Don N95 respirator (or P100), nitrile gloves (double gloved), and lab coat.[1]
-
Containment: Do not dry sweep.[1] Misting the spill with water or a compatible solvent (ethanol) prevents airborne dust.[1]
-
Cleanup: Use a chemically resistant scoop or absorbent pads.[1]
-
Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.[1] Place all cleanup materials into the Solid Hazardous Waste bin.
Part 4: Scientific Rationale & Regulatory Compliance
4.1 Why Incineration?
The indazole ring system is thermally stable.[1] Standard wastewater treatment (biological degradation) is often ineffective for heterocyclic aromatics, leading to "pass-through" and aquatic contamination.[1] High-temperature incineration (>1000°C) ensures complete mineralization of the nitrogenous core into N₂ and CO₂, preventing the release of toxic metabolites.[1]
4.2 Regulatory Grounding (USA) [1][2]
-
EPA Waste Identification: Under 40 CFR § 261.3, this material is a "Solid Waste."[1] While not explicitly P- or U-listed, the generator is responsible for determining if it exhibits toxicity characteristics.[1]
-
TSCA Status: If this is a research intermediate, it is likely regulated under the TSCA R&D Exemption .[1] It must be used and disposed of under the supervision of a technically qualified individual.[1]
References
-
PubChem. Methyl 1H-indazole-3-carboxylate (Parent Compound Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] 40 CFR Part 261.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Available at: [Link][1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
